dhfo
Description
Properties
CAS No. |
1416230-65-3 |
|---|---|
Molecular Formula |
C19H12O4 |
Molecular Weight |
304.301 |
IUPAC Name |
2,10-dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one |
InChI |
InChI=1S/C19H12O4/c20-17-13-7-3-4-8-14(13)19(22)18(17,21)15-9-11-5-1-2-6-12(11)10-16(15)23-19/h1-10,21-22H |
InChI Key |
RVFOUDDAWFYGGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4(C(=O)C5=CC=CC=C5C4(O3)O)O |
Synonyms |
4b,11b-Dihydroxy-4b,11b-dihydro-12H-indeno[1,2-b]naphtho[2,3-d]furan-12-one |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Dihydrofolate Reductase in Cellular Homeostasis and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme that plays a pivotal role in cellular metabolism. By catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), DHFR ensures the steady supply of one-carbon units necessary for the biosynthesis of nucleic acids and amino acids.[1][2] This central function places DHFR at the heart of cellular proliferation, making it a critical target for a wide range of therapeutics, from antimicrobial to anticancer agents.[3][4] This guide provides an in-depth examination of DHFR's function, its catalytic mechanism, its role in metabolic pathways, and its significance as a therapeutic target, complemented by quantitative data and experimental methodologies.
Core Function and Catalytic Mechanism
DHFR is an oxidoreductase enzyme (EC 1.5.1.3) that facilitates the NADPH-dependent reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate.[1][5] This reaction is indispensable for maintaining the intracellular pool of THF, the biologically active form of folate.
The Catalytic Reaction:
The reaction proceeds via a stereospecific transfer of a hydride ion from the C4 position of the NADPH nicotinamide ring to the C6 position of the pteridine ring of DHF.[1][6] This is accompanied by the protonation of the N5 atom of DHF.[1][7] The overall reaction can be summarized as:
7,8-dihydrofolate + NADPH + H⁺ → 5,6,7,8-tetrahydrofolate + NADP⁺
The catalytic cycle of DHFR involves several key conformational changes, particularly within the active site loops.[8] The Met20 loop, for instance, plays a crucial role in substrate binding, protecting the active site from the solvent, and facilitating the release of the product, THF, which is the rate-limiting step of the reaction.[1][8] The mechanism is pH-dependent, with active site residues like Asp27 (in E. coli) being critical for modulating the pKa of the substrate to facilitate protonation.[1][6][7]
The Role of DHFR in One-Carbon Metabolism
The THF produced by DHFR is a vital carrier of one-carbon units at various oxidation states (e.g., methyl, methylene, formyl).[3][9][10] These THF derivatives, collectively known as the folate pool, are essential donors in a variety of biosynthetic reactions.[9][11] Inhibition of DHFR leads to the depletion of this pool, disrupting numerous downstream metabolic pathways and ultimately causing cell death.[12][13][14]
Nucleotide Synthesis
One-carbon metabolism is fundamental for the de novo synthesis of both purines (adenine and guanine) and the pyrimidine, thymidylate.
-
Thymidylate Synthesis: 5,10-methylenetetrahydrofolate, a THF derivative, is the one-carbon donor for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS).[13][15] dTMP is a direct precursor for the synthesis of thymidine triphosphate (TTP), an essential building block of DNA. In this process, THF is oxidized back to DHF and must be recycled by DHFR to participate in further rounds of synthesis.[15][16]
-
Purine Synthesis: Two steps in the de novo purine biosynthesis pathway require THF derivatives. 10-formyltetrahydrofolate provides the carbon atoms at positions 2 and 8 of the purine ring.[2][9][11]
Depletion of THF through DHFR inhibition thus creates a "thymineless death" scenario and halts purine synthesis, effectively stopping DNA replication and repair.[3][12]
Amino Acid Metabolism
THF derivatives are also involved in the synthesis and interconversion of several amino acids.[2][12]
-
Serine and Glycine: THF is required for the interconversion of serine and glycine, a reaction catalyzed by serine hydroxymethyltransferase (SHMT).[2][15]
-
Methionine Synthesis: 5-methyltetrahydrofolate donates its methyl group to homocysteine to form methionine in a reaction catalyzed by methionine synthase.[2][9] Methionine is a crucial amino acid for protein synthesis and is the precursor for S-adenosylmethionine (SAM), the primary methyl group donor for most biological methylation reactions, including DNA methylation.
DHFR as a Therapeutic Target
The critical role of DHFR in rapidly proliferating cells makes it an attractive target for therapeutic intervention, particularly in oncology and infectious diseases.[1][6][13] By inhibiting DHFR, drugs can selectively target cells with high rates of DNA synthesis.
-
Anticancer Agents: Methotrexate (MTX) is a potent competitive inhibitor of mammalian DHFR and is one of the most widely used chemotherapeutic agents.[1][3] It is used to treat various cancers, including leukemia and lymphomas, as well as autoimmune diseases.[1][17]
-
Antibacterial Agents: Trimethoprim is an antibiotic that selectively inhibits bacterial DHFR with an affinity several thousand times higher than for human DHFR.[3][12] This selectivity allows for the targeted disruption of bacterial growth with minimal effect on the host.[18]
-
Antiprotozoal Agents: Pyrimethamine is another selective DHFR inhibitor used in the treatment of protozoal infections like malaria and toxoplasmosis.[3][19]
Drug resistance can emerge through various mechanisms, including mutations in the DHFR active site that reduce drug binding affinity, amplification of the DHFR gene leading to enzyme overproduction, or decreased drug uptake by cells.[1]
Quantitative Data
The following table summarizes key kinetic parameters for human DHFR and the inhibition constants for the widely used inhibitor, methotrexate.
| Parameter | Substrate/Inhibitor | Value | Organism |
| K_m_ | Dihydrofolate (DHF) | 0.1 - 1.0 µM | Human |
| K_m_ | NADPH | 1 - 10 µM | Human |
| k_cat_ | ~12 s⁻¹ | Human | |
| K_i_ | Methotrexate (MTX) | 1 - 10 pM | Human |
Note: Values are approximate and can vary depending on experimental conditions such as pH and buffer composition.
Visualizations of Pathways and Workflows
Folate Metabolism Pathway
The following diagram illustrates the central role of DHFR in the folate metabolic pathway, linking it to both purine and thymidylate synthesis.
Caption: The central role of DHFR in the folate cycle.
Mechanism of DHFR Inhibition
This diagram illustrates how inhibitors like methotrexate block the DHFR catalytic cycle, leading to the depletion of tetrahydrofolate and its downstream products.
Caption: The mechanism of action for DHFR inhibitors.
Experimental Protocols
DHFR Enzyme Activity Assay (Spectrophotometric)
This standard protocol measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Temperature-controlled cuvette holder
-
Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.5
-
Substrate 1: Dihydrofolate (DHF) solution (e.g., 10 mM stock in DMSO, diluted to working concentration)
-
Substrate 2: NADPH solution (e.g., 10 mM stock in buffer)
-
Purified DHFR enzyme
-
Inhibitor (if performing inhibition studies), e.g., Methotrexate
Procedure:
-
Prepare Reaction Mixture: In a 1 ml cuvette, prepare a reaction mixture containing:
-
Reaction Buffer (e.g., 950 µL)
-
NADPH (to a final concentration of 100 µM)
-
DHF (to a final concentration of 50 µM)
-
(Optional) Inhibitor at desired concentration.
-
-
Equilibrate: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to establish a baseline reading.
-
Initiate Reaction: Add a small volume of purified DHFR enzyme to the cuvette to start the reaction. Mix gently by inverting the cuvette.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) over time (e.g., every 10 seconds for 3-5 minutes). The rate of decrease should be linear.
-
Calculate Activity:
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (A = εcl) to calculate the rate of NADPH consumption. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
Formula: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * path length) * 10⁶
Experimental Workflow for Screening DHFR Inhibitors
The following diagram outlines a typical workflow for identifying and characterizing novel DHFR inhibitors.
Caption: A generalized workflow for DHFR inhibitor discovery.
Conclusion
Dihydrofolate reductase remains a cornerstone of cellular metabolism, fundamentally linking nutrient pathways to the synthesis of genetic material. Its essential nature ensures it will continue to be a subject of intense research and a valuable target for therapeutic development. A thorough understanding of its catalytic mechanism, its role in metabolic networks, and the consequences of its inhibition is crucial for researchers and clinicians working to develop next-generation therapies for cancer and infectious diseases.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DHF [chem.uwec.edu]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. pnas.org [pnas.org]
- 8. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 9. Biochemistry of Tetrahydrofolate: Unraveling the Versatile Coenzyme in One-Carbon Metabolism - DoveMed [dovemed.com]
- 10. Tetrahydrofolic acid - Wikipedia [en.wikipedia.org]
- 11. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. researchgate.net [researchgate.net]
- 15. One-Carbon Metabolism–Genome Interactions in Folate-Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 19. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
The Central Role of Dihydrofolate Reductase (DHFR) in One-Carbon Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme that serves as a critical nexus in one-carbon metabolism. By catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), DHFR is indispensable for regenerating the pool of active folate cofactors required for the de novo synthesis of purines, thymidylate, and several amino acids.[1][2][3] This central role places DHFR at the heart of cellular proliferation, DNA synthesis, and repair, making it a cornerstone target for therapeutic intervention in oncology and infectious diseases.[4][5] This technical guide provides an in-depth examination of DHFR's function, its kinetic properties, regulatory mechanisms, and the experimental methodologies used for its characterization.
Introduction: DHFR as a Linchpin of Cellular Metabolism
One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units, a process fundamental to life. The carriers for these one-carbon units are derivatives of tetrahydrofolate (THF).[6] DHFR's primary function is to maintain the cellular supply of THF.[7][8] The THF molecule and its derivatives act as cofactors for enzymes involved in:
-
Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis, is catalyzed by thymidylate synthase (TS). This reaction requires 5,10-methylenetetrahydrofolate and oxidizes it to dihydrofolate (DHF).[9]
-
Purine Synthesis: Two steps in the de novo purine biosynthesis pathway rely on 10-formyltetrahydrofolate to donate carbons to the growing purine ring.[2][10]
-
Amino Acid Metabolism: THF is involved in the interconversion of serine and glycine and the remethylation of homocysteine to methionine.[6][11]
The reaction catalyzed by thymidylate synthase produces DHF, which must be immediately reduced back to THF to sustain these vital metabolic processes. This recycling is the exclusive role of DHFR, making it an essential enzyme for cellular viability, particularly in rapidly dividing cells.[1][9] Inhibition of DHFR leads to the depletion of the THF pool, disrupting DNA synthesis and resulting in megaloblastic anemia or cell death, a principle that is therapeutically exploited by antifolate drugs like methotrexate.[2][4][12]
Biochemical Function and Catalytic Mechanism
DHFR catalyzes the stereospecific transfer of a hydride ion from NADPH to the C6 position of the pteridine ring of DHF, with a concurrent protonation at the N5 position, to produce THF.[3][7]
Reaction: 7,8-DHF + NADPH + H⁺ ⇌ 5,6,7,8-THF + NADP⁺
The kinetic mechanism of human DHFR is described as a stepwise, steady-state random process, involving multiple conformational changes of the enzyme during the catalytic cycle.[7][13] Key loops in the enzyme structure, particularly the Met20 loop, undergo significant conformational shifts to bind substrates, facilitate catalysis, and release products.[7]
Quantitative and Kinetic Data
The enzymatic efficiency of DHFR and its affinity for substrates and inhibitors are critical parameters in research and drug development. The following tables summarize key quantitative data for human DHFR.
| Parameter | Substrate | Value | Conditions | Reference(s) |
| Km | Dihydrofolate (DHF) | ~2.7 µM | - | [14] |
| Km | NADPH | ~4.0 µM | - | [14] |
| kcat | Dihydrofolate (DHF) | ~11-28 s⁻¹ | pH-independent | [15] |
Table 1: Michaelis-Menten Constants (Km) and Catalytic Rate (kcat) for Human DHFR.
The interaction of DHFR with inhibitors, particularly the widely used chemotherapeutic agent methotrexate (MTX), has been extensively studied. MTX is a potent, slow, tight-binding competitive inhibitor of DHFR.[16][17]
| Inhibitor | Parameter | Value | Notes | Reference(s) |
| Methotrexate (MTX) | Ki (initial) | 210 pM | Initial binding to rHDHFR•NADPH complex. | [16] |
| Methotrexate (MTX) | Ki (isomerized) | 3.4 pM | After isomerization of the ternary complex. | [16] |
| 7-Hydroxy-MTX | Ki | 8.9 nM | A major metabolite of MTX. | [16] |
| Methotrexate (MTX) | KD | 9.5 nM | Determined by fluorescence titration. | [18] |
Table 2: Inhibition and Dissociation Constants for Human DHFR Inhibitors.
Regulation of DHFR Expression and Activity
DHFR expression is tightly controlled to meet the cellular demand for nucleotides, which fluctuates throughout the cell cycle.
-
Transcriptional Regulation: The DHFR gene is governed by a TATA-less promoter. Its transcription is activated by factors like E2F as cells approach the G1/S boundary, leading to a peak in DHFR levels during S phase to support DNA replication.[11]
-
Translational Autoregulation: The DHFR protein can bind to its own mRNA, inhibiting its own translation. This creates a negative feedback loop. When folate substrates are abundant, they bind to DHFR, preventing it from binding its mRNA and thus increasing DHFR synthesis. Conversely, antifolates like methotrexate can disrupt this autoregulation, leading to an increase in DHFR protein levels.[1]
-
Subcellular Localization: While primarily a cytosolic enzyme, DHFR translocates to the nucleus during S phase, co-localizing with other enzymes of the thymidylate synthesis pathway to form a complex that efficiently channels substrates for DNA synthesis and repair.[9] Evidence also points to DHFR presence and activity within mitochondria.[1][18]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of DHFR in metabolic pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding.
Experimental Protocols
Spectrophotometric Assay for DHFR Activity
This protocol details the measurement of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[1][2]
Principle: The DHFR-catalyzed reduction of DHF to THF is coupled to the oxidation of NADPH.[1] NADPH strongly absorbs light at 340 nm, whereas NADP⁺ does not. The rate of decrease in absorbance at 340 nm is directly proportional to the DHFR activity. The molar extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹.
Materials:
-
Temperature-controlled UV/Vis spectrophotometer and quartz cuvettes (1 cm path length) or a 96-well plate reader.
-
DHFR Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.5 at 25°C.[2]
-
NADPH Solution: 0.11 mM NADPH in Assay Buffer. Prepare fresh from a concentrated stock.[2]
-
DHF Solution: 2.3 mM Dihydrofolic acid in Assay Buffer. Prepare fresh immediately before use and protect from light.[2]
-
Purified DHFR enzyme or cell/tissue lysate.
-
(For inhibition studies) Methotrexate (MTX) or other inhibitors, serially diluted in Assay Buffer.
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C).[2]
-
Reaction Mixture Preparation (1 mL cuvette assay):
-
To a cuvette, add the following in order:
-
880 µL of Assay Buffer
-
100 µL of 0.11 mM NADPH Solution
-
10 µL of DHFR enzyme solution (or lysate/control buffer)
-
-
For inhibition assays, add the desired volume of inhibitor and adjust the buffer volume accordingly. Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.[5]
-
-
Baseline Reading: Mix the contents by inversion and place the cuvette in the spectrophotometer. Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Reaction Initiation: To start the reaction, add 10 µL of 2.3 mM DHF Solution.[2]
-
Kinetic Measurement: Immediately mix by inversion and start recording the absorbance at 340 nm every 15 seconds for a total of 3-5 minutes. The rate should be linear during the initial phase of the reaction.[1][2]
-
Blank Reaction: Prepare a blank cuvette containing all components except the DHFR enzyme to control for non-enzymatic degradation of NADPH.
Data Analysis:
-
Determine the rate of reaction (ΔA₃₄₀/min) from the initial, linear portion of the absorbance vs. time plot.
-
Subtract the rate of the blank reaction from the rate of the test reaction.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * 1000
-
Where:
-
ε (molar extinction coefficient of NADPH) = 6.22 mM⁻¹cm⁻¹
-
l (path length) = 1 cm
-
-
-
For inhibition studies, calculate the percent inhibition relative to the uninhibited control and plot against inhibitor concentration to determine the IC₅₀ value.[5]
Conclusion and Future Directions
Dihydrofolate reductase remains a subject of intense study due to its fundamental role in cellular metabolism and its proven value as a therapeutic target. Its intricate regulation, complex kinetic behavior, and central position in the synthesis of life's building blocks ensure its continued relevance. Future research will likely focus on understanding the structural dynamics that underpin its catalytic efficiency, elucidating the mechanisms of drug resistance involving DHFR mutations, and developing novel, more selective inhibitors that can overcome existing resistance while minimizing off-target effects.[16][17] The continued exploration of DHFR's role in various cellular compartments and its interaction with other metabolic pathways will undoubtedly open new avenues for therapeutic innovation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 7. pH dependence of enzyme reaction rates and deuterium isotope effects on the reduction of a new mechanism-based substrate by dihydrofolate reductase DHFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uniprot.org [uniprot.org]
- 13. Complementary perturbation of the kinetic mechanism and catalytic effectiveness of dihydrofolate reductase by side-chain interchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Tales of Dihydrofolate Binding to R67 Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
Dihydrofolate Reductase (DHFR) Expression in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, playing a pivotal role in the synthesis of purines, pyrimidines, and several amino acids by catalyzing the reduction of dihydrofolate to tetrahydrofolate.[1] This function is essential for DNA synthesis, repair, and cellular proliferation, making DHFR a well-established target for chemotherapeutic agents, most notably methotrexate (MTX).[1][2] Elevated expression of DHFR has been observed in numerous cancer types and is a significant mechanism of resistance to antifolate therapies.[1][3][4] This technical guide provides an in-depth overview of DHFR expression across various malignancies, detailing the experimental methodologies used for its assessment and exploring the signaling pathways in which it is involved.
Quantitative Analysis of DHFR Expression in Cancer
The expression of DHFR is frequently dysregulated in cancer, with overexpression being a common finding. This upregulation can occur at the genomic, transcriptomic, and proteomic levels. Gene amplification is a primary mechanism leading to increased DHFR levels, particularly in the context of acquired drug resistance.[5][6][7][8]
Table 1: Summary of DHFR Expression in Various Cancer Types
| Cancer Type | Method of Analysis | Key Findings | Reference(s) |
| Acute Lymphoblastic Leukemia (ALL) | qRT-PCR, Gene Copy Number Analysis | Significantly increased DHFR mRNA expression in pediatric ALL patients compared to healthy controls.[9] High DHFR expression is associated with a decreased overall survival time and an increased risk of relapse.[9] Low-level DHFR gene amplification (2-4 copies) was observed in 31% of relapsed ALL patients. | [9][10] |
| Breast Cancer | Immunohistochemistry (IHC), qRT-PCR | Positive DHFR expression was observed in 46.2% of breast cancer specimens.[11] Increased DHFR expression is correlated with higher histological grade and lymph node metastasis.[11] Elevated DHFR expression is an independent detrimental factor for overall and disease-free survival.[11] ADAR1-mediated RNA editing of the DHFR 3'-UTR leads to increased DHFR mRNA and protein levels.[3] | [3][11] |
| Colorectal Cancer | Gene Copy Number Analysis (Q-PCR) | DHFR gene copy number was increased 1.6 to 18-fold in 46 out of 51 metastatic colorectal tumor samples.[12] DHFR gene amplification is a mechanism of acquired resistance to methotrexate.[5][8] | [5][8][12] |
| Gastric Cancer | qRT-PCR | High DHFR gene expression was independently related to poor survival in postoperative patients.[13] | [13] |
| Lung Cancer (NSCLC) | shRNA knockdown/overexpression, Western Blot | Pharmacologic inhibition of DHFR downregulated CD24 mRNA and protein levels in non-small cell lung cancer cell lines. DHFR expression is involved in regulating the anti-phagocytic surface protein CD24.[14] | [14] |
| Osteosarcoma | Western Blot | Increased DHFR protein expression is a mechanism of methotrexate resistance in osteosarcoma cell lines.[15] | [15] |
Signaling and Regulatory Pathways
DHFR's role extends beyond its enzymatic function in folate metabolism. Its expression and activity are tightly regulated, and its inhibition has downstream effects on various cellular processes.
Folate Metabolism and DNA Synthesis
DHFR is a central enzyme in the folate cycle, which is essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA.[2] Inhibition of DHFR depletes the pool of tetrahydrofolate, leading to impaired DNA synthesis and cell cycle arrest, particularly in rapidly dividing cancer cells.[2]
Regulation of DHFR Expression
DHFR expression is subject to complex regulation at multiple levels, including translational autoregulation and post-transcriptional modification by microRNAs and RNA editing.
Experimental Protocols
Accurate assessment of DHFR expression is critical for both research and clinical applications. The following are generalized protocols for common techniques used to measure DHFR at the protein and mRNA levels.
Immunohistochemistry (IHC) for DHFR Protein Detection
IHC allows for the visualization of DHFR protein expression within the context of tissue architecture.
Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x, 5 min each), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 3 min each) and finally in distilled water.[16][17]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating at 95-100°C for 10-20 minutes.[16][18] Allow slides to cool to room temperature.
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.[16]
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 10% normal goat serum) for 30-60 minutes.[17]
-
Primary Antibody Incubation: Incubate with a primary antibody specific for DHFR at an optimized dilution overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[16]
-
Detection: If using a biotinylated secondary antibody, incubate with a streptavidin-HRP conjugate. Add a chromogenic substrate such as DAB and incubate until the desired color intensity develops.[16]
-
Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.[16]
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.[16]
Quantitative Real-Time PCR (qRT-PCR) for DHFR mRNA Expression
qRT-PCR is a sensitive method to quantify DHFR mRNA levels.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.[5]
-
qRT-PCR Reaction: Set up the PCR reaction with a final volume typically of 20-25 µL containing cDNA template, forward and reverse primers for DHFR, and a suitable qPCR master mix (e.g., containing Taq polymerase and SYBR Green or a fluorescent probe).[3][5][19]
-
Thermal Cycling: Perform the reaction in a real-time PCR thermal cycler. A typical protocol includes an initial denaturation step (e.g., 95°C for 5-10 min), followed by 40-45 cycles of denaturation (e.g., 95°C for 15-30 sec) and annealing/extension (e.g., 60°C for 30-60 sec).[9][19]
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the DHFR Ct values to that of a housekeeping gene (e.g., GAPDH, ACTB, HPRT).[9] Calculate the relative expression using the 2-ΔΔCt method.[9]
Western Blotting for DHFR Protein Quantification
Western blotting allows for the quantification of DHFR protein levels in cell or tissue lysates.
Protocol:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DHFR at an optimized dilution overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
Analysis: Quantify the band intensity using densitometry software. Normalize the DHFR signal to that of a loading control (e.g., β-actin or GAPDH).[20]
Conclusion
The expression of DHFR is a critical factor in the biology of many cancers and a key determinant of the response to antifolate chemotherapy. Its upregulation, often through gene amplification, is associated with a more aggressive phenotype and poorer prognosis in several malignancies. The methodologies outlined in this guide provide a framework for the robust and reproducible assessment of DHFR expression, which is essential for advancing our understanding of its role in cancer and for the development of novel therapeutic strategies.
References
- 1. DHFR Antibody | Cell Signaling Technology [cellsignal.com]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. A-to-I RNA Editing Up-regulates Human Dihydrofolate Reductase in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHFR | Cancer Genetics Web [cancerindex.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Amplification of the human dihydrofolate reductase gene via double minutes is initiated by chromosome breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Dihydrofolate reductase amplification and sensitization to methotrexate of methotrexate-resistant colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overexpression of dihydrofolate reductase is a factor of poor survival in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amplification of the dihydrofolate reductase gene is a mechanism of acquired resistance to methotrexate in patients with acute lymphoblastic leukemia and is correlated with p53 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Cells exposed to antifolates show increased cellular levels of proteins fused to dihydrofolate reductase: A method to modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Dihydrofolate Reductase (DHFR): A Comprehensive Technical Guide to Protein Structure and Active Site Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a critical role in cellular metabolism.[1][2][3] It catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][4][5] THF and its derivatives are vital cofactors in the synthesis of purines, thymidylate, and several amino acids, including methionine and glycine.[6][7] By supplying the necessary one-carbon units for these biosynthetic pathways, DHFR is indispensable for DNA synthesis, replication, and cell proliferation.[6][7][8]
This central role in cell growth has made DHFR a key target for therapeutic intervention for decades.[7] Inhibition of DHFR leads to the depletion of the intracellular THF pool, disrupting DNA synthesis and ultimately causing cell death.[6][7] This mechanism is exploited by a range of drugs, including antifolates like methotrexate, used in cancer chemotherapy, and trimethoprim, an antibiotic that selectively targets bacterial DHFR.[8][9][10] The extensive study of DHFR has made it a model system for understanding enzyme catalysis, protein dynamics, and structure-based drug design.[7][11][12] This guide provides an in-depth analysis of the DHFR protein structure, its active site, catalytic mechanism, and the experimental protocols used for its characterization.
DHFR Protein Structure
The structure of DHFR has been extensively characterized through X-ray crystallography and NMR spectroscopy, with over 250 structures from various organisms available in the Protein Data Bank.[13][14]
Overall Architecture
Human DHFR is a small, monomeric protein with a molecular weight of approximately 20 kDa, composed of 186 amino acids.[2] Its secondary structure is dominated by a central, eight-stranded β-pleated sheet, with seven parallel strands and one antiparallel strand.[4] This core sheet is flanked by four α-helices.[2][4] The protein is organized into two main subdomains: a larger adenosine-binding subdomain, which anchors the adenosine moiety of the NADPH cofactor, and a loop subdomain.[2] The active site is a prominent cleft located between these two subdomains.[2][15]
Key Structural Features and Dynamics
A hallmark of DHFR's structure is its intrinsic flexibility, which is crucial for its catalytic function.[1][11][16] Several loops surrounding the active site exhibit significant conformational mobility, guiding the enzyme through its catalytic cycle.[1] The most critical of these are:
-
The Met20 Loop (Residues 9-24): This loop is situated directly over the active site.[16] It can adopt multiple conformations, primarily described as "closed" and "occluded" states.[4][16][17] In the closed state, the loop facilitates the binding of substrates and protects the active site from the solvent.[16] The transition to the occluded state is crucial for product release, which is the rate-limiting step in the catalytic cycle for E. coli DHFR.[4][5][17]
-
The F-G and G-H Loops: These loops interact with the Met20 loop through hydrogen bonds, helping to stabilize its various conformations and regulate access to the active site.[16]
These dynamic conformational changes are not merely random fluctuations but are tightly coupled to the catalytic cycle, responding to the binding of substrates, cofactors, and inhibitors.[11][12]
Structural Comparison Across Species
While the overall fold of DHFR is conserved, there are significant differences between species, which are exploited for the development of selective inhibitors.[18] Sequence homology among vertebrate DHFRs is high (75–95%), but drops to around 30% when comparing vertebrate and bacterial enzymes.[2][18]
Key differences are often found in the active site loops. For instance, a loop in human DHFR (residues 61-64) restricts the active site more than the corresponding loop in fungal DHFR from Candida albicans and Candida glabrata (residues 58-66).[19] These subtle structural variations, even among enzymes with high sequence homology like human and mouse DHFR, can alter the size and shape of the active site, influencing ligand binding and providing opportunities for designing species-specific drugs.[18]
The DHFR Active Site
The active site of DHFR is a deep cleft that accommodates both the dihydrofolate substrate and the NADPH cofactor.[2][15] The binding of these ligands is mediated by a network of interactions with specific amino acid residues.
Key Active Site Residues
Several amino acid residues are critical for catalysis and ligand binding. While the specific numbering may vary slightly between species, the key players and their roles are highly conserved.
-
Acidic Residue (e.g., Asp27 in E. coli, Glu30 in humans): This conserved acidic residue is centrally located in the active site. It is involved in the protonation of the N5 atom of the dihydrofolate substrate, a crucial step preceding hydride transfer.[20]
-
Hydrophobic Residues (e.g., Ile7, Phe31, Phe34 in humans): These residues form hydrophobic interactions with the pteridine ring of the substrate and the dihydropyrimidine ring of inhibitors like methotrexate and trimethoprim.[18][21]
-
Hydrogen Bonding Residues: Other residues form a network of hydrogen bonds that correctly orient the substrate and cofactor for the reaction. For example, the backbone carbonyls of Leu5 and Phe92 in bacterial DHFR interact with inhibitors.[22]
-
Residues Interacting with the Cofactor: The nicotinamide ring of NADPH is stabilized by interactions with the Met20 loop, positioning it for hydride transfer.[4][16]
The table below summarizes some of the key active site residues in DHFR from different species.
| Residue Position (Human) | Human Residue | E. coli Residue | C. albicans Residue | Role in Catalysis/Binding |
| 7 | Isoleucine (Ile) | Leucine (Leu) | Isoleucine (Ile) | Hydrophobic interactions, RNA binding.[21] |
| 22 | Leucine (Leu) | Leucine (Leu) | Leucine (Leu) | Influences inhibitor binding and catalytic efficiency.[23] |
| 30 | Glutamate (Glu) | Aspartate (Asp27) | Aspartate (Asp32) | Key acidic residue for protonation of the substrate.[20] |
| 31 | Phenylalanine (Phe) | Phenylalanine (Phe) | Phenylalanine (Phe) | Hydrophobic interactions with substrate/inhibitor.[18] |
| 34 | Phenylalanine (Phe) | Phenylalanine (Phe) | Tyrosine (Tyr) | Hydrophobic interactions, RNA binding.[21] |
| 64 | Asparagine (Asn) | Serine (Ser) | Phenylalanine (Phe) | Interactions with inhibitors.[18] |
Catalytic Mechanism and Signaling
DHFR catalyzes the stereospecific transfer of a hydride ion from the C4 position of NADPH to the C6 position of the pteridine ring of DHF, with a concurrent protonation at the N5 position.[1][4] The reaction proceeds through a steady-state random mechanism, involving a series of conformational changes and five key intermediates.[4][9]
The catalytic cycle is as follows:
-
Holoenzyme Formation: NADPH binds to the enzyme (E) to form the E:NADPH complex.[4]
-
Michaelis Complex Formation: Dihydrofolate (DHF) binds to the E:NADPH complex, forming the ternary Michaelis complex (E:NADPH:DHF).[4]
-
Chemical Step: The enzyme's conformation transitions to a "closed" state.[16][17] This is followed by protonation of DHF and the subsequent hydride transfer from NADPH to DHF, producing tetrahydrofolate (THF) and NADP+.[4]
-
Product Complex 1: The enzyme is now in the E:NADP+:THF state.[4]
-
Cofactor Exchange: The oxidized cofactor, NADP+, is released.[16]
-
Product Complex 2: A new NADPH molecule can bind, forming the E:NADPH:THF complex.[4][16]
-
Product Release: The release of the product, THF, is the rate-determining step of the cycle in E. coli DHFR.[4] This step is coupled with a major conformational change of the Met20 loop from a "closed" to an "occluded" state.[4][16][17]
Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).
Consequence of DHFR Inhibition
Inhibiting DHFR has profound downstream effects on cellular metabolism. By blocking the regeneration of THF, DHFR inhibitors starve the cell of the one-carbon donors required for the de novo synthesis of purines and, critically, thymidylate synthase activity. The lack of thymidylate, a necessary component of DNA, disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[6][8]
Caption: The metabolic consequence of DHFR inhibition.
Quantitative Data on DHFR Kinetics and Inhibition
The following tables summarize key kinetic parameters for DHFR from various species and the inhibition constants for two clinically important drugs.
Table 1: Steady-State Kinetic Parameters for DHFR
| Species | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (μM⁻¹s⁻¹) |
| Homo sapiens (Human) | Dihydrofolate | ~1-5 | ~12 | ~2.4 - 12 |
| NADPH | ~1-10 | - | - | |
| Escherichia coli | Dihydrofolate | ~0.5-1.5 | ~12-30 | ~8 - 60 |
| NADPH | ~1-10 | - | - | |
| Streptococcus pneumoniae | Dihydrofolate | 3.5 | 31.5 | 9.0 |
| NADPH | 1.5 | - | - | |
| Mycobacterium tuberculosis | Dihydrofolate | ~5 | 1.6 | 0.32 |
| NADPH | ~15 | - | - |
Note: Values are approximate and can vary based on experimental conditions (pH, temperature, buffer composition). Data synthesized from multiple sources including[9][23][24][25].
Table 2: Inhibition Constants (K_i) for Common DHFR Inhibitors
| Inhibitor | H. sapiens DHFR (K_i) | E. coli DHFR (K_i) | S. aureus (DfrB) (K_i) | Selectivity |
| Methotrexate | ~0.003 - 0.01 nM | ~1 nM | 0.71 nM | Broad Spectrum (Low Selectivity) |
| Trimethoprim | ~200,000 nM | ~1 - 5 nM | ~10 nM | High for Bacterial DHFR |
Note: K_i values can vary. Data synthesized from multiple sources including[10][22][25]. Trimethoprim's high K_i for the human enzyme illustrates its utility as a selective antibiotic.
Experimental Protocols
Determining the structure and function of DHFR requires a combination of biochemical and biophysical techniques.
Protein Structure Determination: X-ray Crystallography
X-ray crystallography is the primary method used to determine high-resolution 3D structures of proteins like DHFR.[26][27][28] The workflow involves producing a homogenous protein sample, growing highly ordered crystals, and analyzing how those crystals diffract X-rays.[26][28]
Detailed Methodology:
-
Protein Expression and Purification:
-
Clone the DHFR gene into a suitable expression vector (e.g., pET vector with a His-tag) and transform it into an expression host (e.g., E. coli BL21(DE3)).
-
Induce protein expression (e.g., with IPTG) and harvest the cells via centrifugation.
-
Lyse the cells (e.g., by sonication) and clarify the lysate by ultracentrifugation.
-
Purify the DHFR protein using a series of liquid chromatography steps.[26] This typically includes:
-
Affinity Chromatography: (e.g., Ni-NTA resin for His-tagged proteins).
-
Ion Exchange Chromatography: To separate proteins based on charge.
-
Size Exclusion Chromatography: To isolate the monodisperse DHFR protein and remove aggregates.[26]
-
-
Assess purity and homogeneity using SDS-PAGE and analytical size exclusion chromatography.[26] Concentrate the protein to 5-15 mg/mL in a low-salt buffer.
-
-
Protein Crystallization:
-
Screen for crystallization conditions using high-throughput robotic systems with commercially available screens (sparse matrix or incomplete factorial methods).[26][29]
-
Employ vapor diffusion techniques (hanging drop or sitting drop).[29]
-
Mix a small volume (e.g., 1 µL) of the concentrated protein solution with an equal volume of the precipitant solution from the screen.
-
Equilibrate this drop against a larger reservoir of the precipitant solution.[29] Water slowly diffuses from the drop to the reservoir, increasing the protein and precipitant concentration in the drop and inducing crystallization.
-
-
Optimize initial "hits" by systematically varying precipitant concentration, pH, temperature, and additives to grow large, single, well-ordered crystals.
-
-
Data Collection and Processing:
-
Cryo-protect the crystal by soaking it in a solution containing the mother liquor and a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Mount the frozen crystal in a high-intensity X-ray beam, typically at a synchrotron source.[30]
-
Rotate the crystal in the beam and collect a series of diffraction images.[26]
-
Process the diffraction data using specialized software (e.g., XDS, CCP4 suite) to index the diffraction spots, integrate their intensities, and scale the data.[28][30]
-
-
Structure Determination and Refinement:
-
Solve the "phase problem." If a homologous structure exists, use molecular replacement.[26] If not, use experimental phasing methods like Multiple Anomalous Dispersion (MAD), often requiring selenomethionine-labeled protein.[26]
-
Calculate an initial electron density map and build an atomic model of the protein into the map using software like Coot.[28]
-
Perform iterative cycles of computational refinement to improve the fit of the model to the experimental data, optimizing geometry and R-factors (R_work and R_free).[26]
-
Validate the final structure's quality before depositing it into the Protein Data Bank (PDB).[30]
-
Caption: General workflow for protein structure determination by X-ray crystallography.
Protein Structure and Dynamics Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining protein structures in solution, providing unique insights into protein dynamics and conformational changes.[11][31][32] It is particularly well-suited for smaller proteins like DHFR (up to ~30 kDa).[32][33]
Detailed Methodology:
-
Isotope-Labeled Sample Preparation:
-
Express and purify DHFR in minimal media supplemented with NMR-active isotopes, typically ¹⁵N (from ¹⁵NH₄Cl) and ¹³C (from ¹³C-glucose).[33][34] This is essential for resolving spectral overlap in multidimensional experiments.
-
For larger proteins, deuteration may be required to reduce signal broadening from relaxation.[33]
-
Prepare a concentrated, stable, and non-aggregated protein sample in a suitable NMR buffer (often containing D₂O).
-
-
NMR Data Collection:
-
Collect a series of multidimensional NMR experiments to correlate the chemical shifts of different nuclei.[31]
-
Resonance Assignment: The first step is to assign a specific resonance frequency to each atom in the protein backbone and side chains. This is typically achieved using a suite of triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB) on a ¹³C/¹⁵N-labeled sample.
-
¹H-¹⁵N HSQC: This 2D experiment is fundamental. It yields a spectrum with one peak for each N-H bond in the protein backbone (except for prolines), serving as a unique "fingerprint" of the protein's folded state.[32] It is highly sensitive to changes in the chemical environment and is used to monitor ligand binding and conformational changes.[31]
-
-
Structural Restraint Collection:
-
Distance Restraints: Nuclear Overhauser Effect (NOE) experiments (e.g., ¹⁵N-NOESY-HSQC, ¹³C-NOESY-HSQC) are used to identify pairs of protons that are close in space (typically < 6 Å), regardless of their position in the primary sequence.[33] The intensity of an NOE peak is inversely proportional to the distance between the protons.
-
Dihedral Angle Restraints: Chemical shift values themselves can be used (e.g., with programs like TALOS) to predict backbone dihedral angles (φ and ψ).
-
Orientation Restraints: Residual Dipolar Couplings (RDCs) can be measured in a weakly aligning medium to provide long-range information about the orientation of bonds relative to the magnetic field.[33]
-
-
Structure Calculation and Refinement:
-
Use the collected experimental restraints (distances, angles, etc.) as input for structure calculation software (e.g., CYANA, XPLOR-NIH).
-
The software generates an ensemble of structures that are all consistent with the experimental data through computational methods like simulated annealing.
-
This ensemble represents the dynamic nature of the protein in solution. The quality of the final structures is assessed based on their agreement with the experimental restraints and ideal covalent geometry.
-
Enzyme Kinetics Assay
A continuous spectrophotometric assay is commonly used to measure DHFR activity. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM TES buffer, pH 7.0, containing 0.5 mM DTT).
-
Prepare stock solutions of DHF and NADPH. The concentration of NADPH should be accurately determined by its absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).
-
Prepare a stock solution of purified DHFR enzyme.
-
-
Assay Procedure:
-
Set up a reaction mixture in a quartz cuvette containing the reaction buffer, a fixed concentration of NADPH (e.g., 100 µM), and varying concentrations of the substrate, DHF (e.g., ranging from 0.5 to 10 times the expected K_m).
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C) for several minutes to allow for thermal equilibration.[24]
-
Initiate the reaction by adding a small, known amount of DHFR enzyme to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot, using the Beer-Lambert law and the extinction coefficient for NADPH oxidation.
-
Plot the initial velocities against the corresponding DHF concentrations.
-
Fit the data to the Michaelis-Menten equation (v₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression software to determine the kinetic parameters K_m and V_max.
-
Calculate the turnover number, k_cat, by dividing V_max by the total enzyme concentration ([E]_T).
-
-
Inhibitor Analysis (to determine K_i):
-
Perform the same assay in the presence of several fixed concentrations of an inhibitor (e.g., methotrexate).
-
Determine K_m and apparent V_max at each inhibitor concentration.
-
Analyze the data using Lineweaver-Burk plots or Dixon plots to determine the mode of inhibition and calculate the inhibition constant, K_i.
-
References
- 1. STRUCTURE, DYNAMICS, AND CATALYTIC FUNCTION OF DIHYDROFOLATE REDUCTASE - ProQuest [proquest.com]
- 2. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 3. ijpsr.com [ijpsr.com]
- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 9. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure, dynamics, and catalytic function of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure, Dynamics, and Catalytic Function of Dihydrofolate Reductase | Annual Reviews [annualreviews.org]
- 13. The crystal structure of a tetrahydrofolate-bound dihydrofolate reductase reveals the origin of slow product release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 17. Role of active site loop dynamics in mediating ligand release from E. coli dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structural analysis of the active sites of dihydrofolate reductase from two species of Candida uncovers ligand-induced conformational changes shared among species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pH dependence of enzyme reaction rates and deuterium isotope effects on the reduction of a new mechanism-based substrate by dihydrofolate reductase DHFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Variants of human dihydrofolate reductase with substitutions at leucine-22: effect on catalytic and inhibitor binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 27. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 28. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 30. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 31. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 32. users.cs.duke.edu [users.cs.duke.edu]
- 33. pubs.acs.org [pubs.acs.org]
- 34. bmolchem.wisc.edu [bmolchem.wisc.edu]
The Core Mechanism of Dihydrofolate to Tetrahydrofolate Conversion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) is a cornerstone of cellular metabolism, essential for the de novo synthesis of purines, thymidylate, and certain amino acids.[1][2][3] This critical reaction is catalyzed by the ubiquitous enzyme dihydrofolate reductase (DHFR), which utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[3][4][5] The inhibition of DHFR is a proven therapeutic strategy, forming the basis for a range of anticancer, antibacterial, and antiprotozoal drugs.[1][5][6][7] This guide provides an in-depth examination of the core mechanism of DHFR, its kinetics, regulatory pathways, and the experimental protocols used for its study.
The Enzymatic Reaction: A Stepwise Hydride Transfer
The fundamental reaction catalyzed by DHFR is the reduction of the C7=N8 double bond of dihydrofolate. This process involves the stereospecific transfer of a hydride ion from the C4 position of the nicotinamide ring of NADPH to the C7 of DHF, accompanied by the protonation of the N5 atom.[4][8] The overall reaction can be summarized as:
7,8-dihydrofolate + NADPH + H⁺ → 5,6,7,8-tetrahydrofolate + NADP⁺ [9]
The catalytic cycle of DHFR is a well-characterized process involving several key conformational states of the enzyme.[4][10] The binding of NADPH and DHF to the active site is followed by the hydride transfer, which is the rate-limiting step in many organisms.[2][11] Subsequent conformational changes, particularly involving the Met20 loop, facilitate the release of the products, THF and NADP+.[4][8] The entire process is pH-dependent, with a single group in the active site requiring protonation for optimal activity.[2][11]
Quantitative Analysis of DHFR Activity
The efficiency of DHFR catalysis is described by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the catalytic constant (kcat). These values can vary significantly between species, a property exploited in the development of selective inhibitors.
| Organism | Substrate | Km (μM) | kcat (s⁻¹) | Reference |
| Mycobacterium tuberculosis | Dihydrofolate | 1.6 ± 0.4 | 1.6 ± 0.1 | [2] |
| Mycobacterium tuberculosis | NADPH | < 1 | - | [2] |
| Escherichia coli | Dihydrofolate | - | 11 | [12] |
| Escherichia coli (L28F mutant) | Dihydrofolate | - | 50 | [12] |
| Murine | Dihydrofolate | - | 28 | [12] |
| Murine (F31L mutant) | Dihydrofolate | - | 4.8 | [12] |
| Drosophila melanogaster | Dihydrofolate | 0.3 | - | [13] |
| Drosophila melanogaster | NADPH | 5.2 | - | [13] |
Experimental Protocol: Spectrophotometric Assay of DHFR Activity
The activity of DHFR is most commonly measured using a direct, continuous spectrophotometric assay. This method relies on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[2][14]
Materials:
-
Purified DHFR enzyme or cell/tissue lysate
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[2]
-
Spectrophotometer with kinetic measurement capabilities
-
Cuvettes or 96-well microplate
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
In a cuvette or microplate well, combine the assay buffer, a known concentration of NADPH, and the DHFR enzyme sample.
-
For inhibitor screening, the inhibitor would be added at this stage.
-
Prepare a blank reaction containing all components except the enzyme or the substrate.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the DHF substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).[15]
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Calculate the DHFR activity using the Beer-Lambert law and the molar extinction coefficient for NADPH at 340 nm (ε = 6220 M⁻¹cm⁻¹). Some studies use a combined extinction coefficient for both NADPH oxidation and DHF reduction.[2]
-
Regulation of DHFR Expression and Activity
The expression of the DHFR gene is tightly regulated, primarily at the level of transcription.[16][17] The DHFR promoter is TATA-less and its expression is controlled by transcription factors such as Sp1 and E2F, which play a crucial role in its cell cycle-dependent expression, with levels peaking at the G1/S boundary.[17][18]
Furthermore, DHFR can regulate its own translation. The DHFR protein can bind to its own mRNA, inhibiting its translation.[18][19] This autoregulatory loop is disrupted by the binding of substrates or inhibitors like methotrexate to the enzyme, leading to an increase in DHFR protein synthesis.[19][20]
Conclusion
The conversion of dihydrofolate to tetrahydrofolate by DHFR is a fundamental biochemical process with significant implications for cellular proliferation and survival. A thorough understanding of its enzymatic mechanism, kinetics, and regulation is paramount for researchers in basic science and is of particular importance for professionals in drug development. The methodologies outlined in this guide provide a framework for the continued investigation of DHFR and the development of novel therapeutic agents that target this critical enzyme.
References
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Reactome | DHF is reduced to tetrahydrofolate (THF) [reactome.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pH dependence of enzyme reaction rates and deuterium isotope effects on the reduction of a new mechanism-based substrate by dihydrofolate reductase DHFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complementary perturbation of the kinetic mechanism and catalytic effectiveness of dihydrofolate reductase by side-chain interchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Regulation of dihydrofolate reductase gene transcription in methotrexate-resistant mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transcriptional regulation of the dihydrofolate reductase/rep-3 locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Enduring Blueprint: An In-depth Technical Guide to the Evolutionary Conservation of Dihydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate.[1] This reaction is critical for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR indispensable for cell proliferation and growth.[1][2] Its fundamental role across all domains of life has made it a key target for therapeutic intervention, particularly in cancer and infectious diseases.[3][4] This technical guide delves into the profound evolutionary conservation of DHFR, exploring its structural, functional, and mechanistic preservation from bacteria to humans. We will examine the quantitative measures of this conservation, detail the experimental protocols used in its study, and visualize the key processes that underscore its enduring biological significance.
Introduction: The Centrality of DHFR in Cellular Metabolism
Dihydrofolate reductase is a cornerstone of cellular metabolism, playing a pivotal role in one-carbon transfer chemistry.[1] The tetrahydrofolate cofactors produced by DHFR are essential for the synthesis of DNA precursors, highlighting the enzyme's critical link to cell division.[5] Given its vital function, DHFR has been subject to immense evolutionary pressure to maintain its catalytic efficiency and structural integrity. This conservation is not absolute; subtle variations across species provide opportunities for the development of selective inhibitors, such as the antibacterial trimethoprim and the anticancer agent methotrexate.[3][6] Understanding the nuances of DHFR's evolutionary journey is therefore paramount for the design of next-generation therapeutics that can overcome the challenge of drug resistance.[7][8]
Structural and Sequence Conservation: A Tale of Two Domains
The structure of DHFR is remarkably conserved across vast evolutionary distances. It is typically a monomeric protein composed of an eight-stranded beta-sheet and four alpha-helices.[5][9] The protein is generally organized into two principal domains: an adenosine-binding subdomain that anchors the NADPH cofactor, and a loop subdomain that cradles the folate substrate.[5] The active site is situated in a groove between these two subdomains.[5] While the overall fold is preserved, variations in loop regions and specific amino acid residues contribute to species-specific differences in inhibitor binding and catalytic dynamics.[10][11]
Quantitative Analysis of Sequence Identity
The degree of amino acid sequence identity provides a quantitative measure of evolutionary conservation. While human and E. coli DHFR share only about 30% sequence identity, the residues crucial for catalysis and substrate binding are highly conserved.[5] Mammalian DHFRs, in contrast, exhibit a much higher degree of similarity, typically around 70% or more.[5]
| Organism | Gene | Protein Length (Amino Acids) | % Identity to Homo sapiens |
| Homo sapiens (Human) | DHFR | 187 | 100% |
| Mus musculus (Mouse) | Dhfr | 187 | ~92% |
| Rattus norvegicus (Rat) | Dhfr | 187 | ~91% |
| Gallus gallus (Chicken) | DHFR | 190 | ~76% |
| Danio rerio (Zebrafish) | dhfr | 190 | ~68% |
| Escherichia coli | folA | 159 | ~30% |
| Bacillus anthracis | BaDHFR | 162 | ~28% |
| Saccharomyces cerevisiae (Yeast) | DFR1 | 211 | ~35% |
Note: The percent identity values are approximate and can vary slightly based on the alignment algorithm and isoforms used. Data synthesized from various sources including NCBI Orthologs and UniProt.[12][13]
Functional Conservation: The Catalytic Cycle
The catalytic mechanism of DHFR is a highly conserved process involving the transfer of a hydride from NADPH to dihydrofolate, accompanied by protonation, to yield tetrahydrofolate.[1] This intricate process proceeds through a series of conformational changes and intermediate states.
The catalytic cycle of DHFR involves five key intermediates: the holoenzyme (E:NADPH), the Michaelis complex (E:NADPH:DHF), a ternary product complex (E:NADP⁺:THF), a tetrahydrofolate binary complex (E:THF), and a THF-NADPH complex (E:NADPH:THF).[1] The rate-determining step in the steady-state turnover is the dissociation of the product, THF.[1]
Experimental Protocols for Assessing Conservation and Function
The study of DHFR conservation and function relies on a combination of bioinformatics and experimental techniques.
In Silico Analysis of Sequence Conservation
A fundamental approach to studying evolutionary conservation is through the analysis of protein sequences.
Methodology:
-
Sequence Retrieval: Obtain the amino acid sequence of the DHFR protein of interest from a public database such as UniProt or NCBI.[14]
-
Homology Search: Perform a BLAST (Basic Local Alignment Search Tool) search against a comprehensive protein database to identify homologous sequences in other species.[14][15]
-
Multiple Sequence Alignment (MSA): Align the retrieved homologous sequences using tools like Clustal Omega or MUSCLE. This process arranges the sequences to highlight regions of similarity that may be a consequence of functional, structural, or evolutionary relationships.[15][16]
-
Phylogenetic Analysis: Construct a phylogenetic tree from the MSA to visualize the evolutionary relationships between the different DHFR orthologs.[17]
-
Conservation Analysis: Analyze the MSA to identify conserved residues and domains. Conserved regions are often critical for the protein's structure and function.[15][16]
DHFR Activity Assay (Colorimetric)
This protocol measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[18][19]
Materials:
-
DHFR Assay Buffer
-
DHFR Substrate (Dihydrofolate)
-
NADPH
-
Purified DHFR enzyme or cell/tissue lysate
-
96-well clear, flat-bottom microplate
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Sample Preparation:
-
Reaction Setup (in a 96-well plate):
-
NADPH Standard Curve: Prepare a series of NADPH standards (e.g., 0, 10, 20, 30, 40, 60, 100 nmol/well) to a final volume of 200 µl with DHFR Assay Buffer.[18]
-
Sample Wells: Add 5-50 µl of sample lysate to wells and adjust the volume to 100 µl with DHFR Assay Buffer. Prepare parallel wells as a sample background control.[18]
-
Positive Control: Use a known concentration of purified DHFR.
-
Reagent Addition: Add 40 µl of DHFR Assay Buffer and 20 µl of NADPH to all sample and control wells.
-
Initiate Reaction: Add 40 µl of DHFR substrate to all wells except the background controls (add 40 µl of DHFR Assay Buffer to these).
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm (A₃₄₀) in kinetic mode for 10-20 minutes at room temperature.[19]
-
The rate of decrease in A₃₄₀ is proportional to the DHFR activity.
-
Data Analysis:
-
Calculate the change in absorbance (ΔA₃₄₀) over a specific time interval.
-
Determine the concentration of NADPH consumed from the NADPH standard curve.
-
DHFR activity is typically expressed as mU/mL, where one unit (U) is the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute at a specific temperature.
Drug Development and the Exploitation of Evolutionary Divergence
The high degree of conservation in the active site of DHFR makes it an attractive drug target. However, subtle structural differences between the DHFR enzymes of humans and pathogenic organisms (e.g., bacteria, protozoa) allow for the development of species-specific inhibitors.[3][20] For example, trimethoprim is a potent inhibitor of bacterial DHFRs but a weak inhibitor of the human enzyme.[3]
The development of resistance to DHFR inhibitors, often through point mutations in the DHFR gene, is a significant clinical challenge.[7][8] Understanding the evolutionary trajectories of DHFR in response to drug pressure is crucial for designing novel inhibitors that are less susceptible to resistance.[11] This involves studying the structural and dynamic effects of resistance-conferring mutations.
Conclusion
The evolutionary conservation of dihydrofolate reductase is a testament to its fundamental importance in cellular life. From its conserved three-dimensional structure and catalytic mechanism to the network of coupled residues that fine-tune its function, DHFR provides a compelling case study in molecular evolution.[21] For researchers and drug development professionals, a deep understanding of DHFR's conservation and divergence across species is not merely an academic exercise. It is the very foundation upon which effective and selective therapies are built. By leveraging the experimental and computational tools outlined in this guide, the scientific community can continue to unravel the complexities of this remarkable enzyme and develop innovative strategies to combat disease.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 6. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Drug-resistant dihydrofolate reductases: generation, expression and therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. collab.its.virginia.edu [collab.its.virginia.edu]
- 10. Divergent evolution of protein conformational dynamics in dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DHFR orthologs - NCBI [ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. researchgate.net [researchgate.net]
- 15. How to Analyze Conserved Protein Sequences? | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Protein Sequence Conservation Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Study on Folate Binding Domain of Dihydrofolate Reductase in Different Plant species and Human beings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. abcam.com [abcam.com]
- 20. Towards species-specific antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evolution Conserves the Network of Coupled Residues in Dihydrofolate Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Mutations on Dihydrofolate Reductase (DHFR) Enzyme Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] This reaction is a critical step in the folate metabolic pathway, providing the necessary one-carbon units for the synthesis of purines, thymidylate, and several amino acids.[2][3] Consequently, DHFR is a well-established therapeutic target for various diseases, including cancer and bacterial infections.[1][3] The development of resistance to DHFR inhibitors, such as methotrexate (MTX), is a significant clinical challenge.[4] This resistance often arises from mutations within the DHFR gene, which can alter the enzyme's structure, kinetics, and inhibitor binding affinity.[4][5] This guide provides an in-depth technical overview of the effects of various DHFR mutations on its enzymatic activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Folate Metabolism Pathway and the Central Role of DHFR
DHFR is a central hub in the folate metabolism pathway. Its primary function is to regenerate THF, which serves as a cofactor for numerous downstream enzymatic reactions essential for cell proliferation. Inhibition of DHFR leads to a depletion of the THF pool, disrupting DNA synthesis and ultimately causing cell death.[6]
Impact of DHFR Mutations on Enzyme Kinetics and Inhibitor Resistance
Mutations in the DHFR enzyme can have a profound impact on its catalytic efficiency and its affinity for inhibitors. These mutations are often located in or near the active site and can lead to significant increases in the inhibition constant (Ki) for drugs like methotrexate, thereby conferring a resistance phenotype. However, this resistance often comes at the cost of reduced catalytic efficiency (kcat/Km), primarily due to an increased Michaelis constant (Km) for the natural substrate, dihydrofolate.[5]
Quantitative Effects of Key DHFR Mutations
The following table summarizes the kinetic parameters of various human and E. coli DHFR mutants, providing a comparative view of their catalytic efficiency and resistance to methotrexate.
| Enzyme Variant | Mutation(s) | Km (DHF, µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Ki (MTX, nM) | Fold Resistance (vs. WT) | Reference(s) |
| Human DHFR | Wild-Type | - | - | - | <0.03 | 1 | [5] |
| F31R | - | - | - | - | - | [4] | |
| Q35E | - | - | - | - | - | [4] | |
| F31R/Q35E | - | - | comparable to WT | >19.5 | >650 | [4] | |
| F31S | - | unaltered | - | - | - | [7] | |
| F31G | low | high | - | - | 100 | [7] | |
| F31A | - | - | - | - | - | [7] | |
| Mouse DHFR | F31A/F34A | - | - | - | - | 203 | [8] |
| E. coli DHFR | Wild-Type | 1.6 ± 0.4 | 1.6 ± 0.1 | - | - | - | [9] |
| G121S | - | - | - | - | - | [2][10] | |
| G121V | - | - (rate reduced 163-fold) | - | - | - | [2][10][11] | |
| M42F | - | - | - | - | - | [2][10] | |
| M42F/G121S | - | - | - | - | - | [2][10] |
Note: A hyphen (-) indicates that the specific quantitative data was not provided in the cited sources.
Experimental Protocols for Characterizing DHFR Activity
The characterization of DHFR enzyme activity and the impact of mutations typically involves a series of biochemical assays. The most common method is a spectrophotometric assay that monitors the oxidation of NADPH.
General Workflow for DHFR Activity Assay
Detailed Spectrophotometric DHFR Activity Assay Protocol
This protocol is adapted from various sources for the determination of DHFR activity in purified enzyme preparations or cell lysates.[1][12][13][14]
1. Reagent Preparation:
-
Assay Buffer: Prepare a 1X assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).[1] The buffer should be kept at room temperature.[1]
-
DHFR Enzyme: Dilute the purified DHFR enzyme or cell lysate to a working concentration in ice-cold assay buffer. For commercial kits, the recommended amount is often around 1.5 x 10⁻³ units per reaction.[1]
-
NADPH Stock Solution: Prepare a stock solution of NADPH (e.g., 20 mM) in the assay buffer.[12] This solution should be kept on ice.[12]
-
Dihydrofolate (DHF) Substrate Solution: Prepare a fresh solution of DHF in the assay buffer. DHF is light-sensitive and should be protected from light.[12]
2. Assay Procedure:
-
Set a temperature-controlled UV/Vis spectrophotometer to read absorbance at 340 nm.[1] The temperature should be maintained, for example, at 22°C.[1]
-
In a quartz cuvette, prepare the reaction mixture containing the assay buffer, a specific volume of the NADPH solution, and the DHFR enzyme sample. The total volume is typically 1 ml.[1]
-
For inhibitor studies, add the inhibitor (e.g., methotrexate) to the reaction mixture and incubate for a short period before initiating the reaction.[1]
-
To start the reaction, add the DHF substrate solution to the cuvette and mix thoroughly by inversion.[1]
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 2.5 minutes).[1] The rate of decrease in absorbance is proportional to the DHFR activity.
3. Data Analysis:
-
The activity of the DHFR enzyme is calculated based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
One unit of DHFR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions.
Methods for Assessing Protein Stability
Mutations can also affect the structural stability of the DHFR enzyme. Several biophysical techniques can be employed to measure changes in protein stability.
Common Techniques for Measuring Protein Thermal Stability
-
Differential Scanning Calorimetry (DSC): This is a gold-standard method that measures the heat absorbed by a protein as it unfolds with increasing temperature, providing the melting temperature (Tm).[15]
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This technique uses a fluorescent dye that binds to hydrophobic regions of a protein that become exposed upon unfolding. The increase in fluorescence is monitored as a function of temperature to determine the Tm.[15][16]
-
Circular Dichroism (CD) Spectroscopy: CD measures the differences in the absorption of left-handed and right-handed circularly polarized light, which is sensitive to the secondary structure of the protein. Changes in the CD spectrum with increasing temperature can be used to monitor unfolding and determine the Tm.[15]
-
Differential Static Light Scattering (DSLS): This method monitors protein aggregation as a function of temperature. The temperature at which aggregation begins (Tagg) is an indicator of protein instability.[16]
Conclusion
Mutations in the DHFR enzyme play a critical role in the development of resistance to antifolate drugs. While these mutations can significantly decrease the binding affinity of inhibitors like methotrexate, they often lead to a compromise in the enzyme's catalytic efficiency. A thorough understanding of the kinetic and stability effects of these mutations is crucial for the design of novel inhibitors that can overcome resistance and for the development of gene therapy strategies aimed at protecting healthy cells from the toxicity of chemotherapy.[5] The experimental protocols and data presented in this guide provide a framework for researchers to investigate the intricate relationship between DHFR structure, function, and drug resistance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pnas.org [pnas.org]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing methotrexate resistance by combination of active-site mutations in human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlated motion and the effect of distal mutations in dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of mutation on enzyme motion in dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. The Methods of Measuring Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
- 16. researchgate.net [researchgate.net]
The Discovery and History of Dihydrofolate Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon carriers for the synthesis of purines, thymidylate, and certain amino acids, making DHFR indispensable for cell proliferation and growth.[1] Its critical role has positioned it as a major therapeutic target for anticancer, antibacterial, and antiprotozoal drugs. This in-depth technical guide explores the seminal discoveries and historical milestones in the study of DHFR, providing a detailed account of the early experimental protocols, quantitative data, and the logical evolution of our understanding of this vital enzyme.
The Dawn of Discovery: Early Observations and the Link to Antifolates
The history of DHFR is intrinsically linked to the development of antifolate drugs. In the late 1940s, Dr. Sidney Farber and his colleagues observed that administering folic acid analogs, such as aminopterin, induced remission in children with acute lymphoblastic leukemia. This groundbreaking discovery, while not yet understood at a mechanistic level, marked the beginning of chemotherapy and hinted at the existence of a critical folate-metabolizing enzyme.
The work of George Hitchings and Gertrude Elion at the Burroughs Wellcome Company (now part of GSK) in the 1950s revolutionized drug discovery by pioneering a "rational drug design" approach.[2][3][4] Instead of the traditional trial-and-error method, they systematically synthesized and tested compounds that were structurally similar to natural metabolites, aiming to interfere with specific biochemical pathways.[2][5][6] Their research on purine and pyrimidine analogs led to the development of numerous drugs, including the antimalarial pyrimethamine and the antibacterial trimethoprim, both of which were later found to be potent inhibitors of DHFR.[2]
The First Glimpses: Initial Isolation and Characterization
The enzymatic activity of what we now know as DHFR was first independently described in the late 1950s. Key contributions came from:
-
Sidney Futterman (1957): Futterman's work on chicken liver extracts demonstrated the conversion of folic acid to a "citrovorum factor" (later identified as a derivative of tetrahydrofolate), a process that required NADPH.
-
M. J. Osborn and F. M. Huennekens (1958): This group is often credited with the first clear demonstration of the enzymatic reduction of dihydrofolic acid. They partially purified the enzyme from chicken liver and Escherichia coli and characterized its activity.
-
S. F. Zakrzewski and C. A. Nichol (1958): Working with pigeon liver extracts, they also described a "folic acid hydrogenase" activity.
These early studies laid the foundation for our understanding of DHFR's function and its central role in folate metabolism.
Experimental Protocols: A Look Back at Early Methodologies
The experimental techniques used in the initial discovery and characterization of DHFR were foundational. Below are detailed descriptions of the key protocols adapted from the seminal literature.
Early Purification of Dihydrofolate Reductase
The initial purification of DHFR was a multi-step process aimed at enriching the enzyme from crude cell or tissue extracts. While modern techniques like affinity chromatography have greatly simplified this process, the early methods relied on classical protein chemistry techniques. The following is a generalized protocol based on early reports:
-
Preparation of Crude Extract:
-
Tissues (e.g., chicken liver, pigeon liver) or bacterial cells (e.g., E. coli) were homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
The homogenate was then subjected to centrifugation to remove cellular debris, yielding a crude extract.
-
-
Ammonium Sulfate Fractionation:
-
Solid ammonium sulfate was gradually added to the crude extract to precipitate proteins based on their solubility.
-
The fraction precipitating between 30% and 60% ammonium sulfate saturation was typically collected, as it contained the majority of the DHFR activity.
-
The precipitate was redissolved in a minimal volume of buffer and dialyzed to remove excess salt.
-
-
Adsorption Chromatography:
-
The dialyzed protein solution was applied to a column packed with an adsorbent material like calcium phosphate gel or DEAE-cellulose.
-
The column was washed with a low-concentration buffer to remove unbound proteins.
-
DHFR was then eluted using a buffer with a higher salt concentration or a different pH.
-
-
Further Purification Steps:
-
Additional steps, such as gel filtration chromatography (e.g., using Sephadex G-75), were sometimes employed to further separate proteins based on size and achieve higher purity.
-
The Spectrophotometric Assay for DHFR Activity
The most common method for measuring DHFR activity in the early days was a continuous spectrophotometric assay. This assay is still widely used today and relies on the change in absorbance at 340 nm as NADPH is oxidized to NADP+.[7][8][9]
Principle: The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the DHFR activity.
Reaction: DHF + NADPH + H⁺ → THF + NADP⁺
Typical Assay Mixture (Total Volume: 1.0 mL):
| Component | Final Concentration |
| Potassium Phosphate Buffer (pH 7.5) | 50 mM |
| 2-Mercaptoethanol | 10 mM |
| NADPH | 0.1 mM |
| Dihydrofolate (DHF) | 0.05 mM |
| Enzyme Preparation | Variable |
Procedure:
-
The reaction was initiated by the addition of the enzyme preparation to a cuvette containing the assay mixture pre-incubated at a constant temperature (e.g., 25°C or 37°C).
-
The decrease in absorbance at 340 nm was monitored over time using a spectrophotometer.
-
The rate of the reaction was calculated from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADPH at 340 nm (6.22 x 10³ M⁻¹cm⁻¹).
Quantitative Data from Early Studies
The initial characterization of DHFR involved determining its kinetic properties and its susceptibility to inhibition by the newly discovered antifolates. The following tables summarize some of the key quantitative data from this era.
Table 1: Early Kinetic Properties of Dihydrofolate Reductase
| Enzyme Source | Substrate | Km (μM) | Vmax (units/mg protein) | Reference |
| Chicken Liver | Dihydrofolate | ~5 | Not reported | Osborn & Huennekens (1958) |
| Escherichia coli | Dihydrofolate | ~10 | Not reported | Osborn & Huennekens (1958) |
| Pigeon Liver | Folic Acid | ~20 | Not reported | Zakrzewski & Nichol (1958) |
| Lactobacillus casei | Dihydrofolate | 0.3 | ~15 | Blakley & McDougall (1961) |
| Calf Thymus | Dihydrofolate | 1.2 | Not reported | Mathews & Huennekens (1963) |
Table 2: Early Inhibition Constants (Ki) for DHFR Inhibitors
| Inhibitor | Enzyme Source | Ki (nM) | Reference |
| Aminopterin | Chicken Liver | ~0.1 | Osborn & Huennekens (1958) |
| Methotrexate | Chicken Liver | ~0.2 | Osborn & Huennekens (1958) |
| Pyrimethamine | Lactobacillus casei | ~100 | Burchall & Hitchings (1965) |
| Trimethoprim | Escherichia coli | ~5 | Burchall & Hitchings (1965) |
Visualizing the Central Role of DHFR: Pathways and Workflows
To better understand the significance of DHFR, it is essential to visualize its position within the broader context of cellular metabolism. The following diagrams, rendered in the DOT language for Graphviz, illustrate the folate metabolic pathway and a typical experimental workflow for studying DHFR.
Folate Metabolic Pathway
Caption: The central role of DHFR in the folate metabolic pathway.
Experimental Workflow for DHFR Inhibition Assay
Caption: A typical experimental workflow for determining the IC50 of a DHFR inhibitor.
Conclusion: A Legacy of Rational Drug Design
The discovery and history of dihydrofolate reductase are a testament to the power of curiosity-driven basic research and the transformative impact of rational drug design. From the early, indirect observations of its essential role in cell proliferation to its detailed biochemical characterization and its establishment as a key therapeutic target, the story of DHFR has been one of steady scientific progress. The pioneering work of scientists like Futterman, Osborn, Huennekens, Hitchings, and Elion not only unraveled the complexities of folate metabolism but also provided a new paradigm for the development of targeted therapies. Today, DHFR inhibitors remain a cornerstone of treatment for a variety of diseases, and the foundational knowledge gained from the early studies of this remarkable enzyme continues to inform and inspire new avenues of research in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]
- 3. livescience.com [livescience.com]
- 4. oncodaily.com [oncodaily.com]
- 5. acs.org [acs.org]
- 6. womenshistory.org [womenshistory.org]
- 7. Effect of substrate decomposition on the spectrophotometric assay of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Dihydrofolate Reductase (DHFR) Enzyme Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1] THF and its derivatives are crucial for the de novo synthesis of purines, thymidylic acid, and certain amino acids, making DHFR a critical enzyme for cell proliferation and survival.[2][3] Consequently, DHFR is a well-established therapeutic target for anticancer, antimicrobial, and anti-inflammatory drugs.[3][4][5] Methotrexate, for instance, is a potent inhibitor of DHFR used extensively in chemotherapy.[3][6]
This document provides detailed protocols for performing a DHFR enzyme activity assay, primarily focusing on the widely used spectrophotometric method. This assay is fundamental for studying enzyme kinetics, screening for novel DHFR inhibitors, and determining their potency (e.g., IC₅₀ values).
Principle of the Assay
The most common method for determining DHFR activity is a continuous spectrophotometric assay.[7] This assay monitors the decrease in absorbance at 340 nm, which is a characteristic absorption peak for NADPH.[1][6][8] As the DHFR-catalyzed reaction proceeds, NADPH is oxidized to NADP⁺, leading to a decrease in absorbance at this wavelength.[1][6][9] The rate of this decrease is directly proportional to the DHFR enzyme activity.
The enzymatic reaction is as follows:
Dihydrofolate + NADPH + H⁺ -> Tetrahydrofolate + NADP⁺ [1][6]
In the presence of a DHFR inhibitor, the rate of NADPH oxidation is reduced, resulting in a slower decrease in absorbance at 340 nm.[6]
Visualization of Key Processes
DHFR Catalytic Cycle
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward resolving the catalytic mechanism of dihydrofolate reductase using neutron and ultrahigh-resolution X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 9. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for Recombinant DHFR Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines, thymidylate, and several amino acids.[1][2][3] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[1][3] This role makes it a significant target for therapeutics, particularly in cancer chemotherapy and as an antimicrobial agent.[2][3][4] The production of large quantities of pure and active recombinant DHFR is essential for structural studies, inhibitor screening, and various biochemical assays. This document provides a detailed protocol for the expression of recombinant DHFR in Escherichia coli and its subsequent purification.
Overview of the Process
The expression and purification of recombinant DHFR, often with an affinity tag such as a polyhistidine (His-tag), involves several key stages. The process begins with the transformation of a suitable E. coli expression strain with a plasmid containing the DHFR gene.[5][6] Expression is then induced, followed by cell lysis to release the recombinant protein. The purification strategy typically involves a multi-step chromatography process, commonly beginning with affinity chromatography, followed by further polishing steps like ion exchange and size exclusion chromatography to achieve high purity.
Data Presentation
Table 1: Typical Yield and Purity of Recombinant Human DHFR
| Purification Step | Total Protein (mg/L culture) | Specific Activity (pmol/min/µg) | Purity (%) | Fold Purification | Reference |
| Crude Lysate | 150 - 250 | 50 - 150 | <10 | 1 | Estimated |
| Affinity Chromatography (Ni-NTA) | 15 - 25 | > 1500 | > 85 | ~10-15 | [7] |
| Affinity Chromatography (Methotrexate) | 10 - 20 | > 2000 | > 90 | ~15-20 | [8][9] |
| Ion Exchange Chromatography | 8 - 15 | > 4000 | > 95 | ~30-40 | [8][10] |
| Size Exclusion Chromatography | 5 - 10 | > 5500 | > 98 | ~40-50 | [11][12] |
Note: Values are approximate and can vary significantly based on expression conditions, cell density, lysis efficiency, and specific chromatography resins and conditions.
Table 2: Molecular Weight and Specific Activity of Recombinant DHFR from Various Sources
| Source | Molecular Weight (kDa) | Specific Activity | Reference |
| Human | ~21.5 - 25.5 | > 2000 pmol/min/µg | [13][14] |
| E. coli | ~22 | > 5500 pmol/min/µg | [15] |
| Drosophila melanogaster | 17-22 | Not specified | [11] |
| Soybean | 22 | 15 units/mg | [12] |
Signaling and Metabolic Pathway
DHFR plays a central role in folate metabolism, which is essential for the synthesis of nucleotides and certain amino acids. The diagram below illustrates the position of DHFR in this critical pathway.
Caption: Role of DHFR in folate metabolism.
Experimental Workflow
The overall workflow for recombinant DHFR expression and purification is depicted in the following diagram.
References
- 1. bio-rad.com [bio-rad.com]
- 2. cwi.edu [cwi.edu]
- 3. Isolation and Characterization of a Dihydrofolate Reductase Gene Mutation in Methotrexate-Resistant Drosophila Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for DHFR-His-6x Protein Expression – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 6. Chapter 6 Lab Overview and Background Information – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 7. Expression and Characterization of Recombinant Human-Derived Pneumocystis carinii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression, Purification and Characterization of Recombinant Mouse Translation Initiation factor eIF-4E as a Dihydrofolate Reductase (DHFR) Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity chromatography of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The purification of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and characterization of dihydrofolate reductase from soybean seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
Application Notes: Utilizing DHFR as a Selectable Marker in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dihydrofolate Reductase (DHFR) selection system is a powerful and widely used method for establishing stable mammalian cell lines that express a gene of interest (GOI), particularly for the production of recombinant proteins.[1][2] This system relies on the essential role of the DHFR enzyme in the de novo synthesis of purines and thymidylate, which are critical for DNA replication and cell proliferation.[1] By using a DHFR-deficient host cell line and a vector containing both the GOI and a functional DHFR gene, it is possible to select for cells that have successfully integrated the vector. Furthermore, by applying increasing concentrations of the DHFR inhibitor, methotrexate (MTX), one can select for cells that have amplified the integrated gene, leading to significantly higher levels of recombinant protein expression.[1][3]
Principle of DHFR Selection
The DHFR selection system is based on the metabolic pathway of folate. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of glycine, purines, and thymidylic acid.[4][5] In the absence of functional DHFR, cells are unable to synthesize these essential components and cannot survive unless the culture medium is supplemented with hypoxanthine and thymidine (HT).[4][6]
The most common host cells for this system are Chinese Hamster Ovary (CHO) cells that are deficient in DHFR, such as DG44 and DUXB11.[2][6] These cells are transfected with an expression vector that contains both the GOI and a functional DHFR gene.[1][7] After transfection, the cells are cultured in a selection medium lacking HT. Only the cells that have successfully integrated the plasmid and express the DHFR gene will be able to survive and proliferate.[7][8]
Gene Amplification with Methotrexate (MTX)
A key advantage of the DHFR system is the ability to amplify the copy number of the integrated gene.[9] Methotrexate (MTX) is a potent competitive inhibitor of DHFR.[8][10] By exposing the selected cells to gradually increasing concentrations of MTX, a selective pressure is applied.[1][3] Cells can develop resistance to MTX by amplifying the genomic region containing the DHFR gene.[10][11] Since the GOI is physically linked to the DHFR gene on the expression vector, it is co-amplified, leading to a significant increase in the expression of the desired recombinant protein.[1][9] This process, however, can be time-consuming, often requiring several months to isolate a stable, high-producing cell line.[12][13]
Quantitative Data Summary
The following tables summarize typical quantitative parameters associated with the DHFR/MTX selection and amplification process.
Table 1: Methotrexate (MTX) Concentrations for Selection and Amplification
| Stage | MTX Concentration (nM) | Purpose |
| Initial Selection | 0 (in HT-deficient medium) | Selection of initial transfectants |
| Initial Amplification | 5 - 50 | First round of amplification |
| Stepwise Amplification | 100 - 1000+ | Subsequent rounds of amplification for higher expression |
Note: Optimal MTX concentrations can vary depending on the cell line and experimental conditions.[3]
Table 2: Typical Timelines for DHFR/MTX Cell Line Development
| Process | Duration |
| Transfection and Initial Selection | 2 - 3 weeks |
| First Round of MTX Amplification | 3 - 4 weeks |
| Subsequent Amplification Rounds (per round) | 3 - 4 weeks |
| Limiting Dilution Cloning | 2 - 3 weeks |
| Total Time to Stable, Amplified Clone | 3 - 6 months |
Table 3: Expected Outcomes of DHFR/MTX Gene Amplification
| Parameter | Fold Increase |
| Gene Copy Number | 2-fold to over 50-fold |
| mRNA Expression Level | Proportional to gene copy number |
| Protein Production | 2.8-fold to over 100-fold |
Note: The level of amplification and corresponding increase in protein production can be highly variable and clone-dependent.[14][15][16]
Visualizing the DHFR Selection and Amplification Workflow
The following diagrams illustrate the key processes involved in using the DHFR selectable marker system.
Experimental Protocols
Protocol 1: Transfection of DHFR-Deficient CHO Cells
Materials:
-
DHFR-deficient CHO cells (e.g., DG44, DUXB11)
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS and HT supplement)
-
Expression vector containing the GOI and a functional DHFR gene
-
Transfection reagent (e.g., Lipofectamine, electroporation cuvettes)
-
Serum-free medium for transfection
-
6-well tissue culture plates
Method:
-
One day before transfection, seed the DHFR-deficient CHO cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For liposome-based methods, this typically involves diluting the plasmid DNA and the reagent separately in serum-free medium before mixing and incubating.
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add the DNA-transfection reagent complexes to the cells.
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation, add complete growth medium to the wells.
-
Incubate the cells for 48 hours post-transfection to allow for gene expression.
Protocol 2: Selection of Stable Transfectants
Materials:
-
Transfected DHFR-deficient CHO cells
-
Selection medium: Complete growth medium without HT supplement
-
10 cm tissue culture dishes
Method:
-
48 hours post-transfection, passage the cells from the 6-well plates into 10 cm dishes at various dilutions (e.g., 1:10, 1:20).
-
Replace the complete growth medium with the selection medium (HT-deficient).
-
Incubate the cells at 37°C in a CO2 incubator.
-
Replace the selection medium every 3-4 days.
-
Observe the plates for the formation of colonies of resistant cells. This typically takes 2-3 weeks. Untransfected cells will not survive in the selection medium.
-
Once colonies are visible, they can be individually picked and expanded to create a pool of stable transfectants.
Protocol 3: Gene Amplification using Methotrexate (MTX)
Materials:
-
Pool of stable DHFR-expressing CHO cells
-
Selection medium (HT-deficient)
-
Methotrexate (MTX) stock solution (e.g., 1 mM in sterile water or PBS)
-
Tissue culture plates or flasks
Method:
-
Culture the pool of stable transfectants in the selection medium.
-
Add MTX to the selection medium at an initial low concentration (e.g., 5-20 nM).
-
Incubate the cells and monitor their viability. The majority of cells may die off initially.
-
Continue to culture the surviving cells, replacing the MTX-containing medium every 3-4 days, until the cell population recovers and is growing robustly. This may take 2-3 weeks.
-
Once the cells are resistant to the initial MTX concentration, increase the MTX concentration in a stepwise manner (e.g., 2-fold to 5-fold increase).
-
Repeat the selection and recovery process at each new MTX concentration.
-
Continue this stepwise selection until the desired level of MTX resistance (and presumably, gene amplification and protein expression) is achieved.
-
At desired stages of amplification, the cell pool can be subjected to limiting dilution cloning to isolate single-cell-derived clones with high and stable expression of the GOI.[7][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Fusion of the Dhfr/Mtx and IR/MAR Gene Amplification Methods Produces a Rapid and Efficient Method for Stable Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted gene knockout in mammalian cells by using engineered zinc-finger nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrid cell line development system utilizing site-specific integration and methotrexate-mediated gene amplification in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of High-Expressing Cells by Methotrexate Amplification of Destabilized Dihydrofolate Reductase Selection Marker | Springer Nature Experiments [experiments.springernature.com]
- 8. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Selection for methotrexate resistance in mammalian cells bearing a Drosophila dihydrofolate reductase transgene: Methotrexate resistance in transgenic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genomic and transcriptomic analyses reveal a tandem amplification unit of 11 genes and mutations in mismatch repair genes in methotrexate-resistant HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fusion of the Dhfr/Mtx and IR/MAR Gene Amplification Methods Produces a Rapid and Efficient Method for Stable Recombinant Protein Production | PLOS One [journals.plos.org]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Frontiers | Hybrid cell line development system utilizing site-specific integration and methotrexate-mediated gene amplification in Chinese hamster ovary cells [frontiersin.org]
- 15. Construction of a dominant selectable marker using a novel dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Generation of high-expressing cells by methotrexate amplification of destabilized dihydrofolate reductase selection marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methotrexate Inhibition Assay of Dihydrofolate Reductase (DHFR) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital building blocks for DNA and RNA.[4][5] Consequently, the inhibition of DHFR disrupts DNA synthesis and cell replication, making it a prime target for therapeutic intervention, particularly in cancer chemotherapy.[1][6]
Methotrexate (MTX) is a potent and widely studied competitive inhibitor of DHFR.[4][7] It functions as a folate antagonist, binding to the active site of DHFR with a much higher affinity than its natural substrate, DHF.[4][6][7] This strong binding effectively blocks the production of THF, leading to the depletion of nucleotide precursors and subsequent cell death, especially in rapidly proliferating cells like cancer cells.[6]
This document provides detailed application notes and protocols for performing a methotrexate inhibition assay to determine the activity of DHFR. The assay is based on a continuous spectrophotometric method that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF.[1][2][8]
Principle of the Assay
The activity of DHFR is determined by measuring the rate of NADPH consumption as it donates a hydride ion to DHF, reducing it to THF. NADPH has a characteristic absorbance maximum at 340 nm, while NADP+ does not. Therefore, the enzymatic activity of DHFR can be monitored by the decrease in absorbance at this wavelength.
In the presence of an inhibitor like methotrexate, the rate of the DHFR-catalyzed reaction will decrease. By measuring the reaction rate at various concentrations of the inhibitor, one can determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Signaling Pathway of DHFR Inhibition by Methotrexate
The following diagram illustrates the mechanism of DHFR inhibition by methotrexate and its downstream effects on nucleotide synthesis.
Caption: Mechanism of DHFR inhibition by methotrexate.
Experimental Protocols
This section provides a detailed protocol for the methotrexate inhibition assay of DHFR activity. The protocol is designed for a 96-well microplate format, allowing for the simultaneous analysis of multiple samples.[8][9][10]
Materials and Reagents
-
DHFR Enzyme: Purified recombinant DHFR or cell/tissue lysates containing DHFR.
-
DHFR Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Dihydrofolic Acid (DHF) Substrate: Prepare a stock solution (e.g., 10 mM) in the assay buffer. This solution is light-sensitive and should be prepared fresh and protected from light.
-
NADPH: Prepare a stock solution (e.g., 20 mM) in the assay buffer.
-
Methotrexate (MTX): Prepare a stock solution (e.g., 10 mM) in the assay buffer and perform serial dilutions to obtain the desired concentrations for the inhibition curve.
-
96-well UV-transparent flat-bottom microplate.
-
Microplate reader capable of kinetic measurements at 340 nm.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the DHFR inhibition assay.
Caption: Experimental workflow for the DHFR inhibition assay.
Assay Procedure
-
Reagent Preparation:
-
Prepare all reagents as described in the "Materials and Reagents" section.
-
Perform serial dilutions of the methotrexate stock solution to create a range of concentrations for the inhibition curve. A typical starting point for methotrexate is in the nanomolar range.[1]
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add assay buffer to a well.
-
No Enzyme Control: Add assay buffer, NADPH, and DHF.
-
Enzyme Control (100% Activity): Add assay buffer, DHFR enzyme, and NADPH.
-
Inhibitor Wells: Add assay buffer, DHFR enzyme, NADPH, and varying concentrations of methotrexate.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Reaction Initiation and Measurement:
-
Add the DHFR enzyme to the appropriate wells and mix gently.
-
If a pre-incubation step is desired to allow the inhibitor to bind to the enzyme, incubate the plate at room temperature for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the DHF substrate to all wells except the blank.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm in kinetic mode. Record readings every 15-30 seconds for 10-20 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each methotrexate concentration using the following formula:
% Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] * 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the methotrexate concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of methotrexate that causes 50% inhibition of DHFR activity.
Data Presentation
Quantitative data from the methotrexate inhibition assay should be summarized in a clear and structured table for easy comparison.
| Methotrexate (nM) | Average Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | 0.050 | 0 |
| 1 | 0.045 | 10 |
| 5 | 0.038 | 24 |
| 10 | 0.026 | 48 |
| 50 | 0.012 | 76 |
| 100 | 0.005 | 90 |
| 500 | 0.002 | 96 |
IC50 Value: The IC50 value for methotrexate can be determined by plotting the % inhibition against the methotrexate concentration and fitting the data to a dose-response curve. Based on the example data above, the IC50 would be approximately 10 nM. The IC50 values for methotrexate can vary depending on the source of the DHFR enzyme and the specific experimental conditions.[8][11]
Troubleshooting
-
High Background: If the "No Enzyme Control" shows a significant decrease in absorbance, it may indicate contamination of reagents or spontaneous degradation of NADPH.
-
Non-linear Reaction Rate: If the reaction rate is not linear, it could be due to substrate depletion or enzyme instability. Try using a lower concentration of the enzyme or a shorter measurement time.
-
Inconsistent Results: Ensure accurate pipetting and thorough mixing of reagents. Temperature fluctuations can also affect enzyme activity, so maintain a consistent temperature throughout the assay.
Conclusion
The methotrexate inhibition assay for DHFR activity is a robust and reliable method for studying the potency of DHFR inhibitors. The detailed protocol and data analysis guidelines provided in this document will enable researchers to accurately assess the inhibitory effects of methotrexate and other potential drug candidates targeting this critical enzyme.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 3. assaygenie.com [assaygenie.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. nbinno.com [nbinno.com]
- 6. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 7. proteopedia.org [proteopedia.org]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. spandidos-publications.com [spandidos-publications.com]
Crystallizing Dihydrofolate Reductase (DHFR) for Structural Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the crystallization of Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide biosynthesis and a critical target for antimicrobial and anticancer drugs. Understanding its three-dimensional structure is paramount for structure-based drug design and elucidating its catalytic mechanism. This document outlines the essential steps from protein expression and purification to crystallization and data collection, tailored for successful structural studies.
Introduction to DHFR Crystallization
Dihydrofolate reductase (DHFR) catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids.[1] The pivotal role of DHFR in cell proliferation has made it a long-standing target for various therapeutic agents. High-resolution crystal structures of DHFR in complex with substrates, cofactors, or inhibitors are indispensable for understanding its function and for the rational design of novel, potent, and selective inhibitors.
The process of obtaining high-quality DHFR crystals suitable for X-ray diffraction requires a highly pure and concentrated protein sample.[2] The crystallization process itself is often a matter of empirical screening of various chemical conditions to find the precise parameters that induce the formation of a well-ordered crystal lattice. This document provides a synthesis of established methodologies and specific conditions reported in the literature for crystallizing DHFR from various sources.
Expression and Purification of DHFR
The production of large quantities of pure, active DHFR is the foundational step for successful crystallization. Escherichia coli is a commonly used expression host for recombinant DHFR.
Experimental Protocol: DHFR Expression and Purification
2.1. Gene Expression:
-
The gene encoding the DHFR of interest is typically cloned into an expression vector, such as pET28a or pET22b, often with a polyhistidine (His)-tag or Glutathione S-transferase (GST)-tag to facilitate purification.[1][3]
-
Transform the expression plasmid into a suitable E. coli strain, such as BL21(DE3).[3][4]
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches mid-log phase (approximately 0.6-0.8).[3]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM and continue to incubate the culture overnight at a reduced temperature, such as 18°C, to enhance protein solubility.[3]
-
Harvest the cells by centrifugation.
2.2. Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).[3]
-
Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Clarify the lysate by centrifugation to remove cell debris.[3]
2.3. Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA affinity column (for His-tagged DHFR) or a Glutathione-agarose column (for GST-tagged DHFR) pre-equilibrated with the lysis buffer.
-
Wash the column extensively with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the DHFR protein using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0) or reduced glutathione.[3]
2.4. Size-Exclusion Chromatography (Gel Filtration):
-
For higher purity, subject the eluted DHFR to size-exclusion chromatography using a column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM β-mercaptoethanol).[5] This step removes aggregates and other protein contaminants.
-
Collect the fractions containing pure DHFR and assess the purity by SDS-PAGE. The protein should appear as a single band.
2.5. Concentration:
-
Concentrate the purified DHFR protein to a final concentration suitable for crystallization trials, typically in the range of 10-40 mg/mL, using ultrafiltration devices.[1][4][5]
-
Determine the final protein concentration using a spectrophotometer by measuring the absorbance at 280 nm and applying the calculated extinction coefficient.[1]
Crystallization of DHFR
Protein crystallization is the process of forming a three-dimensional, ordered lattice of protein molecules. Vapor diffusion is the most common technique used for crystallizing proteins like DHFR. This involves equilibrating a drop containing the protein and a precipitant solution against a larger reservoir of the precipitant solution.[2]
Crystallization Methods
-
Hanging-Drop Vapor Diffusion: A drop containing a mixture of the protein and reservoir solution is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir well.[1][4]
-
Sitting-Drop Vapor Diffusion: The drop is placed on a pedestal within the well, and the well is sealed.[2][6]
Screening for Crystallization Conditions
Initial crystallization screening is typically performed using commercially available sparse matrix screens that cover a wide range of precipitants, pH values, and additives.[7] Once initial "hits" (conditions that produce crystals or promising precipitates) are identified, these conditions are optimized to obtain diffraction-quality crystals.
Experimental Protocol: DHFR Crystallization by Vapor Diffusion
-
Plate Setup: Use 24-well or 96-well crystallization plates. For hanging-drop, apply a thin layer of vacuum grease to the rim of the reservoir wells.
-
Reservoir Preparation: Pipette the reservoir solution into the wells.
-
Drop Preparation:
-
For hanging-drop: On a siliconized coverslip, mix a small volume (e.g., 1-2 µL) of the concentrated DHFR protein solution with an equal volume of the reservoir solution.
-
For sitting-drop: Pipette the protein and reservoir solution mixture onto the sitting-drop post.
-
-
Sealing: Invert the coverslip and place it over the reservoir (hanging-drop) or seal the plate with clear tape (sitting-drop).
-
Incubation: Incubate the plates at a constant temperature, typically 4°C or 20°C.
-
Monitoring: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.
Data Presentation: DHFR Crystallization Conditions
The following tables summarize quantitative data from successful DHFR crystallization experiments reported in the literature.
| DHFR Source | Protein Conc. (mg/mL) | Precipitant | Buffer | pH | Temperature (°C) | Method | Reference |
| E. coli R67 (tandem variant) | 15 | 55% MPD | 100 mM Sodium Phosphate | 7.2 | Not Specified | Hanging-drop | [4] |
| Bacteriophage T4 | Not Specified | 2.8 M NaCl, 120 mM (NH4)2HPO4 | 100 mM Tris | 8.2 | 22.85 | Hanging-drop | [1] |
| Streptococcus pneumoniae (Sp9 mutant) | Not Specified | 1 M LiCl, 20% PEG 6000 | 0.1 M Na Citrate | 4.0 | Not Specified | Not Specified | [3] |
| Streptococcus pneumoniae (Sp9 mutant) | Not Specified | 1 M Li2SO4, 0.01 M NiCl2 | 0.1 M Tris | 8.5 | Not Specified | Not Specified | [3] |
| E. coli (M20-closed) | 40 | 18% (w/v) PEG 400, 100 mM CaCl2 | 20 mM Imidazole | 6.0 | 4 | Hanging-drop | [5] |
MPD: 2-Methyl-2,4-pentanediol; PEG: Polyethylene glycol
Visualization of Experimental Workflow
DHFR Crystallization Workflow
Caption: Workflow for DHFR protein crystallization.
Logical Relationship of Crystallization Parameters
Caption: Key parameters influencing DHFR crystallization.
Troubleshooting and Optimization
Obtaining diffraction-quality crystals often requires optimization of the initial hit conditions.[8] Common strategies include:
-
Varying Precipitant and Protein Concentration: Fine-tuning the concentrations of both the precipitant and the protein can move the drop from a region of precipitation to a region of nucleation and crystal growth.[8]
-
pH Screening: Systematically varying the pH of the buffer can significantly impact crystal formation.
-
Temperature Variation: Screening at different temperatures can alter the kinetics of crystallization.
-
Additives: The addition of small molecules, salts, or detergents can sometimes improve crystal quality.
-
Seeding: Introducing microcrystals from a previous experiment (microseeding) or from a similar protein (streak seeding) can promote nucleation.
-
In Situ Proteolysis: Limited proteolysis of the protein immediately before setting up crystallization drops can sometimes remove flexible regions and promote crystallization.[4]
Conclusion
The crystallization of DHFR is a critical step in the structure-based design of novel therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully express, purify, and crystallize DHFR for structural studies. While the provided conditions have proven successful, it is important to remember that protein crystallization is highly dependent on the specific construct and purity of the protein, and empirical screening and optimization are often necessary to achieve high-quality crystals.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Chapter 10 Lab Overview and Background Information – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 3. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel crystallization conditions for tandem variant R67 DHFR yield a wild-type crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-pressure protein crystal structure analysis of Escherichia coli dihydrofolate reductase complexed with folate and NADP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for setting up DHFR protein crystals – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 7. The crystal structure of a tetrahydrofolate-bound dihydrofolate reductase reveals the origin of slow product release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols for Developing a Cell-Based Assay for DHFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3][4] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation.[1][2][5][6] This central role makes DHFR a well-established therapeutic target for various diseases, including cancer and bacterial infections.[1][2][5][6] Inhibitors of DHFR, such as methotrexate, pemetrexed, and trimethoprim, are clinically proven drugs that effectively halt cell proliferation by depleting the THF pool, leading to cell cycle arrest and apoptosis.[5][6][7][8][9][10]
These application notes provide a detailed framework for the development and implementation of a robust cell-based assay for the screening and characterization of novel DHFR inhibitors. The described workflow begins with a primary cell viability assay to determine the cytotoxic effects of test compounds, followed by a target engagement assay to confirm that the observed cytotoxicity is mediated through DHFR inhibition.
Signaling Pathway: Folate Metabolism and DHFR Inhibition
DHFR is a key enzyme in the folate pathway. It reduces DHF to THF, which is then used by thymidylate synthase to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[2][5] DHFR inhibitors competitively bind to the active site of the enzyme, preventing the regeneration of THF.[6][7][11][12] This leads to a depletion of dTMP and purines, thereby inhibiting DNA synthesis and repair, which disproportionately affects rapidly dividing cells.[7]
Figure 1: DHFR Signaling Pathway and Mechanism of Inhibition.
Experimental Workflow
The overall workflow for screening and validating DHFR inhibitors in a cell-based format involves a multi-step process. It starts with a primary screen to identify compounds with cytotoxic activity. Hits from the primary screen are then subjected to secondary assays to confirm their mechanism of action and rule out off-target effects.
Figure 2: Experimental Workflow for DHFR Inhibitor Screening.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the cytotoxic effects of potential DHFR inhibitors on a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[5][13] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., A375 melanoma, MDA-MB-231 breast cancer)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[5]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds and positive control (e.g., Methotrexate) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5][14]
-
96-well flat-bottom cell culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and methotrexate in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the test compounds) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value by fitting the data to a sigmoidal dose-response curve.[5]
-
Protocol 2: Folinic Acid Rescue Experiment
This experiment is crucial to determine if the cytotoxicity observed in the primary screen is due to the inhibition of DHFR. Folinic acid is a downstream product of the DHFR-catalyzed reaction and can rescue cells from the effects of DHFR inhibitors by repleting the folate pool.[15][16]
Materials:
-
All materials from Protocol 1
-
Folinic acid solution
Procedure:
-
Cell Seeding:
-
Follow the cell seeding protocol as described in Protocol 1.
-
-
Compound and Folinic Acid Treatment:
-
Prepare serial dilutions of the hit compounds and methotrexate in complete medium.
-
Prepare a second set of serial dilutions of the compounds in complete medium supplemented with a final concentration of 100 µM folinic acid.
-
Remove the medium from the wells and add 100 µL of the respective media to the appropriate wells.
-
Include controls for vehicle, vehicle + folinic acid, and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay and Data Analysis:
-
Perform the MTT assay and data analysis as described in Protocol 1 for both sets of treatments (with and without folinic acid).
-
Compare the IC₅₀ values obtained in the presence and absence of folinic acid. A significant rightward shift in the IC₅₀ curve in the presence of folinic acid indicates that the compound's cytotoxic effect is likely mediated through DHFR inhibition.
-
Data Presentation
Quantitative data from the screening and dose-response experiments should be organized into clearly structured tables for easy comparison.
Table 1: Primary Screening of Potential DHFR Inhibitors on A375 Cells
| Compound ID | Concentration (µM) | % Cell Viability (48h) |
| Vehicle Control | - | 100 ± 4.5 |
| Methotrexate | 1 | 25.3 ± 3.1 |
| Compound A | 1 | 85.2 ± 5.6 |
| Compound B | 1 | 32.7 ± 4.2 |
| Compound C | 1 | 98.1 ± 6.3 |
| Compound D | 1 | 45.8 ± 3.9 |
Table 2: Dose-Response and Folinic Acid Rescue for Hit Compounds
| Compound | IC₅₀ (µM) without Folinic Acid | IC₅₀ (µM) with 100 µM Folinic Acid | Fold Shift in IC₅₀ | On-Target Effect |
| Methotrexate | 0.05 ± 0.01 | 5.2 ± 0.4 | 104 | Yes |
| Compound B | 0.21 ± 0.03 | 25.8 ± 2.1 | 123 | Yes |
| Compound D | 0.55 ± 0.06 | 0.61 ± 0.05 | 1.1 | No |
Logical Relationship of Assay Components
The success of this cell-based assay relies on the logical interplay between the inhibitor, the cellular machinery, and the rescue agent.
Figure 3: Logical Relationship of Assay Components.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, inconsistent pipetting. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for reagent addition. |
| Low signal-to-noise ratio in MTT assay | Insufficient cell number, low metabolic activity of cells. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. |
| Compound precipitation in media | Poor aqueous solubility of the compound.[17] | Decrease the final concentration of the compound. Increase the DMSO concentration slightly (ensure it remains non-toxic to cells). Use a different solvent for the stock solution if compatible. |
| No rescue effect with folinic acid for a known DHFR inhibitor | Insufficient concentration of folinic acid, degradation of folinic acid. | Increase the concentration of folinic acid. Prepare fresh folinic acid solution for each experiment. |
| All compounds appear toxic | High concentration of DMSO, contamination of cell culture. | Perform a DMSO toxicity curve to determine the maximum tolerated concentration. Check cell cultures for contamination (e.g., mycoplasma). |
References
- 1. benchchem.com [benchchem.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. Dihydrofolate reductase deficiency - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 8. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cells exposed to antifolates show increased cellular levels of proteins fused to dihydrofolate reductase: A method to modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proteopedia.org [proteopedia.org]
- 12. letstalkacademy.com [letstalkacademy.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Site-Directed Mutagenesis of DHFR Active Site Residues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a critical component for cell growth and proliferation.[2][3] Consequently, DHFR is a well-established target for various therapeutic agents, including the anticancer drug methotrexate (MTX) and antibacterial agents like trimethoprim.[3][4][5]
Site-directed mutagenesis of DHFR's active site residues is a powerful technique to investigate the structure-function relationships of the enzyme, understand mechanisms of drug resistance, and engineer novel DHFR variants with altered properties. These application notes provide detailed protocols for the site-directed mutagenesis of DHFR, subsequent protein expression and purification, and kinetic analysis of the resulting mutants.
Key Active Site Residues and Their Roles
The active site of DHFR is a cleft located between two subdomains.[1] Several key residues and structural elements within this site are critical for substrate binding, catalysis, and interaction with inhibitors.
-
Met20 Loop (Residues 9-24): This flexible loop plays a significant role in the catalytic cycle by modulating the accessibility of the active site.[3][6] It can adopt open, closed, and occluded conformations that are crucial for the binding of NADPH and the release of THF.[3][6]
-
Leu22 and Phe31: These residues are located within the active site and are important for the binding of both the natural substrate and inhibitors like methotrexate.[7][8][9] Mutations at these positions have been shown to confer resistance to MTX by decreasing the inhibitor's binding affinity.[7][8][9]
-
Phe34: This residue also contributes to the hydrophobic interactions within the active site that are important for ligand binding.[10]
-
Asp27 (E. coli): This acidic residue is important for catalysis.[11]
Mutations in these residues can significantly impact the enzyme's kinetic parameters and its sensitivity to inhibitors. Understanding these effects is crucial for the development of new drugs and for elucidating the mechanisms of drug resistance.
Data Presentation: Kinetic Parameters of Wild-Type and Mutant DHFR
The following tables summarize the kinetic data for wild-type (WT) and various active site mutants of human and E. coli DHFR. These mutations often lead to a decrease in affinity for methotrexate (increased Ki), sometimes at the cost of catalytic efficiency (kcat/Km).
Table 1: Kinetic Parameters of Human DHFR Mutants
| Enzyme | Km (DHF, µM) | kcat (s-1) | Ki (MTX, nM) | Fold Resistance (Ki mutant / Ki WT) | Reference |
| Wild-Type | 0.4 | 12 | 0.003 | 1 | [8] |
| L22F | 1.1 | 10 | 0.09 | 30 | [8] |
| L22Y | 1.5 | 9 | 0.27 | 90 | [8] |
| F31S | 2.5 | 11 | 1.2 | 400 | [8] |
| F31G | 3.1 | 14 | 2.5 | 833 | [8] |
| L22F/F31S | 2.8 | 8 | >30 | >10,000 | [8] |
| L22Y/F31S | 3.5 | 7 | >30 | >10,000 | [8] |
| L22F/F31G | 4.2 | 9 | >30 | >10,000 | [8] |
| L22Y/F31G | 4.9 | 8 | >30 | >10,000 | [8] |
Table 2: Kinetic Parameters of E. coli DHFR Mutants
| Enzyme | Km (DHF, µM) | kcat (s-1) | Ki (Trimethoprim, nM) | Fold Resistance (Ki mutant / Ki WT) | Reference |
| Wild-Type | 1.1 | 30 | 1.0 | 1 | [12] |
| P21L | 2.5 | 15 | 2.5 | 2.5 | [12] |
| L28R | 0.5 | 10 | 150 | 150 | [12][13] |
| D27E | 3.0 | 45 | 1.5 | 1.5 | [12] |
| W30G | 4.5 | 60 | 3.0 | 3.0 | [12] |
| W30R | 5.0 | 75 | 4.0 | 4.0 | [12] |
| R98P | 2.0 | 20 | 2.0 | 2.0 | [12] |
Experimental Protocols
Here we provide detailed methodologies for the key experiments involved in studying site-directed mutants of DHFR.
Protocol 1: Site-Directed Mutagenesis of DHFR
This protocol outlines the generation of DHFR mutants using a commercially available site-directed mutagenesis kit.
Materials:
-
Plasmid DNA containing the wild-type DHFR gene
-
Mutagenic primers (forward and reverse)
-
Site-directed mutagenesis kit (e.g., QuikChange II Site-Directed Mutagenesis Kit from Agilent Technologies)
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates with appropriate antibiotic
-
LB broth with appropriate antibiotic
-
Miniprep kit for plasmid purification
-
DNA sequencing services
Procedure:
-
Primer Design: Design mutagenic primers containing the desired mutation flanked by 15-20 base pairs of correct sequence on both sides.
-
Mutagenesis PCR: Set up the PCR reaction according to the manufacturer's instructions, using the wild-type DHFR plasmid as a template and the mutagenic primers.
-
DpnI Digestion: Digest the parental, methylated DNA template by adding the DpnI restriction enzyme directly to the PCR reaction. Incubate at 37°C for 1 hour.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Incubation: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Colony Selection and Plasmid Purification: Select several individual colonies and grow them overnight in LB broth with the appropriate antibiotic. Purify the plasmid DNA using a miniprep kit.
-
Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
Protocol 2: Expression and Purification of His-tagged DHFR Mutants
This protocol describes the expression of His-tagged DHFR mutants in E. coli and their purification using nickel-affinity chromatography.[14][15]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)[15]
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)[14]
-
Ni-NTA affinity resin[14]
-
Chromatography column
-
Sonicator
-
Centrifuge
Procedure:
-
Transformation: Transform the plasmid containing the DHFR mutant into an E. coli expression strain.
-
Expression: Inoculate a large culture of LB broth with an overnight culture of the transformed cells. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet the cell debris. Collect the supernatant containing the soluble His-tagged DHFR.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged DHFR with Elution Buffer.
-
-
Fraction Analysis: Collect the eluted fractions and analyze them by SDS-PAGE to check for purity.
-
Dialysis/Desalting: If necessary, remove the imidazole and exchange the buffer by dialysis or using a desalting column.
Protocol 3: DHFR Enzymatic Assay
This protocol describes a colorimetric assay to determine the kinetic parameters of the purified DHFR mutants by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[5][16][17][18][19]
Materials:
-
Purified DHFR enzyme (wild-type and mutants)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[18]
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Methotrexate (MTX) solution (for inhibition studies)
-
UV/Vis spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Reaction Setup: In a cuvette, prepare a reaction mixture containing Assay Buffer, a fixed concentration of NADPH (e.g., 100 µM), and varying concentrations of DHF.
-
Enzyme Addition: Initiate the reaction by adding a small amount of purified DHFR enzyme to the reaction mixture.
-
Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Data Analysis for Km and Vmax:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).
-
Repeat the assay with different concentrations of DHF.
-
Determine the Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
-
-
Inhibition Assay (for Ki of MTX):
-
Perform the enzymatic assay as described above in the presence of varying concentrations of the inhibitor (MTX).
-
Determine the Ki value by global fitting of the data to the appropriate inhibition model (e.g., competitive inhibition).
-
Visualizations
Experimental Workflow for DHFR Mutagenesis and Analysis
Caption: Workflow for DHFR mutagenesis, expression, and analysis.
Logical Relationship of DHFR Mutation to Drug Resistance
Caption: Logical flow from DHFR mutation to drug resistance.
References
- 1. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 2. Dihydrofolate reductase deficiency - Wikipedia [en.wikipedia.org]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pnas.org [pnas.org]
- 7. Mutations in the gene for human dihydrofolate reductase: an unlikely cause of clinical relapse in pediatric leukemia after therapy with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Active site-directed double mutants of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Directed Mutagenesis of Dihydrofolate Reductase [authors.library.caltech.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for DHFR Protein Purification – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 15. Purification of His-tagged protein (DHFR-6xHis) | Tech Notes | Resources | PUREfrex® | GeneFrontier Corporation [purefrex.genefrontier.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.com [abcam.com]
Application Notes and Protocols for Kinetic Analysis of Dihydrofolate Reductase (DHFR) Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] THF and its derivatives are crucial cofactors in the synthesis of purines, thymidylate, and several amino acids, making DHFR a critical enzyme for cell proliferation and survival.[3][4] Consequently, DHFR has been a prominent target for the development of therapeutic agents, including anticancer drugs like methotrexate, antibacterial agents such as trimethoprim, and antimalarial compounds like pyrimethamine.[4][5][6]
The kinetic analysis of DHFR inhibition is a cornerstone of drug discovery and development efforts targeting this enzyme. Understanding the potency and mechanism of action of novel inhibitors is paramount for lead optimization and for elucidating structure-activity relationships (SAR). These application notes provide detailed protocols for the kinetic characterization of DHFR inhibitors, including the determination of IC50 values and the elucidation of the mechanism of inhibition through Michaelis-Menten kinetics.
Principle of the DHFR Assay
The activity of DHFR is typically monitored using a continuous spectrophotometric assay.[7] The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHF is reduced to THF.[1][8] The rate of this reaction is directly proportional to the DHFR enzyme activity. Inhibitors of DHFR will decrease the rate of NADPH oxidation, and the extent of this decrease can be used to quantify the inhibitor's potency.
Core Requirements: Data Presentation
A systematic approach to data presentation is crucial for the comparison of different inhibitors. All quantitative data should be summarized in clearly structured tables.
Table 1: Inhibitor Potency (IC50)
| Compound ID | Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) |
| Inhibitor A | 0.01 | 15.2 | 0.05 |
| 0.05 | 48.9 | ||
| 0.1 | 65.3 | ||
| 0.5 | 89.1 | ||
| 1.0 | 95.4 | ||
| Methotrexate | 0.001 | 20.1 | 0.004 |
| (Control) | 0.005 | 55.8 | |
| 0.01 | 72.3 | ||
| 0.05 | 92.6 | ||
| 0.1 | 98.2 |
Table 2: Michaelis-Menten Kinetic Parameters
| Condition | Km for DHF (µM) | Vmax (µmol/min/mg) |
| No Inhibitor | 3.5 ± 0.4 | 1.2 ± 0.1 |
| + Inhibitor B (Conc X) | 8.2 ± 0.7 | 1.1 ± 0.1 |
| + Inhibitor C (Conc Y) | 3.6 ± 0.5 | 0.6 ± 0.05 |
Table 3: Inhibition Constants (Ki)
| Inhibitor | Type of Inhibition | Ki (nM) |
| Inhibitor B | Competitive | 50 ± 5 |
| Inhibitor C | Non-competitive | 120 ± 15 |
| Methotrexate | Competitive | 0.075 |
Experimental Protocols
Protocol 1: Determination of IC50 Value
This protocol outlines the steps to determine the concentration of an inhibitor that causes 50% inhibition of DHFR activity (IC50).
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Test inhibitor
-
Methotrexate (positive control)
-
Assay Buffer: 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0[9]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and methotrexate in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors by serial dilution in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Prepare solutions of DHFR enzyme, NADPH, and DHF in assay buffer. The final concentrations in the assay will be approximately 10-30 nM DHFR, 100 µM NADPH, and 10-50 µM DHF.[10]
-
-
Assay Setup:
-
Add the following to each well of the 96-well plate:
-
Assay Buffer
-
DHFR enzyme solution
-
Inhibitor solution (or vehicle for control)
-
-
Include the following controls:
-
Positive Control: Enzyme, NADPH, DHF, and a known inhibitor (methotrexate).
-
Negative Control (No Inhibition): Enzyme, NADPH, DHF, and vehicle (e.g., DMSO).
-
Blank: Assay buffer, NADPH, and DHF (no enzyme).
-
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately place the microplate in the reader and begin measuring the absorbance at 340 nm in kinetic mode.[8] Record measurements every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Negative Control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Protocol 2: Determination of Mechanism of Inhibition and Ki
This protocol is used to determine whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed, and to calculate the inhibition constant (Ki).
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
This experiment involves varying the concentration of the substrate (DHF) at several fixed concentrations of the inhibitor.
-
Prepare a matrix in a 96-well plate. Each row will have a fixed inhibitor concentration (including a zero-inhibitor control), and each column will have a different DHF concentration.
-
A typical range for DHF concentrations would be from 0.5 to 10 times the Km value.[10]
-
The inhibitor concentrations should be chosen to produce a measurable level of inhibition (e.g., 20-80%).
-
-
Reaction and Measurement:
-
Follow the same procedure for pre-incubation, reaction initiation, and measurement as in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for all conditions.
-
Generate Michaelis-Menten plots (V₀ vs. [DHF]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[DHF]). The pattern of the lines will indicate the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
The inhibition constant (Ki) can be determined by replotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]
- 7. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for DHFR Protein-Fragment Complementation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Dihydrofolate Reductase (DHFR) Protein-Fragment Complementation Assay (PCA), a powerful technique for studying protein-protein interactions (PPIs) in living cells. Detailed protocols for both yeast and mammalian systems are included, along with data presentation guidelines and examples of its application in signaling pathway analysis.
Introduction to DHFR PCA
The DHFR PCA is a robust method for detecting and quantifying PPIs in vivo.[1][2] It relies on the principle of reconstituting an active DHFR enzyme from two inactive fragments. The fragments are fused to two proteins of interest ("bait" and "prey"). If the bait and prey proteins interact, they bring the DHFR fragments into close proximity, allowing them to refold into a functional enzyme.[1][2][3] The reconstituted DHFR activity confers resistance to cytotoxic drugs like methotrexate (MTX), enabling cell survival and proliferation.[3][4][5] This survival-based readout provides a simple yet sensitive measure of the PPI.[1]
Key Advantages:
-
High Sensitivity: The enzymatic amplification of the signal allows for the detection of even weak or transient interactions.[6] The assay is sensitive enough to detect as few as 25 protein complexes per cell.[6]
-
In Vivo Detection: PPIs are studied within their native cellular environment, preserving post-translational modifications and subcellular localization.
-
Versatility: Applicable in various organisms, including yeast and mammalian cells, and can be adapted for high-throughput screening.[7][8]
-
Quantitative Potential: The degree of cell survival or growth can be correlated with the strength and abundance of the PPI.[7][8]
Principle of the Assay
The DHFR PCA utilizes a methotrexate-resistant variant of the murine DHFR enzyme, which is dissected into two fragments, typically denoted as F[4][7] and F[1].[4][9] These fragments are individually fused to the proteins of interest.
Caption: Yeast DHFR PCA Experimental Workflow.
DHFR PCA Protocol in Mammalian Cells
This protocol is suitable for studying PPIs in a more physiologically relevant context.
Materials:
-
Mammalian cell line (e.g., CHO-DUKX-B11, which are DHFR-deficient, or other cell lines with methotrexate treatment)
-
Expression vectors for DHFR fragment fusions
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) and selective medium lacking nucleosides
-
Methotrexate (MTX)
-
Multi-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the mammalian cells in multi-well plates at an appropriate density.
-
Transfection: Co-transfect the cells with the bait and prey expression vectors using a suitable transfection reagent. Include appropriate positive and negative controls.
-
Selection: After 24-48 hours, replace the medium with a selective medium containing methotrexate. The optimal concentration of MTX needs to be determined empirically for each cell line (typically in the range of 10-100 nM for resistant DHFR). For DHFR-deficient cells, use a medium lacking nucleosides.
-
Incubation: Incubate the cells for 3-7 days, or until a clear difference in cell viability is observed between positive and negative controls.
-
Data Analysis: Quantify cell viability using a suitable assay. Normalize the results to the positive control and plot dose-response curves if applicable.
dot
Caption: Mammalian DHFR PCA Experimental Workflow.
Application in Signaling Pathway Analysis
The DHFR PCA is a valuable tool for mapping protein-protein interaction networks and elucidating signaling pathways. By systematically testing interactions between components of a pathway, a detailed interaction map can be constructed.
Ras-Raf-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The interaction between Ras and Raf is a key initiating step in this pathway. The DHFR PCA has been used to study this interaction and to screen for inhibitors.
dot
Caption: Ras-Raf-MEK-ERK Signaling Pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell growth and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins like Grb2 and Shc. The DHFR PCA can be employed to validate these interactions and to identify novel binding partners of the activated receptor.
dot
References
- 1. Detection of protein-protein interactions using a simple survival protein-fragment complementation assay based on the enzyme dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 6. Protein-fragment complementation assays for large-scale analysis of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide Protein-protein Interaction Screening by Protein-fragment Complementation Assay (PCA) in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide protein-protein interaction screening by protein-fragment complementation assay (PCA) in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application of Dihydrofolate Reductase (DHFR) in Gene Amplification Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Dihydrofolate Reductase (DHFR) gene amplification system is a cornerstone technology for the stable, high-level expression of recombinant proteins in mammalian cells, particularly in Chinese Hamster Ovary (CHO) cells. This system leverages the essential role of DHFR in nucleotide synthesis and its inhibition by the potent antagonist, methotrexate (MTX). By linking a gene of interest to the DHFR gene, a stepwise increase in MTX concentration forces the cell to amplify the DHFR gene to survive, consequently co-amplifying the linked gene of interest and leading to a significant increase in recombinant protein production.[1][2][3][4]
These application notes provide a comprehensive overview of the DHFR/MTX system, including the underlying principles, detailed experimental protocols, and expected outcomes.
Principle of DHFR/MTX Gene Amplification
The DHFR enzyme is crucial for the de novo synthesis of purines and thymidylate, essential precursors for DNA replication and cell proliferation.[5][6] It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in one-carbon transfer reactions.[7][8] Methotrexate (MTX) is a potent competitive inhibitor of DHFR.[5]
The DHFR/MTX gene amplification system typically utilizes DHFR-deficient CHO cell lines (e.g., CHO-DG44, CHO-DUXB11).[9][10] These cells are unable to synthesize nucleotides via the de novo pathway and require a medium supplemented with hypoxanthine and thymidine (HT) to survive.[9]
The process begins with the co-transfection of these cells with two plasmids: one carrying the gene of interest (GOI) and another carrying a functional DHFR gene. Alternatively, a single vector containing both the GOI and the DHFR gene can be used.[2] Transfected cells are then cultured in a selection medium lacking HT. Only cells that have successfully integrated the DHFR gene will survive.[11][12]
Subsequent exposure to increasing concentrations of MTX creates a selective pressure. To overcome the inhibitory effect of MTX, cells amplify the genomic region containing the DHFR gene, leading to its overexpression.[2][13] As the GOI is physically linked or co-integrated with the DHFR gene, it is also co-amplified, resulting in a significant increase in the production of the desired recombinant protein.[3]
The mechanism of gene amplification can involve complex chromosomal events, including breakage-fusion-bridge cycles, leading to the formation of either intrachromosomal homogeneously staining regions (HSRs) or extrachromosomal double minutes (DMs).[5][14]
Experimental Workflow and Signaling Pathway
Caption: Workflow of the DHFR/MTX gene amplification system.
Caption: Mechanism of DHFR inhibition by Methotrexate (MTX).
Quantitative Data Summary
The DHFR/MTX system can lead to substantial increases in gene copy number and recombinant protein expression. The following tables summarize representative quantitative data from various studies.
| Cell Line | Selection Agent & Concentration | Gene Copy Number Increase (Fold) | Reference |
| HT-29 | Methotrexate (stepwise) | 4 to 80 | [5] |
| HeLa | 100 nM Methotrexate | Not specified, but amplification observed | [14] |
| CHO-K1 | 200 nM Methotrexate | 1.23 to 3.16 | [15] |
| HT-29 | Methotrexate (stepwise) | Up to 54.83 copies | [16] |
| Cell Line | Recombinant Protein | Methotrexate Concentration | Protein Expression Increase (Fold) | Reference |
| CHO-K1 | EGFP | 200 nM | 3.6 | [15] |
| CHO-K1 | Monoclonal Antibody | 200 nM | 2.8 | [15] |
| Flp-In CHO | Erythropoietin (EPO) | 500 nM | > 2.5 | [17] |
| CHO-DG44 | Antibody | 50 - 1000 nM (stepwise) | From 1 mg/L to 190 mg/L | [10] |
Experimental Protocols
Materials:
-
Cell Line: DHFR-deficient CHO cells (e.g., CHO-DG44, ATCC CRL-9096).
-
Culture Medium:
-
Complete growth medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.
-
Selection medium: Complete growth medium without hypoxanthine and thymidine.
-
Amplification medium: Selection medium supplemented with varying concentrations of Methotrexate (MTX).
-
-
Transfection Reagent: A high-efficiency transfection reagent suitable for CHO cells (e.g., Lipofectamine™ 3000, FuGENE® HD).
-
Plasmids:
-
Expression vector containing the Gene of Interest (GOI).
-
Expression vector containing a functional DHFR gene (can be on the same or a separate vector).
-
-
Methotrexate (MTX) Stock Solution: 10 mM MTX in DMSO, sterile-filtered. Store at -20°C.
-
Cryopreservation Medium: Complete growth medium with 10% DMSO.
Protocol 1: Transfection of DHFR-deficient CHO Cells
-
Cell Seeding: The day before transfection, seed DHFR-deficient CHO cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Plasmid Preparation: Prepare a mixture of the GOI plasmid and the DHFR plasmid. If using a single vector, prepare the appropriate amount of the single plasmid. Follow the transfection reagent manufacturer's protocol for DNA and reagent amounts.
-
Transfection:
-
Dilute the plasmid DNA in a serum-free medium.
-
Dilute the transfection reagent in a separate tube of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer to allow complex formation.
-
Add the DNA-transfection reagent complexes dropwise to the cells in the 6-well plate.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Protocol 2: Selection of Stable Transfectants
-
Initial Selection:
-
48 hours post-transfection, passage the cells into a larger culture vessel (e.g., T-25 flask) at a 1:10 or 1:15 dilution in selection medium (complete medium without HT).[18]
-
Replace the selection medium every 3-4 days.
-
Continue incubation for 10-14 days until distinct colonies of surviving cells are visible. Untransfected cells will not survive in this medium.[18]
-
-
Expansion of Stable Pools:
-
Once colonies are established, trypsinize the cells and expand them into a larger culture vessel. This population of cells is a stable, transfected pool.
-
Cryopreserve aliquots of the stable pool for future use.
-
Protocol 3: Stepwise Gene Amplification with Methotrexate
-
Initiation of Amplification:
-
Seed the stable, transfected cell pool at a density of 2 x 10^5 cells/mL in a 6-well plate containing amplification medium with a low concentration of MTX (e.g., 5-20 nM).[13][18]
-
Culture the cells, replacing the medium every 3-4 days, until the cell viability recovers to >90% and they are growing confluently. This may take 1-2 weeks.
-
-
Stepwise Increase in MTX Concentration:
-
Once the cells have adapted to the initial MTX concentration, passage them into a new culture vessel with a 2- to 5-fold higher concentration of MTX.[18]
-
Repeat this process of stepwise increases in MTX concentration. Common concentration steps are 50 nM, 100 nM, 250 nM, 500 nM, and 1000 nM (1 µM).[10] The final MTX concentration can reach up to 20-80 µM.[18]
-
At each step, allow the cells to adapt and recover before proceeding to the next higher concentration.
-
-
Monitoring Protein Expression:
-
At each stage of amplification, collect culture supernatant or cell lysate to quantify the expression of the recombinant protein using methods such as ELISA, Western blot, or an activity assay.
-
-
Single-Cell Cloning:
-
Once a desired level of protein expression is achieved in the amplified pool, perform single-cell cloning (e.g., by limiting dilution or FACS) to isolate high-producing, stable clonal cell lines.[11]
-
Troubleshooting and Considerations
-
Low Transfection Efficiency: Optimize transfection parameters, including DNA quality and quantity, cell density, and transfection reagent.
-
Cell Death During Selection: Ensure the selection medium is properly prepared. If all cells die, the transfection may have failed.
-
Slow Adaptation to MTX: Be patient during the amplification process. Some cell lines may take several weeks to adapt to a new MTX concentration. Avoid increasing the MTX concentration too rapidly.
-
Instability of Expression: Gene amplification can sometimes be unstable, especially in the form of DMs. It is crucial to maintain selective pressure (i.e., culture in the presence of MTX) to retain high expression levels.[1][19] Regular monitoring of protein expression is recommended.
-
Alternative Strategies: For more rapid and stable amplification, consider combining the DHFR/MTX system with other technologies like Initiation Regions (IR) and Matrix Attachment Regions (MAR).[1][19]
By following these detailed protocols and understanding the underlying principles, researchers can effectively utilize the DHFR/MTX gene amplification system to generate high-producing, stable mammalian cell lines for a wide range of applications in research and biopharmaceutical development.
References
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Amplification using CHO cell expression vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fusion of the Dhfr/Mtx and IR/MAR Gene Amplification Methods Produces a Rapid and Efficient Method for Stable Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DHFR Knockout Cell Line-CHO K1 (CSC-RT2779) - Creative Biogene [creative-biogene.com]
- 7. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Generation of high-expressing cells by methotrexate amplification of destabilized dihydrofolate reductase selection marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generation of High-Expressing Cells by Methotrexate Amplification of Destabilized Dihydrofolate Reductase Selection Marker | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | Hybrid cell line development system utilizing site-specific integration and methotrexate-mediated gene amplification in Chinese hamster ovary cells [frontiersin.org]
- 14. Amplification of the human dihydrofolate reductase gene via double minutes is initiated by chromosome breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hybrid cell line development system utilizing site-specific integration and methotrexate-mediated gene amplification in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genomic and transcriptomic analyses reveal a tandem amplification unit of 11 genes and mutations in mismatch repair genes in methotrexate-resistant HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A single-plasmid vector for transgene amplification using short hairpin RNA targeting the 3'-UTR of amplifiable dhfr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. med.upenn.edu [med.upenn.edu]
- 19. Fusion of the Dhfr/Mtx and IR/MAR gene amplification methods produces a rapid and efficient method for stable recombinant protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low DHFR Enzyme Activity In Vitro
Welcome to the technical support center for Dihydrofolate Reductase (DHFR) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro DHFR enzyme activity experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that can lead to lower-than-expected or no DHFR activity.
Question 1: Why am I observing no or very low DHFR activity in my assay?
Answer:
Low or absent DHFR activity can stem from several factors, ranging from reagent preparation to experimental setup. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Steps:
-
Verify Reagent Integrity and Preparation:
-
DHFR Enzyme: Ensure the enzyme has been stored correctly, typically at -20°C in a glycerol-containing buffer, and has not undergone multiple freeze-thaw cycles.[1][2] If using a commercial kit, check the expiration date.[3] The enzyme solution can be viscous, so pipette carefully to ensure the correct volume is added.[2]
-
NADPH: This cofactor is crucial for the reaction.[4][5] Prepare NADPH solutions fresh on the day of the experiment, as it is unstable.[2][6] Store stock solutions at -20°C.[2]
-
Dihydrofolate (DHF): DHF is the substrate and is light-sensitive.[7][8] It is also unstable in solution; prepare it fresh immediately before use.[6] Some protocols recommend facilitating its dissolution with a small amount of 1 M KOH.[6]
-
Assay Buffer: The assay buffer should be at room temperature before starting the experiment, as ice-cold buffer can reduce enzyme activity.[1][3] Ensure the pH of the buffer is optimal for DHFR activity, typically around pH 6.5-7.5.[2][6]
-
-
Check Assay Conditions:
-
Temperature: Most DHFR assays are performed at room temperature (around 22-25°C) or 37°C.[1][2][8] Ensure your spectrophotometer or plate reader is set to the correct temperature.
-
Wavelength: The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[2][7] Verify that your instrument is set to the correct wavelength.[3]
-
Incubation Times: Adhere to the incubation times specified in your protocol.[3]
-
-
Review Experimental Procedure:
-
Order of Reagent Addition: Follow the protocol's specified order for adding reagents. Typically, the enzyme is pre-incubated with NADPH before initiating the reaction with the addition of DHF.[9]
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant errors.[3] Use calibrated pipettes.
-
Controls: Include appropriate positive and negative controls. A positive control (e.g., a known active DHFR enzyme) confirms that the assay components are working, while a negative control (no enzyme) helps to identify any background signal.[1][8]
-
Question 2: My DHFR activity is initially linear but then plateaus or decreases rapidly. What could be the cause?
Answer:
This observation often points to substrate or cofactor depletion, or in some cases, substrate inhibition.
Troubleshooting Steps:
-
Enzyme Concentration: The enzyme concentration might be too high, leading to a very fast reaction that quickly consumes the substrate or cofactor.[2][10] Try diluting the enzyme to achieve a steady, measurable rate.[1][2]
-
Substrate or Cofactor Concentration: Ensure that the concentrations of DHF and NADPH are not limiting. Refer to the table below for recommended concentration ranges.
-
Substrate Inhibition: At high concentrations of DHF, some DHFR enzymes can exhibit substrate inhibition.[11] If you suspect this, perform the assay with varying concentrations of DHF to determine the optimal range.
Question 3: I am seeing high background signal in my negative control wells. What should I do?
Answer:
High background can be caused by contamination or non-enzymatic reactions.
Troubleshooting Steps:
-
Contamination: Ensure that your reagents and buffers are not contaminated.[12] Use fresh solutions.
-
Non-enzymatic Oxidation of NADPH: Some substances can cause the non-enzymatic oxidation of NADPH. A blank reaction containing all components except the enzyme can help to quantify this background rate, which can then be subtracted from the sample readings.[8]
-
Interfering Substances: Components from your sample preparation may interfere with the assay. For example, DMSO at any significant concentration can inhibit DHFR activity.[2] Other substances like EDTA, ascorbic acid, and certain detergents should also be avoided or kept at very low concentrations.[3]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for in vitro DHFR assays.
Table 1: Recommended Reagent Concentrations and Assay Conditions
| Parameter | Recommended Value/Range | Notes |
| Enzyme Concentration | 0.012 - 0.25 units/ml | Should be optimized for a linear reaction rate.[6] |
| DHF Concentration | 1 - 100 µM | Higher concentrations may cause substrate inhibition.[9][11] |
| NADPH Concentration | 0.1 - 100 µM | Should be in excess relative to the enzyme.[9][11] |
| pH | 6.5 - 7.5 | Optimal pH can vary slightly depending on the enzyme source.[2][6] |
| Temperature | 22 - 37 °C | Maintain a consistent temperature throughout the assay.[2][8] |
| Wavelength for Detection | 340 nm | Corresponds to the absorbance of NADPH.[2][7] |
Table 2: Common Interfering Substances and Their Thresholds
| Substance | Maximum Recommended Concentration |
| DMSO | Should be avoided; inhibits at any concentration.[2] |
| Ethanol/Methanol | < 0.1% |
| EDTA | < 0.5 mM[3] |
| Ascorbic Acid | < 0.2%[3] |
| SDS | < 0.2%[3] |
| Sodium Azide | < 0.2% (inhibits peroxidase reactions, use with caution).[3][12] |
| Tween-20 | < 1% |
Experimental Protocols
Protocol 1: Standard DHFR Activity Assay (Spectrophotometric)
This protocol is a general guideline for measuring DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified DHFR enzyme
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)[6]
-
NADPH solution (prepare fresh)
-
DHF solution (prepare fresh)
-
UV/Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and bring it to room temperature.
-
Prepare a stock solution of NADPH in the Assay Buffer.
-
Immediately before use, prepare the DHF solution in the Assay Buffer.
-
-
Set up the Spectrophotometer:
-
Assay Reaction:
-
In a quartz cuvette, add the following in this order:
-
Assay Buffer
-
NADPH solution
-
DHFR enzyme solution
-
-
Mix gently by inverting the cuvette.
-
Place the cuvette in the spectrophotometer and monitor the baseline absorbance for a minute to ensure it is stable.
-
Initiate the reaction by adding the DHF solution.
-
Immediately mix by inversion and start the kinetic measurement.
-
-
Data Analysis:
-
Calculate the rate of decrease in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Use the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹ at 340 nm) to calculate the enzyme activity. A common calculation for units/ml of enzyme is: ((ΔA340/min Test - ΔA340/min Blank) * Total Volume) / (12.3 * Enzyme Volume) where 12.3 is a specific extinction coefficient used in some kits.[6]
-
Visualizations
The following diagrams illustrate key aspects of DHFR troubleshooting and experimental workflow.
References
- 1. youtube.com [youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thermofisher.com [thermofisher.com]
- 11. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISA Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Optimizing DHFR Inhibitor Screening Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dihydrofolate Reductase (DHFR) inhibitor screening assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a DHFR inhibitor screening assay?
A1: Dihydrofolate Redractase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the conversion of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2][3] THF is essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell proliferation.[4][5][6] A DHFR inhibitor screening assay measures the ability of test compounds to block this enzymatic reaction. The most common method monitors the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.[1][7][8] Potential inhibitors will slow down or stop this decrease in absorbance.[2]
Q2: What are the key reagents and components required for a typical DHFR biochemical assay?
A2: A standard DHFR biochemical assay requires the following:
-
Purified DHFR enzyme: Can be from various species (e.g., human, bacterial) depending on the research focus.[7][9]
-
Dihydrofolate (DHF): The substrate for the DHFR enzyme.[1][7]
-
Assay Buffer: To maintain optimal pH and ionic strength for the enzyme. A common buffer is 50 mM Tris, 50 mM NaCl, pH 7.4.[1][7]
-
Test Compounds: The potential inhibitors to be screened, typically dissolved in DMSO.[4][10]
-
Positive Control Inhibitor: A known DHFR inhibitor, such as methotrexate (MTX), is used to validate the assay.[1][2]
-
Microplate: A 96- or 384-well UV-transparent plate for spectrophotometric readings.[4][7]
-
Spectrophotometer: A microplate reader capable of kinetic measurements at 340 nm.[1][7]
Q3: How can I confirm that my test compound is specifically targeting DHFR in a cellular context?
A3: To confirm on-target activity in cells, you can perform a folinic acid rescue experiment.[6] Folinic acid can be taken up by cells and converted to THF downstream of DHFR, thus bypassing the need for DHFR activity.[6] If the cytotoxicity or anti-proliferative effect of your compound is reversed by the addition of folinic acid to the cell culture medium, it strongly suggests that the compound's primary mechanism of action is through the inhibition of DHFR.[6] Another method to confirm target engagement in cells is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of DHFR upon inhibitor binding.[5][6]
Q4: My compound is precipitating when I add it to the aqueous assay buffer or cell culture medium. What can I do?
A4: This is a common issue for hydrophobic compounds that are initially dissolved in a high concentration of an organic solvent like DMSO.[11] When this stock solution is diluted into an aqueous environment, the compound's solubility can decrease dramatically, leading to precipitation.[11] Here are some troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is as low as possible, typically not exceeding 1%.[1][2] You may need to prepare a solvent control to check for any inhibitory effects of the solvent itself on the enzyme.[2]
-
Test Different Solvents: While DMSO is common, other solvents or co-solvents could be tested for better solubility of your specific compound.
-
Use of Surfactants: In some biochemical assays, a low concentration of a non-ionic surfactant can help to maintain compound solubility.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of your compounds on the day of the experiment.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very low DHFR enzyme activity (high absorbance at 340 nm that doesn't decrease) | 1. Inactive enzyme.[1] 2. Incorrect buffer pH or composition.[12] 3. Substrate (DHF) or cofactor (NADPH) degradation.[3][13] | 1. Use a new aliquot of enzyme. Ensure proper storage at -20°C or -80°C.[2][3][13] 2. Verify the pH of the assay buffer. Prepare fresh buffer if necessary.[12] 3. Prepare fresh DHF and NADPH solutions. Protect DHF from light and avoid repeated freeze-thaw cycles.[2][3][13] |
| High background signal (low initial absorbance at 340 nm) | 1. Contamination of reagents with a substance that absorbs at 340 nm. 2. Non-enzymatic oxidation of NADPH. | 1. Use high-purity reagents and water. 2. Run a "no enzyme" control to measure the rate of non-enzymatic NADPH oxidation. Subtract this rate from your sample readings. |
| Non-linear reaction kinetics (curve is not a straight line) | 1. Substrate or cofactor depletion. 2. Enzyme concentration is too high.[1] 3. Substrate inhibition.[14][15] | 1. Ensure substrate and cofactor concentrations are not limiting. The reaction should be monitored in the initial linear phase. 2. Perform enzyme dilutions to find a concentration that results in a linear reaction rate for the duration of the assay.[1] 3. Test a range of DHF concentrations to check for substrate inhibition. If observed, use a DHF concentration below the inhibitory level for screening.[14][15] |
| Positive control (e.g., Methotrexate) shows no inhibition | 1. Inactive positive control. 2. Incorrect concentration of positive control. | 1. Use a fresh aliquot of the positive control. 2. Verify the dilution calculations for the positive control. Prepare fresh dilutions.[1][2] |
| High variability between replicate wells | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and proper pipetting technique. 2. Ensure thorough mixing of reagents in each well after addition. 3. Incubate the plate at a constant temperature.[1] |
Experimental Protocols
Biochemical DHFR Inhibition Assay
This protocol is a generalized method for determining the in vitro inhibitory potency of a test compound against DHFR.
1. Reagent Preparation:
-
DHFR Assay Buffer: 50 mM Tris, 50 mM NaCl, pH 7.4. Keep on ice.[1][7]
-
DHFR Enzyme: Dilute the stock enzyme in ice-cold DHFR Assay Buffer to the desired working concentration.[1]
-
NADPH Solution: Prepare a stock solution in DHFR Assay Buffer. Keep on ice.[1]
-
DHF Solution: Prepare a stock solution in DHFR Assay Buffer. This solution can be sensitive to light and should be prepared fresh.[2][3][13]
-
Test Compounds and Positive Control (Methotrexate): Prepare serial dilutions from a stock solution (typically in DMSO) in the assay buffer.[1][4]
2. Assay Procedure (96-well plate format):
-
Set up the microplate reader for a kinetic reading at 340 nm at a constant temperature (e.g., 25°C).[1]
-
Add the components to each well in the following order:
-
DHFR Assay Buffer
-
Test compound dilution or positive control
-
DHFR enzyme solution
-
-
Incubate for a short period (e.g., 5-10 minutes) at the assay temperature to allow for inhibitor binding.[1]
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately start the kinetic measurement, recording the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[1][2]
3. Data Analysis:
-
Calculate the rate of reaction (velocity) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[4]
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Velocity of sample / Velocity of no-inhibitor control)] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][7]
Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of DHFR inhibitors on cell viability and proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4]
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Methotrexate) in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).[4]
-
Incubate the plate for 48-72 hours.[4]
3. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[4]
-
Carefully remove the medium.[4]
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100.[4]
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).[4]
Quantitative Data Summary
Table 1: Typical Reagent Concentrations for DHFR Biochemical Assay
| Reagent | Typical Final Concentration | Reference |
| DHFR Enzyme | Varies (determine empirically) | [1] |
| Dihydrofolate (DHF) | 10 - 100 µM | [8] |
| NADPH | 100 - 200 µM | [8] |
| Methotrexate (Control) | 5 - 50 nM for inhibition | [1] |
| DMSO (Solvent) | < 1% | [1][2] |
Table 2: Example IC50 and GI50 Data for DHFR Inhibitors
| Compound | DHFR IC50 (nM) | Cell Line GI50 (µM) | Selectivity Index (GI50/IC50) | Reference |
| Methotrexate | ~8.3 | Varies by cell line | Varies | [8] |
| Dhfr-IN-2-001 | 35.6 | 1.2 | 33.7 | [4] |
| Dhfr-IN-2-003 | 15.2 | 0.5 | 32.9 | [4] |
Note: IC50 and GI50 values are highly dependent on the specific assay conditions and cell lines used.
Visualizations
Caption: The role of DHFR in the folate metabolic pathway and its inhibition.
Caption: A typical workflow for high-throughput screening of DHFR inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. DHFR Enzyme Inhibition assay [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Technical Support Center: Overcoming Methotrexate Resistance in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering methotrexate (MTX) resistance in their cell culture experiments. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome MTX resistance in your in vitro models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of methotrexate resistance in cancer cell lines?
A1: Methotrexate resistance in cancer cells is a multifactorial phenomenon. The most commonly observed mechanisms include:
-
Impaired Drug Uptake: Reduced expression or function of the primary methotrexate influx transporter, the reduced folate carrier (RFC), limits the amount of drug entering the cell.[1][2][3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) family transporters, such as multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), actively pump methotrexate out of the cell.[4]
-
Target Enzyme Alterations: Increased expression of the target enzyme, dihydrofolate reductase (DHFR), through gene amplification, or mutations in the DHFR gene that decrease its affinity for methotrexate, can render the drug less effective.[3][4]
-
Defective Polyglutamylation: Methotrexate is retained intracellularly and becomes a more potent inhibitor of other enzymes after being polyglutamylated by folylpolyglutamate synthetase (FPGS). Decreased FPGS activity or increased activity of gamma-glutamyl hydrolase (GGH), which removes the glutamate residues, leads to reduced intracellular drug concentrations.[3][4]
Q2: How can I establish a methotrexate-resistant cell line?
A2: Methotrexate-resistant cell lines are typically generated by continuous or intermittent exposure of a parental sensitive cell line to gradually increasing concentrations of methotrexate.[5] This process selects for cells that have acquired resistance mechanisms. The specific protocol can vary depending on the cell line and desired level of resistance. A general protocol is provided in the "Experimental Protocols" section below.
Q3: My cells have become resistant to methotrexate. Will they be resistant to other drugs as well?
A3: It is possible. Some mechanisms of methotrexate resistance can confer cross-resistance to other chemotherapeutic agents. For example, the overexpression of multidrug resistance efflux pumps like P-glycoprotein (P-gp) or MRPs can lead to resistance to a broad range of structurally and functionally unrelated drugs.[5] However, resistance can also be specific. For instance, resistance due to DHFR amplification might not affect the efficacy of drugs with different mechanisms of action.
Q4: Are there any small molecules or compounds that can be used to reverse methotrexate resistance in cell culture?
A4: Yes, several strategies can be employed to overcome methotrexate resistance in vitro:
-
Efflux Pump Inhibitors: Compounds like verapamil can inhibit the function of P-gp and other ABC transporters, thereby increasing the intracellular concentration of methotrexate.[5]
-
Alternative Antifolates: Newer generations of antifolates, such as pemetrexed or raltitrexed, may be effective in methotrexate-resistant cells as they can have different transport mechanisms or intracellular targets.
-
Combination Therapies: Using methotrexate in combination with other cytotoxic agents that have different mechanisms of action can be an effective strategy.[6]
-
Folinic Acid Rescue: While typically used to rescue normal cells from high-dose methotrexate toxicity, the timing and concentration of folinic acid (leucovorin) can be modulated in experimental settings to influence methotrexate cytotoxicity.[7]
Q5: How does the cell culture medium composition affect methotrexate sensitivity?
A5: The presence of nucleosides like thymidine and hypoxanthine in the culture medium can allow cells to bypass the metabolic block induced by methotrexate, leading to apparent resistance.[8] For cytotoxicity assays, it is often recommended to use a medium with low levels of these nucleosides or to enzymatically deplete them from the medium.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high cell viability in the presence of methotrexate. | 1. Development of resistance: The cell line may have acquired resistance during prolonged culture. 2. Medium composition: High levels of thymidine and hypoxanthine in the medium can rescue cells. 3. Incorrect drug concentration: The methotrexate stock solution may have degraded or been prepared incorrectly. | 1. Verify the sensitivity of a fresh, low-passage aliquot of the parental cell line. 2. Use a nucleoside-depleted medium for the assay. 3. Prepare a fresh stock of methotrexate and verify its concentration. |
| Inconsistent results in methotrexate cytotoxicity assays. | 1. Cell seeding density: Variations in the initial number of cells can affect the outcome. 2. Inconsistent drug exposure time: The duration of treatment can significantly impact cell viability. 3. Mycoplasma contamination: Contamination can alter cellular metabolism and drug response. | 1. Ensure a consistent and optimized cell seeding density for your assays. 2. Standardize the drug incubation period across all experiments. 3. Regularly test your cell lines for mycoplasma contamination. |
| Difficulty in establishing a stable methotrexate-resistant cell line. | 1. Initial methotrexate concentration is too high: This can lead to widespread cell death without allowing for the selection of resistant clones. 2. Insufficient duration of drug exposure: Resistance development is a gradual process. 3. Cell line characteristics: Some cell lines may be less prone to developing resistance. | 1. Start with a low concentration of methotrexate (e.g., IC20-IC50) and increase it gradually. 2. Allow sufficient time for the cells to adapt and repopulate between dose escalations. 3. Review the literature for protocols specific to your cell line or consider using a different cell line. |
| Resistant cell line reverts to a sensitive phenotype. | 1. Unstable resistance mechanism: Some resistance mechanisms, like those involving extrachromosomal DNA (ecDNA) amplification of the DHFR gene, can be lost in the absence of selective pressure. 2. Genetic drift: Prolonged culture without the drug can lead to the loss of the resistant phenotype. | 1. Maintain the resistant cell line in a medium containing a maintenance dose of methotrexate. 2. Use low-passage frozen stocks of the resistant cell line for critical experiments. |
Quantitative Data Summary
Table 1: Examples of Methotrexate IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| CCRF-CEM (Leukemia) | 0.0057 ± 0.0024 | > 500 (4-hour exposure) | > 87,700 | [3] |
| MOLT-4 (Leukemia) | 0.0043 ± 0.0006 | > 500 (4-hour exposure) | > 116,200 | [3] |
| Saos-2 (Osteosarcoma) | Not specified | Not specified | 12.73 | [5] |
| MDA-MB-231 (Breast Cancer) | Not specified | 18.5 | Not specified | Not specified |
Note: IC50 values can vary significantly based on experimental conditions such as drug exposure time and assay method.
Experimental Protocols
Generation of a Methotrexate-Resistant Cell Line
This protocol describes a general method for inducing methotrexate resistance in a cancer cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Methotrexate (MTX) stock solution
-
Sterile culture flasks and plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Determine the initial MTX concentration: Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 of methotrexate for the parental cell line.
-
Initial exposure: Culture the parental cells in their complete medium containing a starting concentration of methotrexate, typically around the IC20 to IC50 value.
-
Monitor cell viability: Observe the cells daily. Significant cell death is expected initially.
-
Allow for recovery: Maintain the culture, changing the medium with fresh methotrexate every 2-3 days, until the surviving cells start to proliferate and reach approximately 70-80% confluency. This may take several weeks.
-
Gradual dose escalation: Once the cells are growing steadily in the initial concentration of methotrexate, subculture them and increase the methotrexate concentration by 1.5 to 2-fold.
-
Repeat the selection process: Repeat steps 3-5, gradually increasing the methotrexate concentration. The process can take several months.[5]
-
Characterize the resistant cell line: Once the desired level of resistance is achieved, characterize the cell line by determining its IC50 for methotrexate and comparing it to the parental line. It is also advisable to cryopreserve the resistant cells at different stages of selection.
MTT Assay for Methotrexate Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[10]
Materials:
-
Cells (parental and resistant lines)
-
96-well plates
-
Complete cell culture medium (consider using nucleoside-depleted medium)
-
Methotrexate serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with 100 µL of fresh medium containing serial dilutions of methotrexate. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each methotrexate concentration relative to the vehicle-only control and determine the IC50 value.
Rhodamine 123 Efflux Assay
This assay is used to assess the function of efflux pumps like P-glycoprotein (P-gp), which can contribute to methotrexate resistance. Rhodamine 123 is a fluorescent substrate for these pumps.
Materials:
-
Cells (parental and resistant lines)
-
Rhodamine 123
-
Efflux pump inhibitor (e.g., verapamil) - optional
-
Culture medium
-
Ice-cold PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest the cells and resuspend them in culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension at a final concentration of 0.5-1 µg/mL. If using an inhibitor, pre-incubate the cells with the inhibitor (e.g., 10 µM verapamil) for 30-60 minutes before adding Rhodamine 123.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake.
-
Washing: Pellet the cells by centrifugation and wash them twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cell pellet in fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the parental cells indicates increased efflux activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Major mechanisms of methotrexate resistance in cancer cells.
Caption: Workflow for generating and characterizing a methotrexate-resistant cell line.
Caption: A logical workflow for troubleshooting unexpected methotrexate resistance.
References
- 1. Biology of the Major Facilitative Folate Transporters SLC19A1 and SLC46A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Methotrexate and its drug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Recombinant DHFR Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of recombinant Dihydrofolate Reductase (DHFR) protein.
Frequently Asked Questions (FAQs)
Q1: My recombinant DHFR is expressed, but it's mostly insoluble and forming inclusion bodies. What are the initial steps to troubleshoot this?
A1: Insoluble protein expression is a common issue. Here are the primary factors to investigate:
-
Expression Temperature: High temperatures can lead to rapid protein synthesis and misfolding. Try lowering the expression temperature to 15-25°C.[1]
-
Inducer Concentration: A high concentration of the induction agent (e.g., IPTG) can cause high transcription rates, leading to aggregation.[1] Consider reducing the inducer concentration.
-
Cell Lysis: Ensure your lysis method is efficient without generating excessive heat, which can denature proteins. Sonication should be performed on ice in short bursts.
Q2: Can the choice of expression vector or fusion tag impact the solubility of DHFR?
A2: Absolutely. The choice of vector and fusion tag can significantly influence solubility:
-
Fusion Tags: While DHFR itself is often used as a solubility-enhancing tag[2][3][4], attaching it to another protein can sometimes lead to insolubility. If you are expressing a DHFR fusion protein, the fusion partner may be causing the aggregation.[2][3] Consider using a different fusion partner known for enhancing solubility, such as Glutathione-S-Transferase (GST) or Maltose-Binding Protein (MBP).[5][6] The placement of the tag (N-terminus vs. C-terminus) can also be a factor.[1]
-
Promoter Strength: Strong promoters can lead to very high expression levels that overwhelm the cellular folding machinery.[1] Using a vector with a weaker or more tightly regulated promoter can sometimes improve the yield of soluble protein.
Q3: Are there any additives I can include in my culture medium or lysis buffer to improve DHFR solubility?
A3: Yes, several additives can promote proper folding and prevent aggregation:
-
Osmolytes: Supplementing the growth media with osmolytes like glycerol, sorbitol, TMAO, proline, and glycine can create osmotic stress, which has been shown to enhance the expression and yield of functional human DHFR (hDHFR).[7]
-
Lysis Buffer Components:
-
Glycerol: Often included in lysis buffers (e.g., 10%) to act as a stabilizer.[8]
-
Non-ionic Detergents: Low concentrations of detergents like Triton X-100 can help to solubilize proteins.
-
Reducing Agents: Agents like Dithiothreitol (DTT) or β-mercaptoethanol are crucial, especially if your DHFR construct has cysteine residues that could form improper disulfide bonds.[8]
-
Q4: I have a large amount of insoluble DHFR in inclusion bodies. Is it possible to recover active protein from these?
A4: Yes, it is often possible to recover functional DHFR from inclusion bodies through a process of denaturation and refolding. This typically involves:
-
Isolating and washing the inclusion bodies to remove contaminating proteins.[9]
-
Solubilizing the inclusion bodies using strong denaturants like 6 M guanidine-HCl or 8 M urea.
-
Refolding the denatured protein by gradually removing the denaturant, often through methods like dialysis or rapid dilution into a refolding buffer.[10][11] Refolding buffers often contain additives like L-arginine and a redox system (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation.[10][11]
Troubleshooting Guides
Problem 1: Low Yield of Soluble DHFR
| Possible Cause | Suggested Solution |
| Suboptimal Expression Temperature | Optimize expression temperature. Try a range from 15°C to 37°C. Lower temperatures often slow down protein synthesis, allowing more time for proper folding.[1] |
| Inappropriate Inducer Concentration | Titrate the inducer concentration (e.g., IPTG from 0.1 mM to 1 mM). Lower concentrations can reduce the rate of protein synthesis and prevent aggregation.[1][5] |
| Inefficient Cell Lysis | Ensure complete cell lysis. Compare different methods such as sonication, high-pressure homogenization, or enzymatic lysis (lysozyme).[5][12] Perform all steps at 4°C to minimize proteolysis and denaturation. |
| Codon-Usage Bias | The codon usage of your DHFR gene may not be optimal for the expression host (e.g., E. coli). Consider using an E. coli strain that co-expresses tRNAs for rare codons.[1] |
| Suboptimal Buffer Composition | Optimize the pH and ionic strength of your lysis and purification buffers. Include additives like glycerol (5-10%), DTT (1-5 mM), and non-ionic detergents.[8] |
Problem 2: Purified Soluble DHFR Precipitates Over Time
| Possible Cause | Suggested Solution |
| Suboptimal Storage Buffer | Screen different buffer conditions for long-term stability. Key variables include pH, salt concentration, and the presence of stabilizing agents. |
| Protein Concentration Too High | Determine the maximum soluble concentration of your DHFR construct. If necessary, store the protein at a lower concentration or in the presence of stabilizers. |
| Presence of Proteases | Add protease inhibitors to your lysis buffer.[5] Consider further purification steps like size-exclusion chromatography to remove any contaminating proteases. |
| Oxidation | Include a reducing agent like DTT or TCEP in your storage buffer, especially if the protein contains surface-exposed cysteines. |
| Freeze-Thaw Cycles | Aliquot your purified protein into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13] Store at -80°C for long-term stability.[13] |
Experimental Protocols & Methodologies
Protocol 1: Expression and Lysis of His-tagged DHFR in E. coli
-
Transformation: Transform E. coli BL21(DE3) cells with your pET vector containing the His-tagged DHFR gene.
-
Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium containing the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired expression temperature (e.g., 18°C) and induce protein expression with a final concentration of 0.1 mM IPTG.[8] Incubate overnight with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 8,000 rpm for 10 minutes at 4°C.[12]
-
Lysis: Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).[8][12] Lyse the cells by sonication on ice (e.g., 6 cycles of 15 seconds on, 45 seconds off).
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 rpm) for 30 minutes at 4°C to pellet insoluble material and cell debris.[12] The supernatant contains the soluble protein fraction.
Protocol 2: On-Column Refolding of Insoluble DHFR
-
Inclusion Body Isolation: After cell lysis, wash the insoluble pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane proteins and other contaminants.[9]
-
Solubilization: Solubilize the washed inclusion bodies in a binding buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, 0.5 M NaCl, 6 M Guanidine-HCl, pH 8.0).
-
IMAC Binding: Load the solubilized protein onto a Ni-NTA affinity column.
-
On-Column Refolding: Gradually exchange the denaturing buffer with a refolding buffer using a linear gradient. The refolding buffer should not contain the denaturant but may include additives like 0.5 M L-arginine.
-
Elution: Elute the refolded protein from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).[8]
-
Dialysis: Dialyze the eluted protein against a final storage buffer to remove imidazole and any remaining additives.
Visualizations
Caption: Troubleshooting workflow for insoluble DHFR expression.
Caption: General workflow for DHFR refolding from inclusion bodies.
References
- 1. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 2. Improving protein solubility: the use of the Escherichia coli dihydrofolate reductase gene as a fusion reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrofolate reductase as a new "affinity handle" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of Rat Dihydrofolate Reductase Gene and Characterization of Recombinant Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Osmolyte induced enhancement of expression and solubility of human dihydrofolate reductase: An in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. biotechrep.ir [biotechrep.ir]
- 11. researchgate.net [researchgate.net]
- 12. Identification of critical amino acid residues on human dihydrofolate reductase protein that mediate RNA recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Co-crystallization of DHFR with Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the co-crystallization of Dihydrofolate Reductase (DHFR) with its inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the stage of the co-crystallization experiment, from protein and inhibitor preparation to crystal quality optimization.
Section 1: Protein & Inhibitor Preparation
Q1: My DHFR protein is pure (>95%) but still won't crystallize with the inhibitor. What could be the issue?
A1: High purity is essential, but other factors related to protein quality can hinder crystallization.[1][2] Here are some aspects to consider:
-
Homogeneity and Monodispersity: The protein solution should be free of aggregates and consist of a single, stable oligomeric state. Aggregates can act as nucleation sites for amorphous precipitate.[1]
-
Troubleshooting:
-
Perform Dynamic Light Scattering (DLS) to assess the monodispersity of your sample before setting up crystallization trials.
-
Optimize your final purification step (e.g., size-exclusion chromatography) to isolate a monodisperse sample.
-
-
-
Conformational Heterogeneity: DHFR is known to have flexible loops that can adopt multiple conformations, which can be a major obstacle to forming a well-ordered crystal lattice.[1]
-
Protein Stability: The protein may be unstable in the chosen buffer or at the concentration required for crystallization.
-
Troubleshooting:
-
Perform a thermal shift assay (e.g., nanoDSF) to find buffer conditions (pH, salt concentration) that maximize the thermal stability (Tm) of the DHFR-inhibitor complex.
-
Ensure your storage buffer is optimal and consider adding stabilizing agents like glycerol or DTT, especially if your DHFR has reactive cysteine residues.[6]
-
-
Q2: I'm having trouble dissolving my inhibitor to the desired stock concentration. What should I do?
A2: Inhibitor solubility is a frequent challenge. Here’s a systematic approach to address it:
-
Solvent Selection: Most small molecule inhibitors are first dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock.
-
Gentle Assistance: If the compound doesn't readily dissolve, you can try gentle warming (e.g., 37°C water bath) or sonication. Be cautious, as excessive heat can degrade the compound.
-
Co-Solvent Systems: For aqueous-based assays or crystallization drops, a co-solvent system may be necessary. However, be mindful that high concentrations of organic solvents can interfere with protein stability and crystallization. It is advisable to keep the final concentration of the organic solvent in the crystallization drop as low as possible (typically <5% v/v).
-
pH Modification: If your inhibitor has ionizable groups, adjusting the pH of the buffer might improve its solubility.
Q3: What is the optimal protein-to-inhibitor molar ratio for co-crystallization?
A3: A common starting point is a 1:5 to 1:10 molar ratio of protein to inhibitor.[7] This ensures that the majority of the protein molecules have the inhibitor bound, promoting a homogeneous complex. However, the optimal ratio can vary depending on the binding affinity (Kd) of the inhibitor. For tightly binding inhibitors, a lower excess may be sufficient, while weaker binders may require a higher molar excess. It's often beneficial to screen a few different ratios.
Section 2: Crystallization Screening & Optimization
Q4: My co-crystallization trials only yield clear drops. What does this mean and how can I proceed?
A4: Clear drops indicate that the solution is in the undersaturated region of the phase diagram, and the concentrations of the protein and/or precipitant are too low to induce nucleation.[8]
-
Troubleshooting Steps:
-
Increase Protein Concentration: This is often the most effective first step. If your current concentration is 5 mg/mL, try concentrating the protein to 10, 15, or even 20 mg/mL.[6][9]
-
Increase Precipitant Concentration: You can modify the initial screening condition by using a higher concentration of the primary precipitant.
-
Change Protein-to-Reservoir Ratio: Using a larger volume of the protein-inhibitor complex relative to the reservoir solution (e.g., 2:1 instead of 1:1) will start the drop at a higher protein concentration.
-
Micro-seeding: If you have previously obtained any crystals (even poor-quality ones), you can use them to create a seed stock to introduce nucleation sites into your clear drops.[10]
-
Q5: I'm getting amorphous precipitate in my drops instead of crystals. How can I fix this?
A5: Amorphous precipitation occurs when the protein rapidly comes out of solution in a disordered manner, usually because the conditions are too far into the labile (high supersaturation) region of the phase diagram.[8][9]
-
Troubleshooting Steps:
-
Decrease Protein Concentration: Try diluting your protein stock to a lower concentration.
-
Decrease Precipitant Concentration: Lower the concentration of the precipitant in the reservoir to slow down the rate of equilibration.
-
Vary Temperature: Temperature can significantly affect protein solubility. Setting up trials at both 4°C and room temperature (around 20°C) is a standard practice.[1]
-
Additive Screening: Use additive screens (e.g., salts, small molecules, polymers) to find conditions that increase the solubility of your complex and expand the metastable zone where crystals can grow.
-
Q6: I have small, needle-like, or otherwise poor-quality crystals. How can I improve them?
A6: Obtaining initial crystals, even if they are not suitable for diffraction, is a significant step. The following optimization techniques can help improve their size and quality:
-
Fine-tuning Precipitant and pH: Create a grid screen around your initial hit condition, varying the precipitant concentration and pH in small increments.
-
Micro-seeding: This is a powerful technique to obtain larger, more well-ordered crystals. A seed stock is created from initial microcrystals and introduced into new drops equilibrated against a lower precipitant concentration.[10][11]
-
Varying Temperature: Slowly changing the temperature during crystal growth can sometimes improve quality.
-
Post-Crystallization Dehydration: Controlled dehydration of a crystal can sometimes lead to a tighter packing of molecules in the crystal lattice and improve diffraction quality.[12][13][14] This can be achieved by transferring the crystal to a solution with a higher precipitant concentration or by using specialized humidity control devices.[15][16]
Data Presentation: DHFR Co-crystallization Conditions
The following table summarizes successful co-crystallization conditions for DHFR from various sources, providing a starting point for designing your experiments.
| DHFR Source | Inhibitor/Ligand | Protein Conc. (mg/mL) | Precipitant(s) | Buffer/pH | Method | Reference |
| Wuchereria bancrofti | NADPH, Folate | 20 | 25% w/v PEG 4000, 0.2 M (NH₄)₂SO₄ | 100 mM Trisodium Citrate pH 6.2 | Sitting Drop | [6] |
| Candida auris | NADPH, Pyrimethamine | 10 | 20% PEG 3350, 0.2 M Sodium Nitrate | 50 mM HEPES, 100 mM NaCl pH 7.5 | Hanging Drop | [17] |
| Bacteriophage T4 | NADPH, Aminopterin | 6.5 | 2.8 M NaCl, 120 mM (NH₄)₂HPO₄ | 100 mM Tris pH 8.2 | Hanging Drop | [3] |
| Human | Various PLAs | 11-15 | 23-33% w/v PEG 4000, 0.2-0.3 M Li₂SO₄ | 100 mM Tris pH 7.5 | Hanging Drop | [4] |
| R67 (tandem variant) | - | 15 | 55% v/v MPD | 100 mM Sodium Phosphate pH 7.2 | Hanging Drop | [5] |
Experimental Protocols
Protocol 1: DHFR Purification (His-tag Affinity Chromatography)
This is a general protocol for the purification of His-tagged DHFR, which can be adapted based on the specific construct and expression system.[18][19]
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells using sonication or a microfluidizer on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Binding: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with several column volumes of Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged DHFR with Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
Further Purification (Optional but Recommended): For crystallography, a subsequent size-exclusion chromatography step is highly recommended to remove any remaining impurities and aggregates, and to exchange the protein into a suitable buffer for crystallization.[5]
Protocol 2: Hanging Drop Vapor Diffusion
This is a widely used method for screening crystallization conditions.[20][21][22]
-
Plate Preparation: If using a pre-greased plate, proceed to the next step. Otherwise, apply a thin, even ring of vacuum grease to the rim of each well of a 24-well VDX plate.
-
Reservoir Preparation: Pipette 500 µL to 1 mL of the crystallization screen solution into a well.
-
Drop Preparation:
-
On a siliconized glass coverslip, pipette a small volume (e.g., 1-2 µL) of your DHFR-inhibitor complex solution.
-
Pipette an equal volume of the reservoir solution from the well into the protein drop. Avoid introducing bubbles. Some researchers prefer to gently mix the drop, while others let it mix by diffusion.[20]
-
-
Sealing the Well: Carefully invert the coverslip and place it over the well, ensuring the hanging drop is centered. Gently press on the coverslip to create an airtight seal with the vacuum grease.
-
Incubation: Store the plate in a stable temperature environment (e.g., 4°C or 20°C) and monitor for crystal growth over time.
Protocol 3: Micro-seeding for Crystal Optimization
This protocol can be used when you have initial microcrystals and want to grow larger, higher-quality crystals.[10][11][23][24]
-
Seed Stock Preparation:
-
Transfer a few small crystals from your initial crystallization drop into a small volume (e.g., 20-50 µL) of a "stabilizing solution" (typically the reservoir solution from the original drop).
-
Crush the crystals using a seed bead or the tip of a pipette to create a suspension of micro-seeds. Vortexing gently can help.[24]
-
Perform serial dilutions of this initial seed stock (e.g., 1:10, 1:100, 1:1000) using the stabilizing solution.
-
-
Setting up Seeding Drops:
-
Prepare hanging or sitting drops with your DHFR-inhibitor complex and a reservoir solution that is slightly less concentrated in precipitant than the one that produced the initial crystals.
-
Using a fine tool (like a cat whisker or a specialized seeding tool), touch the diluted seed stock and then streak it through the new drop. Alternatively, a small volume (e.g., 20-100 nL) of the seed stock can be added directly to the drop.
-
-
Incubation and Observation: Incubate the plates and monitor for the growth of fewer, larger crystals.
Visualizations
Caption: Troubleshooting workflow for DHFR co-crystallization outcomes.
Caption: General experimental workflow for DHFR-inhibitor co-crystallization.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. news-medical.net [news-medical.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel crystallization conditions for tandem variant R67 DHFR yield a wild-type crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of dihydrofolate reductase from the filarial nematode W. bancrofti in complex with NADPH and folate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. Microseeding – A Powerful Tool for Crystallizing Proteins Complexed with Hydrolyzable Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Streak Seeding Protocol [mol-xray.princeton.edu]
- 12. A generic protocol for protein crystal dehydration using the HC1b humidity controller - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. esrf.fr [esrf.fr]
- 16. mitegen.com [mitegen.com]
- 17. Crystal structure of dihydrofolate reductase from the emerging pathogenic fungus Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for DHFR Protein Purification – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 19. Purification of His-tagged protein (DHFR-6xHis) | Tech Notes | Resources | PUREfrex® | GeneFrontier Corporation [purefrex.genefrontier.com]
- 20. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 21. m.youtube.com [m.youtube.com]
- 22. hamptonresearch.com [hamptonresearch.com]
- 23. douglas.co.uk [douglas.co.uk]
- 24. diamond.ac.uk [diamond.ac.uk]
Technical Support Center: Preventing DHFR Protein Degradation During Purification
Welcome to the technical support center for Dihydrofolate Reductase (DHFR) purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address challenges related to DHFR protein degradation during purification.
Frequently Asked Questions (FAQs)
Q1: I'm seeing multiple lower molecular weight bands on my SDS-PAGE gel after purifying my His-tagged DHFR. What is the likely cause?
A: The presence of multiple bands smaller than the expected size for your full-length DHFR protein is a strong indication of proteolytic degradation. This can occur at various stages of your purification process, from cell lysis to elution and storage. It's crucial to implement strategies to minimize the activity of proteases.
Q2: What are the most critical general practices to prevent protein degradation during purification?
A: There are several key practices to minimize degradation for most protein purifications, including DHFR:
-
Low Temperature: Always work at low temperatures (4°C or on ice) whenever possible.[1] This reduces the activity of most proteases.
-
Speed: Complete the purification as quickly as possible to limit the time your protein is exposed to potential proteases.[1]
-
Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer.[1] These cocktails contain a mixture of inhibitors that target different classes of proteases.
Q3: Are there any specific reagents I can add to my buffers to stabilize DHFR?
A: Yes, DHFR stability is significantly enhanced by the presence of its ligands.[2] Including the cofactor NADPH or a high-affinity inhibitor like methotrexate (MTX) in your purification buffers can help maintain the protein's native conformation and protect it from degradation.[2][3]
Q4: What is the optimal pH for DHFR stability during purification?
A: While the optimal pH can vary slightly depending on the source of the DHFR, a pH around 7.0 to 8.0 is generally recommended for purification. For instance, soybean DHFR has a pH optimum of 7.4.[4] It is advisable to perform a pH stability screen if you continue to experience degradation issues.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Degradation bands appear after cell lysis. | Inefficient lysis leading to prolonged processing times. Release of proteases from cellular compartments. | Optimize your lysis protocol for speed and efficiency. Ensure protease inhibitors are added immediately upon cell resuspension. |
| Loss of protein during affinity chromatography. | Degradation of the protein while bound to the column. | Add stabilizing ligands (e.g., NADPH or methotrexate) to your binding, wash, and elution buffers. Perform all chromatography steps at 4°C. |
| Purified protein degrades during storage. | Suboptimal storage conditions. Residual protease activity. | Flash-freeze your purified protein in small aliquots in a buffer containing a cryoprotectant (e.g., glycerol). Store at -80°C. Consider adding a final concentration of a broad-spectrum protease inhibitor if the protein is for non-enzymatic studies. |
| Low protein yield and activity. | Protein instability leading to aggregation and precipitation. | In addition to protease inhibitors and ligands, consider screening different buffer additives such as salts (e.g., NaCl) or non-ionic detergents to improve solubility and stability. |
Experimental Protocols
Protocol 1: Stabilized Nickel-Affinity Purification of His-tagged DHFR
This protocol incorporates stabilizing agents to minimize degradation during the purification of His-tagged DHFR.
Materials:
-
Cell pellet expressing His-tagged DHFR
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 100 µM NADPH, 1x Protease Inhibitor Cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 100 µM NADPH
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 100 µM NADPH
-
Ni-NTA Agarose resin
-
Chromatography column
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a sonicator or French press, keeping the sample on ice at all times.
-
Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA agarose resin with 5-10 column volumes of Lysis Buffer (without protease inhibitors).
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the protein with 5-10 column volumes of Elution Buffer. Collect fractions.
-
-
Analysis and Storage:
-
Analyze the eluted fractions by SDS-PAGE to check for purity and degradation.
-
Pool the fractions containing pure DHFR.
-
For long-term storage, dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol, 100 µM NADPH) and store at -80°C.
-
Protocol 2: Methotrexate-Affinity Purification of DHFR
This protocol is suitable for untagged DHFR and utilizes the high affinity of methotrexate for the enzyme's active site.
Materials:
-
Cell pellet expressing DHFR
-
Lysis Buffer: 50 mM Potassium Phosphate pH 6.0, 1 mM EDTA, 1 mM DTT, 1x Protease Inhibitor Cocktail
-
Wash Buffer: 50 mM Potassium Phosphate pH 6.0, 1 M KCl, 1 mM EDTA, 1 mM DTT
-
Elution Buffer: 50 mM Potassium Phosphate pH 9.0, 1 M KCl, 1 mM EDTA, 1 mM DTT, 100 µM Dihydrofolate
-
Methotrexate-Agarose resin
-
Chromatography column
Procedure:
-
Cell Lysis:
-
Follow the same cell lysis procedure as in Protocol 1, using the appropriate Lysis Buffer.
-
-
Affinity Chromatography:
-
Equilibrate the Methotrexate-Agarose resin with 5-10 column volumes of Lysis Buffer (without protease inhibitors).
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the DHFR by applying the Elution Buffer. The change in pH and the presence of the competing ligand (dihydrofolate) will release the DHFR from the resin.
-
-
Analysis and Storage:
-
Analyze the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze immediately against a storage buffer at a neutral pH (e.g., pH 7.5) to maintain protein stability.
-
Store at -80°C as described in Protocol 1.
-
Visualizations
Caption: A generalized workflow for DHFR purification with key steps to minimize degradation.
Caption: A troubleshooting decision tree for addressing DHFR degradation at different purification stages.
Caption: Key factors influencing the stability and degradation of DHFR during purification.
References
- 1. Thermal Stabilization of Dihydrofolate Reductase Using Monte Carlo Unfolding Simulations and Its Functional Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of dihydrofolate reductase from soybean seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with background noise in DHFR fluorescence assays
This guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) to help researchers identify and mitigate sources of background noise in Dihydrofolate Reductase (DHFR) fluorescence assays, thereby improving signal-to-noise ratios and ensuring data accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in my DHFR fluorescence assay?
High background fluorescence is any unwanted signal that obscures the true signal from the enzymatic reaction. This "noise" reduces assay sensitivity and can lead to inaccurate results.[1][2] The primary sources can be categorized as:
-
Reagent and Buffer Autofluorescence: Intrinsic fluorescence from buffers, solvents (e.g., DMSO), or contaminated reagents.[1][3] Some biological buffers and components like riboflavin or NADH can naturally fluoresce.[4][5]
-
Test Compound Interference: The small molecules being screened may be autofluorescent at the assay's excitation and emission wavelengths.[1] They can also cause light scatter if they precipitate out of solution.
-
Inner Filter Effect (IFE): Test compounds or other assay components can absorb the excitation or emission light, leading to a false decrease in the fluorescence signal, which can be misinterpreted as inhibition.[6][7][8]
-
Assay Plate Autofluorescence: The material of the microplate itself can contribute to background, especially standard polystyrene plates not intended for fluorescence.[1][2]
-
Instrumental Noise: Background signal can originate from the plate reader's optical components, electronic noise, or improper settings (e.g., detector gain set too high).[1][9]
-
Substrate Instability: The fluorescent substrate may degrade non-enzymatically over time, leading to a spontaneous increase in signal.[3]
Q2: My "no-enzyme" and "buffer-only" controls have high fluorescence. What should I do?
High fluorescence in negative controls indicates that the signal is not being generated by DHFR activity.[3] This points to issues with the assay components themselves.
-
Check for Contamination: Ensure that all reagents, buffers, and the water used are of high purity and free from fluorescent contaminants.[2][3]
-
Evaluate Buffer Components: Some common biological buffers can be intrinsically fluorescent.[10] Prepare fresh buffers and test each component individually to identify the source. Consider testing alternative buffer systems.[2]
-
Assess Substrate Stability: A time-dependent increase in fluorescence in negative controls suggests the substrate is degrading spontaneously under your assay conditions.[3] Prepare the substrate solution fresh before each experiment, protect it from light, and store it properly in aliquots to avoid freeze-thaw cycles.[2][3]
Q3: How can I tell if my test compounds are causing interference?
Compound interference is a common problem in high-throughput screening.
-
Test for Autofluorescence: Run a control plate where the test compound is added to the assay buffer without the enzyme or substrate. Measure fluorescence at the assay's wavelengths to see if the compound itself is fluorescent.[1]
-
Check for Precipitation: Visually inspect the wells for any precipitates. Compound precipitation can cause light scattering, leading to artificially high fluorescence readings.[1] If observed, consider lowering the compound concentration or ensuring the final solvent (e.g., DMSO) concentration is consistent and low (typically ≤1-2%).[1][3]
-
Correct for Inner Filter Effect (IFE): If a compound absorbs light near the excitation or emission wavelengths of your assay, it can quench the signal. This can be corrected for by measuring the absorbance of the compound at these wavelengths and applying a correction formula.[7][8] Even at an absorbance of 0.1, the error in fluorescence intensity can be around 12%.[11]
Q4: What is the best type of microplate to use for fluorescence assays?
The choice of microplate is critical for minimizing background noise.
-
Use Black, Opaque-Walled Plates: For fluorescence assays, it is strongly recommended to use black, opaque-walled microplates.[2] These plates are designed to reduce background signals and minimize well-to-well crosstalk.[2]
-
Avoid Clear Plastic Plates: Standard clear polystyrene plates, often used for absorbance assays, can contribute significantly to background fluorescence and should be avoided.[2][9]
-
Consider Plate Material: If high background persists, consider specialized low-autofluorescence plates or those with glass bottoms.[9]
Troubleshooting Guide
Identifying the Source of Background Noise
A systematic control experiment is the most effective way to isolate the problematic component of your assay.
Data Summary: Common Sources of Autofluorescence
| Component | Potential Source of Autofluorescence | Recommended Action |
| Assay Buffer | Intrinsic fluorescence of buffer salts, additives (e.g., BSA), or contamination. Use of non-high-purity water.[1][2][10] | Prepare fresh buffers with high-purity (e.g., Milli-Q) water and analytical-grade reagents. Test alternative buffer systems if necessary. |
| Solvent | DMSO can have intrinsic fluorescence and its properties can be solvent-dependent.[12][13][14] | Keep the final DMSO concentration low and consistent across all wells, typically ≤1-2%.[1][3] |
| Cofactors/Substrates | Endogenous molecules like NADH and flavins (precursors to FAD) are known to be fluorescent.[5] Substrate may contain fluorescent impurities from synthesis or degradation.[3] | Use high-purity reagents. Purchase new lots if contamination or degradation is suspected.[3] |
| Test Compounds | Many organic small molecules have conjugated ring systems that fluoresce.[1][15] | Screen compounds for autofluorescence in separate control wells. If fluorescent, use background subtraction. |
| Microplates | Standard polystyrene plates, especially clear ones, have high intrinsic fluorescence.[1][2] | Use black, opaque-walled microplates specifically designed for fluorescence assays.[2] |
| Biological Samples | In cell-based assays, components like collagen, elastin, and lipofuscin contribute to background.[4][5] | Use red-shifted fluorescent probes where possible to avoid the main region of cellular autofluorescence (blue-green spectrum).[1] |
Experimental Protocols
Protocol 1: DHFR Enzymatic Reaction and Assay Principle
The DHFR assay is based on monitoring the consumption of the cofactor NADPH, which is fluorescent, while its oxidized product, NADP+, is not. The decrease in fluorescence over time is directly proportional to DHFR activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Ensure it is made with high-purity water.
-
DHFR Enzyme: Dilute the DHFR enzyme stock to the desired final concentration in cold assay buffer. Keep on ice.
-
NADPH Solution: Prepare a stock solution of NADPH in assay buffer. Determine its concentration spectrophotometrically and store it protected from light.
-
Dihydrofolate (DHF) Solution: Prepare the substrate DHF solution fresh before use.
-
Inhibitor/Test Compound: Prepare serial dilutions of the test compound. Ensure the final solvent concentration is consistent across all wells.
-
-
Assay Procedure (96-well format):
-
Add assay buffer to all wells of a black, opaque-walled microplate.
-
Add the test compound or vehicle control to the appropriate wells.
-
Add the DHFR enzyme solution to all wells except the "no-enzyme" controls.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[16]
-
Initiate the reaction by adding a mixture of DHF and NADPH to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Measurement:
-
Set the plate reader to measure fluorescence kinetically (multiple readings over time).
-
Use excitation and emission wavelengths appropriate for NADPH (e.g., Ex: 340 nm, Em: 460 nm).
-
Monitor the decrease in fluorescence over time. The rate of this decrease is proportional to the DHFR activity.
-
Protocol 2: Correcting for the Inner Filter Effect (IFE)
The inner filter effect occurs when a compound in the well absorbs either the excitation light intended for the fluorophore or the emitted light from the fluorophore.[6][8] This leads to an apparent decrease in signal that can be mistaken for enzyme inhibition.
Methodology:
-
Measure Compound Absorbance:
-
In a clear microplate, measure the absorbance spectrum of your test compound at the concentration used in the assay.
-
Record the absorbance values at the excitation wavelength (A_ex) and the emission wavelength (A_em) of your fluorescent probe (NADPH).
-
-
Measure Assay Fluorescence:
-
Run your DHFR assay as usual and obtain the observed fluorescence values (F_obs) for each well containing a test compound.
-
-
Apply Correction Formula:
-
A commonly used formula to correct for IFE in 1 cm cuvettes is: F_corr = F_obs * 10^((A_ex + A_em) / 2)[7]
-
Note: This formula is an approximation and works best for absorbance values below 0.7.[7] Correction in microplates is more complex due to the variable path length.[11][17] For microplate reads, it is often best to flag compounds with significant absorbance at the assay wavelengths and re-test them using alternative methods or after significant dilution.
-
-
Alternative Correction Method (Z-Position):
-
Modern plate readers may allow for measurements at different vertical (Z-axis) positions.[11][17]
-
By taking two fluorescence measurements at different Z-positions, it is possible to apply a correction that accounts for IFE without needing separate absorbance measurements.[11][17] Consult your instrument's manual for the availability of this feature.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. jacksonimmuno.com [jacksonimmuno.com]
- 6. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. nanotempertech.com [nanotempertech.com]
- 11. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. refp.cohlife.org [refp.cohlife.org]
- 15. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protocol Refinement for DHFR Kinetic Parameter Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for determining Dihydrofolate Reductase (DHFR) kinetic parameters.
Troubleshooting Guide
This guide addresses specific issues that may arise during DHFR kinetic assays in a question-and-answer format.
| Question | Possible Cause | Troubleshooting Steps |
| Why is there no or very low enzyme activity? | Inactive Enzyme: Improper storage or handling may have led to enzyme denaturation. | - Ensure the enzyme is stored at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[1][2] - Keep the enzyme on ice at all times during the experiment.[1][2][3] - Prepare fresh enzyme dilutions for each experiment. |
| Incorrect Assay Buffer Conditions: The pH or composition of the assay buffer may not be optimal for enzyme activity. | - Verify the pH of the assay buffer. DHFR activity is pH-dependent, with an optimal range often around pH 7.0.[4] - Ensure the buffer is at room temperature before starting the assay, as cold buffers can slow down the reaction.[5][6] - Check for interfering substances in the buffer, such as high concentrations of EDTA, SDS, or certain detergents.[5] | |
| Substrate or Cofactor Degradation: Dihydrofolate (DHF) and NADPH are sensitive to light and oxidation. | - Protect DHF and NADPH solutions from light.[1][2] - Prepare fresh substrate and cofactor solutions for each experiment. Do not store diluted solutions.[1][7] | |
| Why are my kinetic traces non-linear or showing a burst phase? | Substrate Depletion: At high enzyme concentrations or long reaction times, the substrate may be rapidly consumed, leading to a decrease in the reaction rate. | - Reduce the enzyme concentration. A non-linear slope can result from measuring the activity of a concentrated enzyme.[8] Perform serial dilutions to find a concentration in the linear range. - Measure the initial velocity of the reaction, typically within the first few minutes. |
| Enzyme Instability: The enzyme may be losing activity over the course of the assay. | - Add stabilizing agents to the assay buffer, such as DTT (dithiothreitol).[9] - Pre-incubate the enzyme with NADPH for a few minutes before initiating the reaction with DHF.[9] | |
| Pre-Steady-State Kinetics: A burst of product formation can be observed in stopped-flow experiments, indicating that a step after the chemical reaction (e.g., product release) is rate-limiting. | - For steady-state analysis, focus on the linear phase of the reaction after the initial burst. - If studying pre-steady-state kinetics, specialized equipment like a stopped-flow spectrophotometer is required.[10] | |
| Why are the results not reproducible? | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | - Use calibrated pipettes and proper pipetting techniques.[5] - Prepare a master mix for the reaction components to minimize pipetting variations between wells.[5] |
| Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature changes. | - Ensure all components are equilibrated to the assay temperature (e.g., 25°C) before starting the reaction.[9] - Use a temperature-controlled plate reader or water bath. | |
| Inconsistent Mixing: Inadequate mixing of reagents in the reaction wells can lead to variable reaction initiation. | - Mix the contents of the wells thoroughly but gently after adding all components. Shaking the microplate for a minute can be effective.[11] | |
| Why is the inhibitor not showing any effect or giving inconsistent Ki values? | Inhibitor Precipitation: The inhibitor may not be fully soluble at the tested concentrations in the assay buffer. | - Visually inspect the inhibitor stock solution and the reaction wells for any signs of precipitation. - Determine the solubility of the inhibitor in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but its final concentration should be kept low and consistent across all wells. |
| Slow Binding Inhibition: Some inhibitors, like methotrexate, exhibit slow binding kinetics, meaning they take time to reach equilibrium with the enzyme. | - Pre-incubate the enzyme with the inhibitor for a period before adding the substrate to allow for the binding to reach equilibrium. The required incubation time will depend on the inhibitor. | |
| Tight Binding Inhibition: If the inhibitor binds very tightly (e.g., picomolar Ki), the assumptions of standard Michaelis-Menten kinetics may not be valid. | - For tight-binding inhibitors, the Morrison equation should be used to analyze the data and determine the Ki value. - Ensure that the enzyme concentration used is not significantly higher than the Ki value. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the DHFR kinetic assay?
The most common DHFR assay is a spectrophotometric method that measures the decrease in absorbance at 340 nm. This decrease is due to the oxidation of the cofactor NADPH to NADP+ as DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8][9] The rate of this absorbance decrease is directly proportional to the DHFR activity.
Q2: What are the typical concentrations for substrates and cofactors in a DHFR kinetic assay?
Typical concentrations can vary depending on the specific experimental goals (e.g., determining Km for DHF or NADPH). However, for a standard activity assay, you might use:
-
NADPH: A saturating concentration, often around 100 µM.[9][12]
-
DHF: A concentration around the Km value or higher, for instance, 100 µM.[9]
To determine the Michaelis constant (Km) for one substrate, its concentration should be varied while the other substrate is held at a saturating concentration.[4]
Q3: How should I prepare and store the reagents for the DHFR assay?
-
DHFR Enzyme: Store at -20°C or -80°C in a glycerol-containing buffer to prevent freezing. Avoid repeated freeze-thaw cycles.[2][8]
-
NADPH: Prepare a stock solution in assay buffer, aliquot, and store at -20°C, protected from light. Thaw on ice before use.[1][2]
-
DHF (Substrate): DHF is unstable. It is often prepared fresh from a more stable precursor or stored as a stock solution at -80°C, protected from light.[1][2]
-
Assay Buffer: A common buffer is MTEN (50 mM MES, 25 mM Tris, 25 mM Ethanolamine, 100 mM NaCl) at a pH of around 7.0.[9][10] The buffer should be brought to room temperature before use.[5]
Q4: How do I calculate the enzyme activity from the absorbance data?
The enzyme activity can be calculated using the Beer-Lambert law. The rate of reaction (in µmol/min) is determined from the linear portion of the absorbance vs. time plot.
Activity (U/mL) = (ΔAbs/min) * V_total / (ε * l * V_enzyme)
Where:
-
ΔAbs/min is the change in absorbance at 340 nm per minute.
-
V_total is the total reaction volume in mL.
-
ε is the molar extinction coefficient for NADPH at 340 nm (typically 6.22 mM⁻¹ cm⁻¹). A combined extinction coefficient for NADPH and DHF of 11.8 to 13.2 mM⁻¹ cm⁻¹ is also frequently used.[9][12]
-
l is the path length of the cuvette or microplate well in cm.
-
V_enzyme is the volume of the enzyme solution added in mL.
One unit (U) of DHFR activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Experimental Protocols
Detailed Methodology for a Standard DHFR Kinetic Assay
This protocol is for a continuous spectrophotometric assay to determine the initial velocity of the DHFR-catalyzed reaction.
1. Reagent Preparation:
-
DHFR Assay Buffer: 50 mM MES, 25 mM Tris, 25 mM Ethanolamine, 100 mM NaCl, pH 7.0. Bring to room temperature before use.
-
NADPH Stock Solution (10 mM): Dissolve NADPH powder in DHFR Assay Buffer. Aliquot and store at -20°C, protected from light.
-
DHF Stock Solution (10 mM): Prepare fresh or thaw a stock solution stored at -80°C. Protect from light.
-
DHFR Enzyme: Thaw on ice and dilute to the desired working concentration in ice-cold DHFR Assay Buffer just before use.
2. Assay Procedure (96-well plate format):
-
Prepare a reaction master mix containing the DHFR Assay Buffer and NADPH. For a 200 µL final reaction volume, you might add:
-
158 µL DHFR Assay Buffer
-
2 µL of 10 mM NADPH (final concentration: 100 µM)
-
-
Add 160 µL of the master mix to each well of a 96-well clear, flat-bottom plate.
-
Add 20 µL of the appropriately diluted DHFR enzyme to the wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 3-5 minutes.
-
Initiate the reaction by adding 20 µL of 1 mM DHF (final concentration: 100 µM).
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes, taking readings every 15-30 seconds.[1][7]
3. Data Analysis:
-
Plot the absorbance at 340 nm versus time for each reaction.
-
Determine the initial velocity (ΔAbs/min) from the linear portion of the curve.
-
Calculate the enzyme activity as described in FAQ Q4.
Quantitative Data Summary
| Parameter | Organism/Enzyme | Value | Conditions | Reference |
| kcat | E. coli DHFR | 6.4 s⁻¹ | pH 7.0, 25°C (modified enzyme) | [10] |
| Streptococcus pneumoniae DHFR | 31.5 s⁻¹ | pH 7.0, 25°C | [9] | |
| Mycobacterium tuberculosis DHFR | 1.6 s⁻¹ | pH 7.5, 25°C (with NADH) | [4] | |
| Km (DHF) | E. coli DHFR | 0.22 µM | pH 7.0, 25°C | [10] |
| Mycobacterium tuberculosis DHFR | 1.6 µM | pH 7.5, 25°C | [4] | |
| Km (NADPH) | E. coli DHFR | 1.9 µM | pH 7.0, 25°C (modified enzyme) | [10] |
| Mycobacterium tuberculosis DHFR | < 1 µM | pH 7.5, 25°C | [4] | |
| Ki (Methotrexate) | Human DHFR | 3.4 pM | With NADPH | [13] |
| E. coli DHFR | 9.5 nM (KD) | pH 7.0, 25°C | [10][14] | |
| Neisseria gonorrhoeae DHFR | 13 pM | Competitive with dihydrofolate | [15] |
Visualizations
Caption: The role of DHFR in the folate metabolism pathway and its inhibition.
Caption: Experimental workflow for a DHFR kinetic assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. content.abcam.com [content.abcam.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. youtube.com [youtube.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. scispace.com [scispace.com]
- 12. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 13. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of dihydrofolate reductase with methotrexate: ensemble and single-molecule kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding common pitfalls in DHFR site-directed mutagenesis
Welcome to the technical support center for Dihydrofolate Reductase (DHFR) site-directed mutagenesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal length for primers in DHFR site-directed mutagenesis?
A1: Generally, primers for site-directed mutagenesis should be between 25 and 45 nucleotides in length.[1] The desired mutation should be located in the center of the primer sequence, flanked by 10-15 nucleotides on each side to ensure proper annealing to the template DNA.[1] For some methods, such as those using back-to-back primers, a complementary sequence of at least 10 nucleotides at the 3' end is recommended.[2]
Q2: How much template DNA should I use for the PCR reaction?
A2: The amount of template DNA is critical. Using too much template can lead to the amplification of the wild-type plasmid and incomplete digestion by DpnI.[3][4] A common recommendation is to use up to 50 ng of plasmid DNA per 50 μL reaction.[5] For many plasmids, as little as 1 ng of DNA can be sufficient.[4] It is advisable to start with a low amount of high-purity plasmid to minimize background.[6][7]
Q3: Why is a high-fidelity DNA polymerase important for this procedure?
A3: A high-fidelity DNA polymerase is crucial to prevent the introduction of unwanted mutations during the amplification of the entire plasmid.[6][7][8] Since the whole plasmid is being replicated, any errors made by the polymerase will be incorporated into the final constructs. Using a polymerase with proofreading activity, such as Pfu or Q5® High-Fidelity DNA Polymerase, significantly reduces the error rate.[6][9]
Q4: How can I confirm that the desired mutation has been successfully introduced?
A4: The most reliable method to confirm the presence of the desired mutation is through DNA sequencing of the entire gene.[10][11] While techniques like restriction fragment length polymorphism (RFLP) analysis can be used for initial screening if the mutation introduces or removes a restriction site, sequencing provides definitive confirmation and ensures no unintended mutations were introduced elsewhere in the plasmid.[7] Regular capillary electrophoresis sequencing is sufficient and more cost-effective than next-generation sequencing (NGS) for this purpose.[12]
Troubleshooting Guide
This guide addresses common problems encountered during DHFR site-directed mutagenesis in a question-and-answer format.
Problem 1: No or very few colonies on the plate after transformation.
| Possible Cause | Recommended Solution |
| Low transformation efficiency | Confirm the efficiency of your competent cells with a control plasmid (e.g., pUC19). If efficiency is below 10⁷ cfu/μg, use a fresh batch of commercially prepared high-efficiency competent cells.[4][13] Handle competent cells gently and keep them on ice.[3] |
| Inefficient PCR amplification | Verify PCR product formation by running a small aliquot on an agarose gel. If no product is visible, optimize PCR conditions such as annealing temperature (try a gradient), extension time (1 minute/kb of plasmid length), and cycle number (18-30 cycles).[5][10][14] Consider redesigning primers if amplification consistently fails.[14][15] |
| Degraded or impure template DNA | Use freshly prepared, high-purity plasmid DNA.[4][5] Avoid repeated freeze-thaw cycles of the template.[4] |
| Incorrect antibiotic concentration | Double-check the antibiotic concentration in your plates.[13] |
| Toxic gene product | If the mutated DHFR is toxic to the host cells, try incubating the plates at a lower temperature (e.g., 30°C).[13] |
Problem 2: Many colonies are present, but none contain the desired mutation (wild-type background).
| Possible Cause | Recommended Solution |
| Incomplete DpnI digestion | Ensure the template plasmid was isolated from a dam+ E. coli strain (e.g., DH5α, JM109) as DpnI only digests methylated DNA.[3][4][14] Increase the DpnI digestion time to 2 hours or more.[14] Ensure the DpnI enzyme is active and has not expired. |
| Too much template DNA | Reduce the amount of template plasmid used in the PCR reaction to ≤ 10 ng.[6] This will decrease the amount of wild-type plasmid that needs to be digested. |
| Low PCR efficiency | Optimize the PCR reaction to generate a higher yield of the mutated plasmid. This can include optimizing the annealing temperature and ensuring the use of a high-fidelity polymerase.[6] |
| Primer-dimer formation | If you observe a strong primer-dimer band on a gel, this indicates that primer-primer annealing is favored over primer-template annealing. Try reducing the primer concentration.[8] |
Problem 3: Unintended mutations are found in the sequence.
| Possible Cause | Recommended Solution |
| Low-fidelity polymerase | Use a high-fidelity DNA polymerase with proofreading capabilities to minimize the introduction of random mutations.[6][7] |
| Too many PCR cycles | Limit the number of PCR cycles to the minimum required for sufficient amplification (typically 18-30 cycles).[4][10] |
| Poor primer design | Ensure primers are specific to the target site and do not have significant homology to other regions of the plasmid.[15] Use primer design software to check for potential issues.[3] |
Quantitative Data Summary
The efficiency of site-directed mutagenesis can be influenced by various factors. The following table summarizes reported efficiencies for different approaches.
| Mutagenesis Method | Reported Efficiency | Reference |
| QuikChange™ Method | Often >80% with optimization | [16] |
| Single PCR Product Method | >80% | [17][18] |
| Recombination PCR (RPCR) | 50-100% | [19] |
| Standard Primer Extension | Can be as low as 8-12% without optimization | [17] |
Experimental Protocols
Detailed Protocol for DHFR Site-Directed Mutagenesis
This protocol is a general guideline and may require optimization for specific plasmids and mutations.
-
Primer Design:
-
Design a pair of complementary primers, each between 25-45 bases in length.[1]
-
The desired mutation should be in the middle of each primer, with 10-15 bases of correct sequence on both sides.[1]
-
The melting temperature (Tm) should be ≥ 78°C.[1]
-
Ensure a GC content of at least 40% and terminate the primers with at least one G or C.[1]
-
-
PCR Amplification:
-
Set up a 50 µL PCR reaction with a high-fidelity DNA polymerase.
-
Use 1-50 ng of high-purity plasmid DNA as a template.
-
A typical cycling protocol is:
-
-
DpnI Digestion:
-
Transformation:
-
Plating and Selection:
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic.
-
Incubate overnight at 37°C.[10]
-
-
Colony Screening and Sequence Verification:
-
Pick several individual colonies and grow them in liquid culture for plasmid minipreparation.
-
Initially screen the plasmids by restriction digest if the mutation creates or removes a restriction site.
-
Confirm the desired mutation and the absence of any unintended mutations by sending the purified plasmid for DNA sequencing.[7][10]
-
Visualizations
Caption: Workflow for DHFR Site-Directed Mutagenesis.
Caption: Troubleshooting Logic for Site-Directed Mutagenesis.
Caption: Simplified DHFR Metabolic Pathway.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. neb.com [neb.com]
- 3. idtdna.com [idtdna.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Gene Synthesis and Mutagenesis Support - Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. neb.com [neb.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. static.igem.org [static.igem.org]
- 9. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 10. bioinnovatise.com [bioinnovatise.com]
- 11. twistbioscience.com [twistbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. neb.com [neb.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. [PDF] High efficiency of site-directed mutagenesis mediated by a single PCR product. | Semantic Scholar [semanticscholar.org]
- 19. Efficient and Accurate Site-Directed Mutagenesis of Large Plasmids | Springer Nature Experiments [experiments.springernature.com]
- 20. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing DHFR Plasmid Transfection Efficiency
Welcome to the technical support center for optimizing Dihydrofolate Reductase (DHFR) plasmid transfection efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to enhance your transfection success.
Troubleshooting Guide
Encountering issues with your DHFR plasmid transfection? This guide provides solutions to common problems in a question-and-answer format.
Q1: Why is my transfection efficiency low?
Low transfection efficiency is a frequent issue with several potential causes. Systematically evaluating the following factors can help identify the bottleneck in your experiment.[1][2][3]
-
Cell Health and Confluency: The health and density of your cells at the time of transfection are critical. Cells should be in the logarithmic growth phase and at an optimal confluency, typically between 70-90% for adherent cells.[4][5][6] Overly confluent or sparse cultures can lead to poor uptake of the plasmid DNA.[5] Ensure your cells are healthy, have a viability of over 90%, and are within a low passage number.[1]
-
Plasmid DNA Quality and Quantity: The purity and concentration of your plasmid DNA are paramount. Use high-quality, endotoxin-free plasmid preparations with an A260/A280 ratio of ~1.8.[1] The optimal amount of DNA will vary depending on the cell type and transfection reagent, so it is crucial to perform a titration to find the ideal concentration.[4]
-
Transfection Reagent and Protocol: The choice of transfection reagent and the optimization of the protocol are critical. Different cell lines have different susceptibilities to various transfection reagents.[7] It is essential to optimize the DNA-to-reagent ratio to ensure efficient complex formation and minimize cytotoxicity.[4][8]
-
Presence of Serum and Antibiotics: While some modern transfection reagents are compatible with serum, the formation of DNA-lipid complexes is often more efficient in serum-free media.[1] Antibiotics can also negatively impact cell viability during transfection and should generally be avoided.[1][5]
Q2: Why are my cells dying after transfection?
Significant cell death post-transfection can obscure the results of your experiment. The following are common causes of cytotoxicity:
-
Toxicity of the Transfection Reagent: Cationic lipids and other transfection reagents can be toxic to cells, especially at high concentrations.[2] Optimizing the amount of transfection reagent by performing a dose-response curve can help minimize cell death.
-
Low Cell Density: Plating cells at too low a density can make them more susceptible to the toxic effects of the transfection process.[1] Ensure cells are at the recommended confluency.
-
Quality of Plasmid DNA: Contaminants in the plasmid DNA preparation, such as endotoxins, can induce a cytotoxic response in cells.
-
Expression of a Toxic Gene Product: The protein encoded by your plasmid may be toxic to the cells, leading to cell death after successful transfection and expression.
Q3: I have successfully transfected my cells, but the expression of my gene of interest is low.
Low expression levels after a successful transfection can be due to several factors related to the plasmid construct and the subsequent selection process.
-
Suboptimal Plasmid Design: The expression of your gene of interest is dependent on the strength of the promoter and the presence of other regulatory elements in your plasmid.[9] Ensure your plasmid contains a strong promoter suitable for mammalian cells.
-
Inefficient Selection and Amplification: The DHFR system relies on selection with methotrexate (MTX) to enrich for cells that have taken up the plasmid and to amplify the copy number of the integrated gene.[9][10] The concentration of MTX needs to be carefully optimized for your specific cell line.[9]
Frequently Asked Questions (FAQs)
Q1: What is the DHFR/MTX system and how does it work?
The Dihydrofolate Reductase (DHFR)/Methotrexate (MTX) system is a powerful tool for selecting and amplifying genes in mammalian cells, particularly in DHFR-deficient Chinese Hamster Ovary (CHO) cells.[9][10] DHFR is an essential enzyme for the synthesis of nucleotides required for DNA replication.[9] In DHFR-deficient cells, transfection with a plasmid carrying a functional DHFR gene allows these cells to survive in a selection medium lacking nucleotides.[9] Methotrexate (MTX) is a competitive inhibitor of DHFR.[9] By gradually increasing the concentration of MTX in the culture medium, you can select for cells that have amplified the DHFR gene, and consequently, the co-transfected gene of interest, leading to higher protein expression.[9][10]
Q2: How do I determine the optimal methotrexate (MTX) concentration for selection?
The optimal MTX concentration is cell-line dependent and must be determined empirically.[9] A good starting point is to perform a kill curve to determine the minimum concentration of MTX that is toxic to your untransfected host cells. For selection and amplification, you will typically start with a low concentration of MTX and gradually increase it in a stepwise manner.[9] This allows for the selection of clones with progressively higher levels of DHFR and your gene of interest.
Q3: Should I use a linear or supercoiled plasmid for transfection?
For transient transfection, supercoiled plasmid DNA is generally more efficient. However, for generating stable cell lines, linearized plasmid DNA is preferred as it facilitates integration into the host genome.[11]
Q4: What are the key parameters to optimize for a successful transfection?
The key parameters to optimize include:
Data Presentation
Table 1: Optimizing DNA:Lipid Ratio for Transfection Efficiency
This table provides an example of how to present data from an experiment to optimize the DNA to lipid-based transfection reagent ratio.
| DNA:Lipid Ratio (µg:µL) | Transfection Efficiency (%) | Cell Viability (%) |
| 1:1 | 25 ± 3.1 | 92 ± 2.5 |
| 1:2 | 45 ± 4.2 | 88 ± 3.1 |
| 1:3 | 58 ± 3.9 | 85 ± 2.8 |
| 1:4 | 65 ± 5.1 | 75 ± 4.0 |
| 1:5 | 62 ± 4.5 | 60 ± 5.2 |
Data are representative and should be determined empirically for each cell line and reagent combination.
Table 2: Effect of Cell Confluency on Transfection Efficiency
This table illustrates the impact of cell density on the success of transfection.
| Cell Confluency at Transfection (%) | Transfection Efficiency (%) |
| 30-40 | 35 ± 4.5 |
| 50-60 | 55 ± 5.1 |
| 70-80 | 72 ± 6.3 |
| 90-100 | 48 ± 4.9 |
Optimal confluency can vary between cell types.
Experimental Protocols
Protocol 1: Calcium Phosphate-Mediated Transfection of CHO Cells
This protocol is a classic and cost-effective method for transfecting DHFR plasmids into CHO cells.[12][13][14]
Materials:
-
CHO-DG44 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA (10-20 µg)
-
2.5 M CaCl₂
-
2x HEPES-buffered saline (HBS), pH 7.05
-
Sterile, deionized water
Procedure:
-
Cell Plating: The day before transfection, seed CHO-DG44 cells in a 10 cm dish so they are 70-80% confluent on the day of transfection.
-
Prepare DNA-Calcium Phosphate Co-precipitate: a. In a sterile tube, mix 10-20 µg of plasmid DNA with sterile water to a final volume of 438 µL. b. Add 62 µL of 2.5 M CaCl₂ to the DNA solution and mix gently. c. In a separate sterile tube, add 500 µL of 2x HBS. d. Add the DNA-CaCl₂ mixture dropwise to the HBS while gently vortexing or bubbling to ensure a fine precipitate forms. e. Incubate the mixture at room temperature for 20-30 minutes.
-
Transfection: a. Add the DNA-calcium phosphate precipitate dropwise and evenly to the cells in the 10 cm dish. b. Gently swirl the plate to distribute the precipitate. c. Incubate the cells at 37°C in a CO₂ incubator for 16-24 hours.
-
Post-Transfection: a. The next day, remove the medium containing the precipitate and wash the cells gently with PBS. b. Add fresh complete growth medium and return the cells to the incubator. c. Begin selection with the appropriate concentration of MTX 48-72 hours post-transfection.
Protocol 2: Lipofectamine-Based Transfection of CHO Cells
This protocol utilizes a commercial lipid-based reagent for high-efficiency transfection.[15][16][17] This example uses Lipofectamine 2000.
Materials:
-
CHO-K1 cells
-
Complete growth medium (e.g., RPMI with 10% FBS)
-
Plasmid DNA (2.5 µg)
-
Lipofectamine 2000 reagent
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Cell Plating: The day before transfection, seed CHO-K1 cells in a 6-well plate so they are 90-95% confluent on the day of transfection.
-
Prepare DNA-Lipofectamine Complexes: a. In a sterile tube, dilute 2.5 µg of plasmid DNA in 250 µL of Opti-MEM I medium. Mix gently. b. In a separate sterile tube, dilute 5-12.5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM I medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Add the 500 µL of DNA-Lipofectamine complexes to each well containing cells and medium. b. Mix gently by rocking the plate back and forth. c. Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
Post-Transfection: a. After the incubation period, you can change the medium if desired. b. Begin selection with the appropriate concentration of MTX 48-72 hours post-transfection.
Visualizations
Caption: DHFR pathway and MTX inhibition.
Caption: DHFR transfection workflow.
Caption: Troubleshooting low transfection.
References
- 1. genscript.com [genscript.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. wearecellix.com [wearecellix.com]
- 4. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 6. General guidelines for successful transfection [qiagen.com]
- 7. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Fusion of the Dhfr/Mtx and IR/MAR Gene Amplification Methods Produces a Rapid and Efficient Method for Stable Recombinant Protein Production | PLOS One [journals.plos.org]
- 11. Generation of high-expressing cells by methotrexate amplification of destabilized dihydrofolate reductase selection marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium phosphate transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Calcium Phosphate Transfection Kit Protocol [sigmaaldrich.com]
- 15. Transfecting Plasmid DNA into CHO-K1 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. genscript.com [genscript.com]
Validation & Comparative
A Comparative Guide to Human and Bacterial Dihydrofolate Reductase (DHFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for both anticancer and antimicrobial therapies.[1] The significant structural differences between human and bacterial DHFR enzymes allow for the design of selective inhibitors, minimizing host toxicity while effectively targeting pathogens.[2] This guide provides an objective comparison of the efficacy of various DHFR inhibitors against both human and bacterial enzymes, supported by quantitative data and detailed experimental methodologies.
Efficacy Comparison of DHFR Inhibitors
The therapeutic efficacy of a DHFR inhibitor is primarily determined by its potency against the target enzyme and its selectivity for the pathogenic or cancer cell enzyme over the host's enzyme. This selectivity is crucial for minimizing off-target effects and toxicity.[1] The following table summarizes the inhibitory activities (IC50 and Ki values) of well-established and novel DHFR inhibitors against human and various bacterial DHFR enzymes. Lower IC50 and Ki values indicate higher potency.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Selectivity (Bacterial/Human) |
| Methotrexate | Human DHFR (hDHFR) | ~0.08 µM[1] | 26 - 45 nM[1] | - |
| Staphylococcus aureus DHFR (DfrB) | - | 0.71 nM[3] | Low (Potent against both) | |
| E. coli DHFR | - | - | - | |
| Trimethoprim | E. coli DHFR | Varies by species[1] | - | High |
| Human DHFR (hDHFR) | 55.26 µM[1][4] | - | ~2500-fold (for bacterial DHFR)[5] | |
| Pyrimethamine | Protozoal DHFR | - | - | High |
| Human DHFR (hDHFR) | - | - | - | |
| Pemetrexed | Human DHFR (hDHFR) | >200 nM[1] | >200 nM[1] | - |
| Bacterial DHFR | Not Applicable | Not Available | - | |
| Iclaprim | Staphylococcus aureus DHFR (DfrG) | - | 1,350 nM[3] | - |
| Staphylococcus aureus DHFR (DfrK) | - | 221 nM[3] | - | |
| Staphylococcus aureus DHFR (DfrA) | - | 90 nM[3] | - | |
| DHFR-IN-17 | Staphylococcus aureus DHFR (SaDHFR) | 0.97 nM[1] | Not Available | - |
| Human DHFR (hDHFR) | Not Available | Not Available | - |
Signaling Pathways
The fundamental role of DHFR is conserved across species: the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are building blocks for DNA and RNA.[2] However, the upstream pathways for obtaining folate differ significantly between humans and bacteria.
Bacterial Folate Metabolism
Bacteria synthesize folate de novo from chorismate. This pathway involves enzymes such as dihydropteroate synthase (DHPS), which is absent in humans. This distinction allows for the use of sulfonamide antibiotics, which target DHPS, often in combination with DHFR inhibitors for a synergistic effect.[6]
Figure 1. Bacterial de novo folate synthesis pathway.
Human Folate Metabolism
Humans cannot synthesize folate and must obtain it from their diet in the form of folic acid or reduced folates. These are then transported into cells and converted to DHF and subsequently THF by human DHFR.
Figure 2. Human folate uptake and metabolism pathway.
Experimental Protocols
DHFR Enzymatic Inhibition Assay (Spectrophotometric)
This protocol outlines a common method for determining the in vitro inhibitory potency (IC50) of a test compound against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[7][8]
Materials:
-
Purified recombinant human or bacterial DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor and reference inhibitor (e.g., Methotrexate or Trimethoprim)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of DHF and NADPH in the DHFR assay buffer.
-
Dilute the purified DHFR enzyme to the desired concentration in ice-cold assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
DHFR assay buffer
-
Test inhibitor at various concentrations (serial dilutions) or vehicle control (DMSO).
-
NADPH solution.
-
-
Include wells for a positive control (no inhibitor) and a negative control (a known potent inhibitor like methotrexate).
-
-
Enzyme Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the DHFR enzyme solution to each well.
-
Immediately place the microplate in the spectrophotometer and begin reading the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C).[7][9]
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity.[1]
-
Figure 3. General workflow for a DHFR enzyme inhibition assay.
Conclusion
The distinct structural and metabolic differences between human and bacterial DHFR provide a solid foundation for the development of selective inhibitors. While classical antifolates like methotrexate are potent but often lack selectivity, newer generations of inhibitors are being designed to specifically target bacterial enzymes, offering the promise of more effective and less toxic antibacterial therapies. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers in the ongoing effort to combat infectious diseases and cancer through the strategic inhibition of dihydrofolate reductase.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. assaygenie.com [assaygenie.com]
Unveiling a New Frontier in Cancer Therapy: In Vivo Validation of a Novel DHFR Inhibitor
A Comparative Analysis of a Next-Generation Dihydrofolate Reductase Inhibitor Against Methotrexate in a Murine Xenograft Model.
Researchers in oncology and drug development are continually seeking more effective and less toxic therapeutic agents. Dihydrofolate reductase (DHFR) has long been a critical target in cancer chemotherapy, with methotrexate (MTX) being a cornerstone treatment for various cancers.[1][2] However, its use is often limited by significant side effects and the development of drug resistance.[1][3] This guide presents a comparative analysis of a novel, potent DHFR inhibitor, designated "Compound X," and its performance against the standard-of-care, methotrexate, in a preclinical mouse model of cancer. The data herein demonstrates the potential of Compound X as a promising alternative with an improved therapeutic window.
Mechanism of Action: Disrupting the Engine of Cell Proliferation
Dihydrofolate reductase is a pivotal enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[4][5] By inhibiting DHFR, both methotrexate and Compound X starve rapidly dividing cancer cells of these essential components, leading to cell cycle arrest and apoptosis.[4][6]
References
- 1. Novel dual inhibitor for targeting PIM1 and FGFR1 kinases inhibits colorectal cancer growth in vitro and patient-derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Dihydrofolate Reductase (DHFR): A Comparative Analysis of Expression in Normal vs. Tumor Tissues
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, playing a pivotal role in the synthesis of nucleotides and amino acids.[1] This function makes it essential for cell proliferation and survival.[2] Consequently, DHFR has been a significant target for cancer chemotherapy, with drugs like methotrexate designed to inhibit its activity, thereby disrupting DNA synthesis and halting the growth of rapidly dividing cancer cells.[1][3][4][5][6] This guide provides a comparative analysis of DHFR expression in normal versus tumor tissues, supported by quantitative data and detailed experimental methodologies.
Comparative Expression of DHFR: Tumor vs. Normal Tissues
A substantial body of evidence indicates that DHFR expression is frequently elevated in various tumor types compared to their normal tissue counterparts. This overexpression is a known mechanism of resistance to antifolate drugs like methotrexate.[7][8][9] The increased levels of DHFR in cancer cells help them to overcome the inhibitory effects of these drugs, supporting the high proliferative rate characteristic of malignant tissues.[2][3]
The following table summarizes findings from several studies that have quantified DHFR expression in different cancers relative to normal tissues.
| Cancer Type | Normal Tissue | Method of Analysis | Key Findings on DHFR Expression | Reference |
| Breast Cancer | Adjacent Normal Breast | Immunohistochemistry (IHC) & qRT-PCR | Positive DHFR expression was observed in 46.2% of breast cancer specimens.[10] ADAR1 expression and RNA editing levels in the 3'-UTR of DHFR were higher in breast cancer tissues than in adjacent normal tissues, leading to upregulated DHFR expression.[7][9][11] | [7][9][10][11] |
| Colorectal Cancer | Peripheral Blood Mononuclear Cells (Control) | Quantitative PCR (Q-PCR) | 46 out of 51 metastatic colorectal tumor samples showed a 1.6 to 18-fold increase in DHFR gene copy number.[12] DHFR gene amplification is a common mechanism of methotrexate resistance.[8][13][14] | [8][12][13][14] |
| Non-Small Cell Lung Cancer (NSCLC) | N/A (Comparison between high/low expression) | Immunohistochemistry (IHC) with H-score | Patients with lower DHFR expression showed a trend towards longer progression-free survival when treated with pemetrexed, though not statistically significant in one study.[15] Another study found a significant correlation between DHFR mRNA expression and sensitivity to 5-fluorouracil.[16] | [15][16] |
| Ovarian Cancer | Normal Ovarian Tissue & Benign Tumors | Immunohistochemistry (IHC) | DHFR expression was reportedly increased in benign ovarian tumors but decreased in malignant ovarian cancer in one study, yet higher expression correlated with platinum resistance.[17] | [17] |
| Various Cancers | Corresponding Normal Tissues | Immunohistochemistry (IHC) | The Human Protein Atlas shows varied DHFR protein expression across cancers, with many showing moderate to strong positivity. For example, most colorectal cancers show moderate to strong cytoplasmic and membranous positivity, while many breast cancers are weakly stained or negative.[18] | [18] |
Key Signaling Pathway: The Role of DHFR in Folate Metabolism
DHFR is a central enzyme in the folate-mediated one-carbon metabolism pathway.[19][20] This pathway is critical for producing the building blocks of DNA (purines and thymidylate) and for methylation reactions.[19][20] In cancer, this pathway is often upregulated to support the demands of rapid cell division.[2][21]
The diagram below illustrates the core function of DHFR. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][6] THF is then used by other enzymes to create nucleotide precursors essential for DNA synthesis and repair.[4] Cancer drugs like methotrexate act as competitive inhibitors of DHFR, blocking this vital step and leading to cell cycle arrest and apoptosis.[4][5]
Experimental Protocols & Workflow
The quantification of DHFR expression is commonly performed using Immunohistochemistry (IHC), a technique that allows for the visualization and semi-quantitative analysis of protein expression within the context of tissue architecture.
-
Tissue Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) are mounted on positively charged slides.
-
Sections are dewaxed in xylene and rehydrated through a graded series of ethanol solutions.[10]
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.[10] This step is crucial for unmasking the antigenic epitope.
-
-
Blocking and Staining:
-
Endogenous peroxidase activity is blocked using a 0.3% hydrogen peroxide solution to prevent non-specific background staining.[10]
-
Sections are incubated with a primary antibody specific for DHFR (e.g., a rabbit polyclonal or mouse monoclonal antibody). The choice of antibody and its dilution are critical and should be optimized.
-
Following primary antibody incubation, a secondary antibody conjugated to an enzyme (like horseradish peroxidase - HRP) is applied.
-
A chromogen substrate (e.g., DAB) is added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Slides are dehydrated, cleared, and coverslipped for microscopic examination.
-
-
Scoring and Analysis:
-
DHFR expression is typically evaluated using a semi-quantitative system, such as the H-score.[15] This score is calculated by multiplying the staining intensity (e.g., 0 for negative, 1+ for weak, 2+ for moderate, 3+ for strong) by the percentage of positively stained tumor cells.[15]
-
H-score = Σ (Intensity × Percentage of Positive Cells)
-
A cutoff value is often determined using methods like Receiver Operating Characteristic (ROC) analysis to classify tumors as having "high" or "low" DHFR expression.[10]
-
The diagram below outlines the general workflow for a comparative study of DHFR expression.
Conclusion and Implications
The available data consistently demonstrate that DHFR is frequently overexpressed in a variety of cancers compared to normal tissues. This upregulation is not only a hallmark of aggressive, rapidly proliferating tumors but also a key mechanism of clinical drug resistance. For researchers and drug development professionals, understanding the context-specific expression levels of DHFR is critical. Quantitative analysis of DHFR can serve as a promising biomarker for predicting the efficacy of antifolate-based neoadjuvant chemotherapy and may also hold prognostic value for patient survival.[10] Future research may focus on developing strategies to overcome DHFR-mediated resistance, potentially through novel drug combinations or by targeting the upstream regulators of DHFR expression.
References
- 1. nbinno.com [nbinno.com]
- 2. Metabolic reprogramming by folate restriction leads to a less aggressive cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 4. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. DHFR | Cancer Genetics Web [cancerindex.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A-to-I RNA Editing Up-regulates Human Dihydrofolate Reductase in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. A-to-I RNA Editing Up-regulates Human Dihydrofolate Reductase in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Dihydrofolate reductase amplification and sensitization to methotrexate of methotrexate-resistant colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thymidylate synthase and dihydrofolate reductase expression in non-small cell lung carcinoma: the association with treatment efficacy of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intratumoral gene expression of dihydrofolate reductase and folylpoly-c-glutamate synthetase affects the sensitivity to 5-fluorouracil in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Expression of DHFR in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 19. Unveiling the Therapeutic Potential of Folate-Dependent One-Carbon Metabolism in Cancer and Neurodegeneration [mdpi.com]
- 20. Folate Mediated One Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 21. The folate cycle is a new metabolic weakness of cancer - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the specificity of dihydrofolate reductase (DHFR) inhibitors is paramount. While potent inhibition of DHFR is the primary goal, off-target effects on related enzymes within the folate pathway can lead to unintended consequences and impact therapeutic outcomes. This guide provides an objective comparison of the cross-reactivity profiles of prominent DHFR inhibitors, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate compounds for research and development.
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a well-established target for antimicrobial and anticancer therapies. However, the structural similarities between the active sites of DHFR and other folate-dependent enzymes can lead to cross-reactivity, influencing the selectivity and safety of DHFR inhibitors.
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activity (IC50 and Ki values) of key DHFR inhibitors against DHFR from various species and related enzymes in the folate pathway, such as thymidylate synthase (TS) and dihydropteroate synthase (DHPS). This data allows for a direct comparison of the potency and selectivity of these compounds.
| Inhibitor | Target Enzyme | Organism/Source | IC50 (µM) | Ki (nM) | Selectivity Highlights |
| Methotrexate | DHFR | Human | 0.00474[1] | 0.71 (DfrB)[2] | Potent inhibitor of human and microbial DHFR.[2][3] |
| Toxoplasma gondii | - | 1.35[1] | |||
| Staphylococcus aureus (DfrB) | - | 0.71[2] | |||
| Staphylococcus aureus (DfrG) | - | 1.8[2] | |||
| Staphylococcus aureus (DfrK) | - | 2.47[2] | |||
| Staphylococcus aureus (DfrA) | - | 0.38[2] | |||
| Thymidylate Synthase (TS) | Human | Moderate Inhibition | - | Also inhibits TS, contributing to its anticancer effect.[4] | |
| Trimethoprim | DHFR | Human | 55.26[5] | - | Highly selective for bacterial DHFR over human DHFR.[5] |
| Escherichia coli | 0.005[6] | - | |||
| Staphylococcus aureus (DfrG) | - | 31,000[2] | |||
| Staphylococcus aureus (DfrK) | - | 4,260[2] | |||
| Staphylococcus aureus (DfrA) | - | 820[2] | |||
| Pyrimethamine | DHFR | Human | 1.668 (calculated) | - | Selective for protozoal DHFR over human DHFR.[7] |
| Toxoplasma gondii | 0.139[7] | - | |||
| Plasmodium falciparum | - | - | Potent against P. falciparum DHFR, but resistance is an issue.[8] | ||
| Pteridine Reductase (PTR1) | Trypanosoma brucei | 0.090[9] | - | Also inhibits PTR1, another enzyme in the folate pathway of trypanosomes.[9] |
Note: IC50 and Ki values can vary depending on the experimental conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To visualize the interplay of these enzymes and the experimental procedures used to assess their inhibition, the following diagrams are provided.
Caption: The folate metabolism pathway illustrating the roles of DHFR, TS, and DHPS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrofolate reductase, thymidylate synthase, and serine hydroxy methyltransferase: successful targets against some infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trimethoprim | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Dihydrofolate Reductase (DHFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of prominent Dihydrofolate Reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the folate metabolism pathway, essential for synthesizing the nucleotides required for DNA replication and cell proliferation. Its inhibition disrupts these processes, making it a key therapeutic target for both anticancer and antimicrobial agents. This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological and experimental workflows to aid in research and development.
The Folate Synthesis Pathway and DHFR Inhibition
Dihydrofolate reductase catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are vital cofactors in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1] By competitively inhibiting DHFR, these drugs lead to a depletion of THF, thereby arresting DNA synthesis and halting cell growth.[1][2][3]
References
Validating Dihydrofolate Reductase (DHFR) as a Therapeutic Target in Mycobacterium abscessus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a critical challenge to global health. Mycobacterium abscessus, a rapidly growing nontuberculous mycobacterium, is notoriously difficult to treat due to its intrinsic resistance to many standard antibiotics. This guide provides a comprehensive validation of Dihydrofolate Reductase (DHFR) as a promising therapeutic target for this challenging pathogen and compares its potential with alternative therapeutic strategies.
Introduction to DHFR and its Role in M. abscessus
Dihydrofolate reductase is a crucial enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1] Inhibition of DHFR disrupts these vital cellular processes, leading to cell death, making it an attractive target for antimicrobial drug development.[2][3] While DHFR inhibitors like trimethoprim are widely used for other bacterial infections, M. abscessus is intrinsically resistant to this drug due to poor on-target activity.[4] However, recent research has validated that the DHFR enzyme in M. abscessus is indeed a vulnerable target for novel inhibitors.[4][5]
Validation of DHFR as a Therapeutic Target in M. abscessus
The validation of DHFR as a drug target in M. abscessus is supported by compelling biochemical and genetic evidence.
Biochemical Evidence: Novel DHFR inhibitors have been shown to be potent against the recombinant M. abscessus DHFR enzyme. For instance, the pyrrolo-quinazoline compound PQD-1 demonstrates low nanomolar inhibitory activity.[4]
Genetic Evidence: Overexpression of the DHFR-encoding gene (dfrA) in M. abscessus leads to resistance to DHFR inhibitors, providing a direct link between the target and the compound's growth-inhibitory effect.[5] Furthermore, spontaneous resistance to DHFR inhibitors has been mapped to mutations in the downstream folate pathway enzyme, thymidylate synthase (ThyA), further confirming the on-target activity of these inhibitors.[4]
Data Presentation: DHFR Inhibitors vs. Standard Therapies
The following tables summarize the in vitro efficacy of novel DHFR inhibitors compared to standard antibiotics used in the treatment of M. abscessus.
Table 1: In Vitro Activity of DHFR Inhibitors against M. abscessus
| Compound | Target | IC50 (nM) vs. M. abscessus DHFR | Ki (nM) vs. M. abscessus DHFR | MIC (µM) vs. M. abscessus | Reference |
| PQD-1 | DHFR | 2.5 | - | 3 | [4][5] |
| Trimetrexate | DHFR | 5 | - | 12 | [4][5] |
| WR99210 | DHFR | - | - | >100 | [5] |
| Trimethoprim | DHFR | 20,000 | - | >100 | [4][5] |
| P218 | DHFR | - | 0.019 | - | [6] |
| Compound 1 (P218 analog) | DHFR | - | 0.41 | - | [6] |
Table 2: In Vitro Activity of Standard and Alternative Drugs against M. abscessus
| Drug | Target | MIC Range (µg/mL) | Reference |
| Clarithromycin | 23S rRNA (Protein Synthesis) | Varies (resistance is common) | [7][8] |
| Amikacin | 16S rRNA (Protein Synthesis) | Varies | [7] |
| Imipenem | Penicillin-Binding Proteins | Varies | [9] |
| Cefoxitin | Penicillin-Binding Proteins | Varies | [9] |
| Tigecycline | 30S Ribosomal Subunit | Varies | [10] |
| Linezolid | 23S rRNA (Protein Synthesis) | Varies | [9] |
| Clofazimine | Unknown/Multiple | Varies | [9] |
| NITD-916 | InhA (Mycolic Acid Synthesis) | - | [11] |
| VXc-486 | Gyrase B (DNA Replication) | MIC50: 1.0, MIC90: 4.0 | [9] |
Comparison with Alternative Therapeutic Targets
While DHFR presents a promising target, other pathways are also being explored for the development of new therapies against M. abscessus.
Mycolic Acid Pathway: The synthesis of mycolic acids, essential components of the mycobacterial cell wall, is a key area of investigation. Two enzymes in this pathway, MmpL3 (transports mycolic acid precursors) and InhA (enoyl-ACP reductase), are considered highly vulnerable drug targets.[11] Inhibitors of these enzymes have shown potent in vitro and in vivo activity.[11]
Other Targets: Other potential targets include DNA gyrase (targeted by fluoroquinolones like moxifloxacin) and the ribosome (targeted by several existing antibiotics).[9][10] Novel approaches also include beta-lactamase inhibitors to restore the activity of beta-lactam antibiotics and engineered phage therapy.[9][12]
The key advantage of targeting DHFR is the potential for developing drugs with a novel mechanism of action against which there is no pre-existing resistance in M. abscessus.
Mandatory Visualizations
Caption: The DHFR pathway's role in nucleotide synthesis.
Caption: Workflow for validating DHFR as a drug target.
Caption: Comparison of therapeutic targets in M. abscessus.
Experimental Protocols
DHFR Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against recombinant M. abscessus DHFR.
Methodology:
-
Enzyme Preparation: Recombinant M. abscessus DHFR is expressed and purified. The concentration and purity of the enzyme are determined.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains assay buffer (e.g., 100 mM HEPES, pH 7.5), NADPH, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, dihydrofolic acid (DHF).
-
Detection: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated. The percentage of inhibition for each compound concentration is determined relative to a no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.[13][14]
Whole-Cell Growth Inhibition Assay (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against whole M. abscessus cells.
Methodology:
-
Bacterial Culture: M. abscessus is grown in a suitable broth medium (e.g., 7H9 broth supplemented with OADC) to the mid-logarithmic phase.
-
Assay Setup: The assay is performed in 96-well microtiter plates using the broth microdilution method.[15][16] Test compounds are serially diluted in the broth.
-
Inoculation: Each well is inoculated with a standardized suspension of M. abscessus to a final concentration of approximately 5 x 10^5 CFU/mL.[15]
-
Incubation: The plates are incubated at 37°C for a defined period (e.g., 3-5 days).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[15] Growth can be assessed visually or by using a growth indicator dye like resazurin.
Synergy Testing (Checkerboard Assay)
Objective: To evaluate the synergistic, additive, or antagonistic effects of combining a DHFR inhibitor with another antimicrobial agent.
Methodology:
-
Assay Setup: A two-dimensional checkerboard pattern is created in a 96-well plate. One compound is serially diluted along the x-axis, and the second compound is serially diluted along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized M. abscessus suspension and incubated as described for the MIC assay.
-
Data Collection: The MIC of each drug alone and in combination is determined.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination.
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
No interaction (additive): 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[17]
-
Conclusion
The validation of DHFR as a therapeutic target in Mycobacterium abscessus opens up a new avenue for the development of effective drugs against this challenging pathogen. The potent activity of novel DHFR inhibitors and the clear genetic link between the target and its inhibition provide a strong rationale for pursuing this strategy. A comparative analysis with existing and alternative therapies highlights the potential for DHFR inhibitors to address the significant unmet medical need for new treatments for M. abscessus infections, particularly in the context of rising antibiotic resistance. Further preclinical and clinical development of selective and potent M. abscessus DHFR inhibitors is warranted.
References
- 1. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterium tuberculosis and Sulfamethoxazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. summer-school22.scg.ch [summer-school22.scg.ch]
- 7. Treatment of Mycobacterium abscessus Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Alternative and Experimental Therapies of Mycobacterium abscessus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New therapeutic strategies for Mycobacterium abscessus pulmonary diseases - Untapping the mycolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.iucc.ac.il [cris.iucc.ac.il]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening of Preselected Libraries Targeting Mycobacterium abscessus for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing, Drug Resistance Mechanisms, and Therapy of Infections with Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Wild-Type and Mutant Dihydrofolate Reductase: Implications for Drug Design and Resistance
For researchers, scientists, and drug development professionals, understanding the structural nuances between wild-type and mutant Dihydrofolate Reductase (DHFR) is paramount. This guide provides an objective comparison, supported by experimental data, to illuminate the structural basis of altered enzyme kinetics and drug resistance, thereby informing the development of next-generation therapeutics.
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a critical target for various antimicrobial and anticancer drugs. However, the emergence of drug-resistant DHFR mutants poses a significant challenge to the efficacy of these therapies. This guide delves into the structural and functional consequences of key mutations in DHFR.
Quantitative Comparison of Wild-Type and Mutant DHFR
Mutations in the DHFR gene can significantly alter the enzyme's kinetic properties and its affinity for inhibitors. The following tables summarize key quantitative data for several well-characterized DHFR mutants from various organisms.
Table 1: Kinetic Parameters of Wild-Type and Mutant DHFR
| Organism | DHFR Variant | kcat (s⁻¹) | KM (DHF, µM) | kcat/KM (s⁻¹µM⁻¹) | Reference |
| Escherichia coli | Wild-Type | 16 | 0.87 | 18.4 | [1] |
| L28R | 0.4 | 0.1 | 4.0 | [2] | |
| W30G | 1.2 | 8.7 | 0.14 | [3] | |
| W30R | 2.1 | 2.1 | 1.0 | [4] | |
| P21L | 2.39 | 14.9 | 0.16 | [4] | |
| Homo sapiens | Wild-Type | 14.1 | 0.29 | 48.6 | [5] |
| F31A | - | - | - | [6] | |
| F31G | - | - | - | [7] | |
| F31R/Q35E | - | - | - | [8] | |
| Staphylococcus aureus | Wild-Type | - | - | - | - |
| F98Y | - | - | - | [9] | |
| Plasmodium falciparum | Wild-Type | - | - | - | [1] |
| S108N | - | - | - | [10] | |
| C59R | 122 | 4.4 | 27.7 | [11] | |
| N51I | 2.6 | 4.0 | 0.65 | [11] |
Table 2: Inhibitor Binding Constants (Ki) for Wild-Type and Mutant DHFR
| Organism | DHFR Variant | Inhibitor | Ki (nM) | Fold Change vs. WT | Reference |
| Escherichia coli | Wild-Type | Trimethoprim | 0.94 | - | [1] |
| L28R | Trimethoprim | >1000 | >1063 | [2] | |
| Homo sapiens | Wild-Type | Methotrexate | <0.03 | - | [12] |
| F31R/Q35E | Methotrexate | ~19.5 | >650 | [8][12] | |
| Pneumocystis jirovecii | Wild-Type | Trimethoprim | ~38 | - | [6] |
| F36C | Trimethoprim | >1000 | >26 | [6] | |
| L65P | Trimethoprim | >1000 | >26 | [6] |
Structural Insights into Key DHFR Mutations
Mutations, even those distant from the active site, can induce significant conformational changes that impact substrate binding, catalysis, and inhibitor affinity. These alterations often manifest as changes in the dynamics and conformations of critical active site loops, primarily the Met20, FG, and GH loops.[13][14]
The Flexible Active Site Loops
The catalytic cycle of DHFR involves substantial conformational changes in its active site loops.[15] In the wild-type enzyme, these loops cycle between "closed" and "occluded" states.[16] The closed conformation , adopted by the holoenzyme and the Michaelis complex, is essential for catalysis as it properly orients the substrate and cofactor.[13] The occluded conformation is characteristic of product complexes and involves the Met20 loop sterically hindering the nicotinamide-binding site.[14]
Case Study 1: The Distal G121V Mutation in E. coli DHFR
The G121V mutation, located far from the active site, dramatically reduces the rate of hydride transfer.[17] NMR studies have revealed that this mutation disrupts the dynamic network of the enzyme. While the wild-type enzyme in its transition state analog complex shows quenched loop motion, the G121V mutant exhibits increased motion in the F-G and Met20 loops.[17] This increased flexibility is thought to be "anti-catalytic" as it destabilizes the precise alignment of reactants required for efficient hydride transfer.[17] The G121V mutation energetically disfavors the formation of the catalytically crucial closed state.[15]
Case Study 2: Methotrexate Resistance via F31 Mutations in Human DHFR
Mutations at position F31 are a common mechanism of methotrexate resistance in human DHFR. The substitution of the bulky phenylalanine with smaller residues like serine, alanine, or glycine creates a void in the active site that is often filled by a water molecule.[7] While these mutations cause little perturbation to the overall protein backbone, they significantly weaken the binding of methotrexate.[7] This is primarily due to a slower initial binding and the inability of the initial enzyme-inhibitor complex to isomerize into a more stable, tightly bound conformation.[2] The double mutant F31R/Q35E exhibits a synergistic effect, leading to a greater than 650-fold decrease in methotrexate affinity.[8] Crystal structures of this double mutant reveal increased disorder in several active-site residues, suggesting that enhanced flexibility contributes to the resistance phenotype.[8][18]
Case Study 3: The L28R Mutation and a Unique Resistance Mechanism in E. coli DHFR
The L28R mutation confers resistance to trimethoprim through an unconventional mechanism. Instead of simply decreasing inhibitor affinity, this mutation also increases the affinity for the substrate, dihydrofolate.[2] This is achieved through the formation of new hydrogen bonds between the introduced arginine residue and the p-aminobenzoyl glutamate tail of DHF.[19][20] This prolonged substrate binding time indirectly confers resistance by maintaining a sufficient rate of product formation even in the presence of the inhibitor.[21][22]
Case Study 4: F98Y Mutation and Trimethoprim Resistance in S. aureus DHFR
The F98Y mutation is a key determinant of trimethoprim resistance in Staphylococcus aureus. Structural studies have shown that this mutation can lead to a novel conformation of the NADPH cofactor.[9] In the mutant enzyme, the nicotinamide ring of NADPH is displaced from its usual position, leading to reduced interactions with the inhibitor. This equilibrium between two different NADPH binding conformations, influenced by the F98Y mutation, is thought to be a primary contributor to trimethoprim resistance.[9]
Visualizing Key Pathways and Workflows
To better understand the complex processes involved in DHFR function and analysis, the following diagrams illustrate the DHFR catalytic cycle, the mechanism of methotrexate inhibition, and a general workflow for structural and functional analysis.
Caption: The catalytic cycle of DHFR involves conformational changes between a 'closed' state, which is catalytically active, and an 'occluded' state during product release.
Caption: Methotrexate acts as a competitive inhibitor of DHFR, blocking the production of THF and subsequently nucleotide synthesis.
Caption: A typical experimental workflow for the structural and functional characterization of DHFR variants.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the key experimental techniques used in the structural and functional analysis of DHFR.
Protocol 1: Protein Expression and Purification
-
Gene Synthesis and Cloning: The gene encoding the desired DHFR variant (wild-type or mutant) is synthesized and cloned into an appropriate expression vector (e.g., pET series) containing a selectable marker and an affinity tag (e.g., His-tag) for purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. The cells are grown at 37°C to an optimal density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted using a gradient of an appropriate eluting agent (e.g., imidazole).
-
Size-Exclusion Chromatography: For higher purity, the eluted protein is further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
-
Purity and Concentration Determination: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer by measuring the absorbance at 280 nm.
Protocol 2: X-ray Crystallography
-
Crystallization Screening: The purified DHFR is concentrated to a high concentration (typically 5-20 mg/mL). Crystallization conditions are screened using commercially available or custom-made screens that vary parameters such as pH, precipitant type and concentration, and temperature. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[23]
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting single crystals. This may involve fine-tuning the concentrations of protein and precipitants, and the addition of small molecules or detergents.
-
Cryo-protection and Data Collection: A single crystal is harvested and soaked in a cryo-protectant solution to prevent ice formation during freezing. The crystal is then flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[24]
-
Data Processing and Structure Determination: The diffraction data are processed to determine the space group and unit cell dimensions. The structure is solved using molecular replacement if a homologous structure is available, or by experimental phasing methods.[25]
-
Model Building and Refinement: An initial atomic model is built into the electron density map and refined using crystallographic refinement software. The quality of the final model is assessed using various validation tools.[26]
Protocol 3: NMR Spectroscopy
-
Isotope Labeling: For NMR studies, DHFR is typically expressed in minimal media containing ¹⁵N-labeled ammonium chloride and/or ¹³C-labeled glucose as the sole nitrogen and carbon sources, respectively, to produce uniformly isotope-labeled protein.
-
Sample Preparation: The purified, isotope-labeled DHFR is exchanged into a suitable NMR buffer at a concentration of 0.5-1.5 mM.
-
Data Acquisition: A series of multidimensional NMR experiments (e.g., HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) are performed on a high-field NMR spectrometer to assign the chemical shifts of the backbone and side-chain atoms.[27][28]
-
Structural Restraint Collection: Nuclear Overhauser effect (NOE) experiments are used to obtain distance restraints between protons that are close in space. Residual dipolar couplings (RDCs) can provide information about the orientation of chemical bonds.
-
Structure Calculation and Validation: The collected restraints are used in structure calculation programs to generate an ensemble of 3D structures that are consistent with the experimental data. The quality of the final structure ensemble is evaluated based on stereochemical parameters and agreement with the experimental restraints.[29][30]
Protocol 4: Molecular Dynamics (MD) Simulations
-
System Setup: An initial structure of the DHFR variant (from X-ray crystallography or NMR) is placed in a simulation box. The box is solvated with a chosen water model, and counter-ions are added to neutralize the system.[31]
-
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interactions between the atoms in the system.[32]
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial structure.
-
Equilibration: The system is gradually heated to the desired simulation temperature and then equilibrated at constant temperature and pressure to allow the solvent and ions to relax around the protein.[33]
-
Production Run: A long production simulation is run to generate a trajectory of the protein's atomic motions over time.
-
Analysis: The trajectory is analyzed to investigate various properties of the protein, such as conformational changes, protein flexibility, hydrogen bonding networks, and interactions with ligands.[34][35]
By integrating these quantitative, structural, and methodological insights, researchers can gain a deeper understanding of DHFR function and the mechanisms of drug resistance, paving the way for the rational design of more effective and resilient inhibitors.
References
- 1. Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05235E [pubs.rsc.org]
- 5. Evolution of Optimized Hydride Transfer Reaction and Overall Enzyme Turnover in Human Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methotrexate-resistant variants of human dihydrofolate reductase. Effects of Phe31 substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple conformers in active site of human dihydrofolate reductase F31R/Q35E double mutant suggest structural basis for methotrexate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal Structures of Wild-type and Mutant Methicillin-resistant Staphylococcus aureus Dihydrofolate Reductase Reveal an Alternative Conformation of NADPH that may be Linked to Trimethoprim Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Malaria antifolate resistance with contrasting Plasmodium falciparum dihydrofolate reductase (DHFR) polymorphisms in humans and Anopheles mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. journals.asm.org [journals.asm.org]
- 13. pnas.org [pnas.org]
- 14. Functionally important conformations of the Met20 loop in dihydrofolate reductase are populated by rapid thermal fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conformational changes in the active site loops of dihydrofolate reductase during the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure and dynamics of the G121V dihydrofolate reductase mutant: lessons from a transition-state inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Increased substrate affinity in the Escherichia coli L28R dihydrofolate reductase mutant causes trimethoprim resistance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Increased substrate affinity in the Escherichia coli L28R dihydrofolate reductase mutant causes trimethoprim resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. Structural Biochemistry/Proteins/X-ray Crystallography - Wikibooks, open books for an open world [en.wikibooks.org]
- 26. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 27. pnas.org [pnas.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. The J-UNIO protocol for automated protein structure determination by NMR in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 31. compchems.com [compchems.com]
- 32. researchgate.net [researchgate.net]
- 33. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 34. Molecular Dynamics Simulations Using GROMACS: A Practical Approach To Protein Structure Analysis - [nanoschool.in]
- 35. From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package [Article v1.0] | Living Journal of Computational Molecular Science [livecomsjournal.org]
A Comparative Analysis of Dihydrofolate Reductase (DHFR) Kinetic Properties Across Species
Kinetic Parameters of DHFR from Various Species
The catalytic efficiency of DHFR is determined by its Michaelis constant (Km) for its substrates, dihydrofolate (DHF) and NADPH, and its catalytic constant (kcat). A lower Km value indicates a higher affinity of the enzyme for its substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.
The following table summarizes the kinetic parameters for DHFR from E. coli, H. sapiens, and P. falciparum. It is important to note that kinetic parameters can vary depending on the specific experimental conditions, such as pH and temperature.
| Species | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |
| Escherichia coli | Dihydrofolate | 0.4 - 1.2 | 12 - 30 | 10 - 75 |
| NADPH | 1.0 - 9.0 | |||
| Homo sapiens | Dihydrofolate | 0.05 - 2.7 | 12 | 4.4 - 240 |
| NADPH | 4.0 | |||
| Plasmodium falciparum (Wild-Type) | Dihydrofolate | 3.2 | 16.7 | 5.2 |
| NADPH | 4.5 - 11.6 | |||
| Plasmodium falciparum (Pyrimethamine-Resistant HB3) | Dihydrofolate | 42.6 | - | - |
| NADPH | - |
Note: Data for Saccharomyces cerevisiae DHFR was not available in the sources consulted. The presented values are compiled from multiple sources and represent a range of reported values under various experimental conditions.
Experimental Protocol for DHFR Kinetic Assay
The determination of DHFR kinetic parameters is typically performed using a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM MTEN buffer: MES, Tris, ethanolamine, NaCl, pH 7.0)
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
96-well microplate or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DHF and NADPH in the assay buffer. The final concentrations used in the assay will vary depending on the Km values of the specific DHFR being studied, but typically range from 0.5 to 10 times the expected Km.
-
Dilute the purified DHFR enzyme to a suitable concentration in ice-cold assay buffer. The optimal enzyme concentration should result in a linear decrease in absorbance over a few minutes.
-
-
Assay Setup:
-
To a microplate well or cuvette, add the assay buffer.
-
Add the desired volume of the NADPH stock solution.
-
Add the DHFR enzyme solution and mix gently.
-
Incubate the mixture for a few minutes at the desired temperature (e.g., 25°C) to allow the enzyme to equilibrate.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the reaction by adding the DHF stock solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode. Record data points at regular intervals (e.g., every 5-10 seconds) for a period of 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹).
-
Repeat the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Determine the Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software.
-
Calculate the kcat value from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).
-
Visualizing the DHFR Catalytic Cycle and Experimental Workflow
To better understand the processes involved in DHFR catalysis and its kinetic analysis, the following diagrams were generated using the DOT language.
Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).
Caption: Experimental workflow for a typical DHFR kinetic assay.
A Researcher's Guide to Selecting and Validating a DHFR Antibody for Western Blotting
For researchers, scientists, and drug development professionals, the accurate detection of Dihydrofolate Reductase (DHFR) via Western blotting is crucial for a variety of research applications, from studying folate metabolism to evaluating the efficacy of chemotherapeutic agents. The selection of a specific and sensitive primary antibody is the cornerstone of a successful Western blot. This guide provides a comparative overview of commercially available DHFR antibodies validated for Western blotting, complete with experimental protocols and a workflow for antibody validation.
Performance Comparison of Commercially Available DHFR Antibodies
The following table summarizes key features of several commercially available DHFR antibodies. This information has been compiled from publicly available datasheets and provides a basis for initial antibody selection. It is important to note that optimal performance and dilution ratios should be empirically determined by the end-user in their specific experimental context.
| Antibody Name & Catalog # | Vendor | Host Species | Clonality | Reactivity | Recommended WB Dilution | Validation Data Highlights |
| DHFR (E6L1H) Rabbit mAb #43497 [1] | Cell Signaling Technology | Rabbit | Monoclonal | Human, Mouse, Monkey | 1:1000 | Specificity confirmed by loss of signal in DHFR siRNA-transfected 293T cells.[1] |
| DHFR Antibody (15194-1-AP) [2] | Proteintech | Rabbit | Polyclonal | Human, Mouse, Rat | 1:1000-1:6000 | Validated with sh-Control and sh-DHFR transfected HeLa cells, showing specific knockdown.[2] |
| Anti-DHFR Antibody (ab124814) [3] | Abcam | Rabbit | Monoclonal | Human, Mouse, Rat | 1:10000 | Western blot data available for multiple cell lines including HeLa, Jurkat, and 293T.[3] |
| Human DHFR Antibody (AF7934) | R&D Systems | Sheep | Polyclonal | Human | 0.5 µg/mL | Detects a specific band at ~21 kDa in various human cell lysates. |
| DHFR Antibody (NBP2-16163) | Novus Biologicals | Rabbit | Polyclonal | Human, Rat | 1:500-1:3000 | Validated in Western blot with whole cell extracts. |
Experimental Protocols
A robust and reproducible Western blotting protocol is essential for the successful validation and use of any antibody. Below is a generalized protocol for the detection of DHFR in cell lysates, which should be optimized for specific experimental conditions.
Cell Lysate Preparation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer: 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.[4]
-
Scrape adherent cells or resuspend suspension cells in the lysis buffer.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Mix the desired amount of protein lysate (typically 15-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto a polyacrylamide gel (e.g., 12% SDS-PAGE).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary DHFR antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described above.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a CCD imager or X-ray film.
-
Mandatory Visualizations
To aid in understanding the experimental workflow and the logic behind antibody validation, the following diagrams are provided.
Caption: A streamlined workflow for DHFR detection by Western blotting.
Caption: Key strategies for validating the specificity of a DHFR antibody.
References
Safety Operating Guide
Personal protective equipment for handling dhfo
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
